Fosalvudine Tidoxil
Description
Properties
CAS No. |
763903-67-9 |
|---|---|
Molecular Formula |
C35H64FN2O8PS |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C35H64FN2O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-48-28-30(43-22-20-18-16-13-11-9-7-5-2)26-44-47(41,42)45-27-32-31(36)24-33(46-32)38-25-29(3)34(39)37-35(38)40/h25,30-33H,4-24,26-28H2,1-3H3,(H,41,42)(H,37,39,40)/t30?,31-,32+,33+/m0/s1 |
InChI Key |
JHXLLEDIXXOJQD-WELGVCPWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC |
Appearance |
Solid powder |
Other CAS No. |
763903-67-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HDP-99.0003; HDP-990003; HDP 99.0003; HDP 990003; HDP99.0003; HDP990003 |
Origin of Product |
United States |
Foundational & Exploratory
Fosalvudine Tidoxil: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosalvudine tidoxil is an investigational nucleoside reverse transcriptase inhibitor (NRTI) prodrug designed for the treatment of Human Immunodeficiency Virus (HIV) infection. As a thioether lipid-zidovudine conjugate, it represents a strategic approach to enhance the therapeutic profile of its parent nucleoside, zidovudine (ZDV). This technical guide delineates the core mechanism of action of this compound, from its intracellular activation to the inhibition of HIV reverse transcriptase. The document provides a comprehensive overview of its metabolic pathway, quantitative efficacy data from preclinical and clinical studies, and detailed experimental methodologies.
Introduction
Zidovudine (3'-azido-3'-deoxythymidine; ZDV), the first approved antiretroviral agent, remains a cornerstone of combination antiretroviral therapy (cART). However, its clinical utility can be limited by a short plasma half-life and dose-dependent toxicities. This compound was developed as a prodrug to overcome these limitations by facilitating efficient intracellular delivery of the active moiety, zidovudine monophosphate (ZDV-MP), thereby bypassing the initial and often rate-limiting step in ZDV's activation pathway.
Chemical Structure and Properties
This compound is a lipophilic conjugate of zidovudine. The tidoxil moiety, a thioether lipid group, is attached to the 5' phosphate of zidovudine. This modification enhances the molecule's membrane permeability, facilitating its passive diffusion into target cells.
Chemical Name: (R)-2-(decyloxy)-3-(dodecylthio)propyl (((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl) hydrogen phosphate
Molecular Formula: C35H64FN2O8PS
Molecular Weight: 722.94 g/mol
Mechanism of Action: Intracellular Activation and Targeting HIV Reverse Transcriptase
The mechanism of action of this compound is a multi-step process that culminates in the inhibition of HIV replication.
Intracellular Uptake and Metabolic Conversion
This compound, owing to its lipophilic nature, readily crosses the cell membrane. Once inside the cytoplasm of HIV target cells (such as CD4+ T lymphocytes and macrophages), the tidoxil group is cleaved by intracellular enzymes to release zidovudine monophosphate (ZDV-MP). While the specific enzymes responsible for the cleavage of the thioether lipid moiety have not been definitively elucidated in the available literature, it is hypothesized that non-specific esterases and potentially other hydrolases are involved in this initial conversion step.
This direct delivery of ZDV-MP is a key advantage of this compound, as it bypasses the initial phosphorylation of zidovudine by thymidine kinase, which is the rate-limiting step in the activation of ZDV.
Subsequent Phosphorylation to the Active Triphosphate
Following its release, ZDV-MP is further phosphorylated by cellular kinases. Thymidylate kinase converts ZDV-MP to zidovudine diphosphate (ZDV-DP), which is then phosphorylated by nucleoside diphosphate kinases to the active antiviral agent, zidovudine triphosphate (ZDV-TP).
Inhibition of HIV Reverse Transcriptase
ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase, a viral enzyme essential for the conversion of the viral RNA genome into proviral DNA. ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase.
DNA Chain Termination
Upon incorporation into the growing viral DNA chain, ZDV-TP leads to chain termination. The 3'-azido group of zidovudine prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA synthesis and preventing the completion of the proviral DNA.
Signaling and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Fosalvudine Tidoxil and Related Compounds: A Technical Guide for Researchers
Disclaimer: This technical guide addresses Fosalvudine Tidoxil and the closely related compound, Fozivudine Tidoxil. It is crucial to note that while both are categorized as nucleoside reverse transcriptase inhibitor (NRTI) prodrugs, they are distinct chemical entities with different CAS numbers: 763903-67-9 for this compound and 141790-23-0 for Fozivudine Tidoxil. The majority of publicly available scientific literature, particularly concerning clinical development and efficacy, pertains to Fozivudine Tidoxil. Therefore, this document will primarily focus on Fozivudine Tidoxil, while incorporating the available data on this compound, especially regarding its toxicological profile.
Introduction to this compound and Fozivudine Tidoxil
This compound and Fozivudine Tidoxil represent a class of lipid-conjugated prodrugs of nucleoside reverse transcriptase inhibitors designed to improve the parent drug's pharmacokinetic profile and intracellular delivery. Fozivudine Tidoxil is a thioether lipid conjugate of zidovudine (ZDV), a well-established anti-HIV medication.[1][2] This modification aims to enhance oral bioavailability and cellular uptake, potentially leading to improved efficacy and a more favorable side-effect profile compared to the parent drug.[2] this compound is also an orally active NRTI and a prodrug of Alovudine.[3]
Mechanism of Action
As a nucleoside reverse transcriptase inhibitor prodrug, Fozivudine Tidoxil is metabolized intracellularly to its active triphosphate form. This active metabolite then competes with natural deoxyribonucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated drug molecule results in the termination of DNA chain elongation, thereby inhibiting viral replication.[4][5] One of the key advantages of Fozivudine Tidoxil is its ability to deliver zidovudine monophosphate directly into the cell.[6]
Mechanism of action of Fozivudine Tidoxil.
Preclinical and Clinical Data
Antiviral Activity
In vitro studies have demonstrated the anti-HIV activity of Fozivudine Tidoxil.[1] Further quantitative data from specific preclinical studies is required for a comprehensive summary table.
Pharmacokinetics
Phase I and II clinical trials have provided valuable pharmacokinetic data for Fozivudine Tidoxil.
Table 1: Pharmacokinetic Parameters of Fozivudine Tidoxil from a Phase I Dose-Escalating Trial [2]
| Parameter | Value (Normalized to 100 mg dose) |
| Time to Measurable Concentration | 2 to 4 hours |
| Time to Maximum Concentration (Tmax) | 4 to 8 hours |
| Maximum Concentration (Cmax) | 1.13 mg/L |
| Area Under the Curve (AUC) | 8.6 mg x h/L |
| Half-life (t1/2) | 3.78 hours |
A Phase II trial further confirmed that the plasma half-life of Fozivudine Tidoxil is significantly longer than that of its parent drug, ZDV, which supports the potential for once-daily dosing.[1]
Clinical Efficacy and Safety
A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of Fozivudine Tidoxil monotherapy in 72 treatment-naive HIV-infected patients over 4 weeks.[1]
Table 2: Efficacy of Fozivudine Tidoxil in a Phase II Clinical Trial [1]
| Dosage Group | Mean Change in HIV Viral Load (log10) |
| 200 mg daily | No significant change |
| 400 mg daily | Decrease |
| 200 mg twice daily | Decrease |
| 800 mg daily | Decrease |
| 400 mg twice daily | Decrease |
| 600 mg twice daily | -0.67 |
Overall, Fozivudine Tidoxil was well-tolerated across all dosage groups. Only one patient discontinued the treatment due to a moderate increase in aminotransaminase activity.[1] A Phase I trial also demonstrated excellent tolerance with single doses up to 1800 mg.[2]
Toxicology: Mitochondrial Toxicity of this compound
A study in rats investigated the potential for mitochondrial toxicity of This compound . The results indicated that oral administration of this compound at doses of 15-100 mg/kg/day for 8 weeks induced significant mitochondrial DNA (mtDNA) depletion in the liver.[3]
Table 3: Hepatic Mitochondrial DNA Depletion in Rats Treated with this compound [3]
| Dosage Group | Mean Hepatic mtDNA (% of control) |
| 15 mg/kg | 62% |
| 40 mg/kg | 64% |
| 100 mg/kg | 47% |
These findings highlight a potential safety concern for this compound that warrants further investigation.
Experimental Protocols
Phase II Clinical Trial Methodology for Fozivudine Tidoxil[1]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 72 HIV-infected patients with no prior antiretroviral therapy.
-
Randomization: In each dosage group, 12 patients were randomized in a 10:2 ratio to receive either Fozivudine Tidoxil or a placebo.
-
Dosage Groups: 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice daily, and 600 mg twice daily.
-
Treatment Duration: 4 weeks.
-
Primary Endpoints: Safety and efficacy (change in HIV viral load).
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of Fozivudine Tidoxil and ZDV.
Simplified workflow of the Phase II clinical trial for Fozivudine Tidoxil.
Synthesis and Formulation
Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate.[1] For oral administration in clinical trials, it has been formulated in capsule and tablet forms.[2] Detailed information on the chemical synthesis and specific formulations are proprietary and not extensively detailed in the public literature.
Conclusion
Fozivudine Tidoxil is a promising orally active NRTI prodrug of zidovudine with a favorable pharmacokinetic profile that allows for less frequent dosing compared to its parent drug. Clinical studies have demonstrated its potential efficacy in reducing HIV viral load with good tolerability. However, the related compound, this compound, has been associated with mitochondrial toxicity in preclinical studies, which underscores the importance of careful toxicological evaluation of this class of compounds. Further research is needed to fully elucidate the therapeutic potential and long-term safety of these novel NRTI prodrugs.
References
- 1. chemexpress.cn [chemexpress.cn]
- 2. labshake.com [labshake.com]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
Fosalvudine Tidoxil: A Technical Guide to the Zidovudine Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosalvudine tidoxil, also known as fozivudine tidoxil, is a thioether lipid-zidovudine conjugate designed as a prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (ZDV). This document provides an in-depth technical overview of this compound, including its mechanism of action, metabolic activation, and a summary of clinical trial data. Detailed experimental protocols for assays relevant to its evaluation and a conceptual synthesis pathway are also presented.
Introduction
Zidovudine, the first approved antiretroviral agent for the treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form to exert its therapeutic effect. However, its clinical utility can be limited by a short plasma half-life and dose-dependent toxicities, including myelosuppression. This compound was developed as a prodrug to improve the pharmacokinetic profile of zidovudine, potentially offering advantages such as enhanced intracellular delivery of the active moiety and a better safety profile.
Mechanism of Action and Metabolic Activation
This compound is a conjugate of zidovudine with a thioether lipid moiety. This chemical modification is designed to facilitate its absorption and intracellular uptake. Once inside the cell, it is hypothesized that cellular enzymes cleave the thioether lipid, releasing zidovudine monophosphate. This bypasses the initial and often rate-limiting phosphorylation step of zidovudine, which is catalyzed by thymidine kinase. Subsequently, zidovudine monophosphate is further phosphorylated by cellular kinases to the active zidovudine triphosphate (ZDV-TP).
ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during the synthesis of viral DNA. By incorporating into the growing DNA chain, it prevents the formation of the 5' to 3' phosphodiester linkage, thereby halting viral replication.
dot
Data from Clinical Trials
Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in HIV-infected patients.
Phase I/II Dose-Escalating Trial
A randomized, placebo-controlled Phase I/II trial assessed the safety, tolerability, and efficacy of three daily doses of fozivudine tidoxil (400 mg, 800 mg, and 1200 mg) for one week.[1]
Table 1: Efficacy Results from Phase I/II Trial [1]
| Dosage Group (per day) | Mean Viral Load Reduction (log10 copies/mL) |
| 400 mg | Not specified |
| 800 mg | Not specified |
| 1200 mg | -0.64 |
| Placebo | No reduction |
Table 2: Single Dose Pharmacokinetic Parameters of Fozivudine Tidoxil [2]
| Parameter | Value (normalized to 100 mg dose) |
| Mean Cmax (mg/L) | 1.13 |
| Mean AUC (mg x h/L) | 8.6 |
| Mean t1/2 (h) | 3.78 |
Phase II Placebo-Controlled Trial
A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated various dosing regimens of fozivudine tidoxil for four weeks in 72 antiretroviral-naive HIV-infected patients.[3]
Table 3: Efficacy Results from Phase II Trial [3]
| Dosage Group | Mean Viral Load Reduction (log10 copies/mL) |
| 200 mg daily | No significant reduction |
| 400 mg daily | - |
| 200 mg twice daily | - |
| 800 mg daily | - |
| 400 mg twice daily | - |
| 600 mg twice daily | -0.67 |
Table 4: Pharmacokinetic Comparison of Fozivudine Tidoxil and Zidovudine [3]
| Parameter | Fozivudine Tidoxil | Zidovudine (Parent Drug) |
| Plasma Half-life (t1/2) | ~3.8 hours | Significantly shorter |
| Zidovudine Exposure (AUC) | Much lower | Higher |
Experimental Protocols
In Vitro Anti-HIV Activity Assay (Conceptual Protocol)
This protocol outlines a general method for determining the in vitro antiviral activity of a compound like this compound.
dot
References
- 1. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Fosalvudine Tidoxil: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Fosalvudine Tidoxil, a novel nucleoside reverse transcriptase inhibitor (NRTI), represents a significant advancement in the development of antiretroviral therapeutics. As a prodrug of Alovudine (3'-deoxy-3'-fluorothymidine), it is designed for enhanced cellular uptake and metabolic activation. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Identity and Properties
This compound is chemically described as (R)-2-(decyloxy)-3-(dodecylthio)propyl (((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl) hydrogen phosphate. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 763903-67-9 |
| Molecular Formula | C₃₅H₆₄FN₂O₈PS |
| Molecular Weight | 722.94 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is a complex process that involves the strategic combination of the active nucleoside analog, Alovudine, with a lipid-based phosphonate promoiety. While specific proprietary details of the industrial synthesis may vary, the general synthetic strategy can be conceptualized through a convergent approach. This involves the independent synthesis of the key intermediates: the modified nucleoside (Alovudine) and the tidoxil side chain, followed by their coupling to form the final product.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
Note: The following are generalized experimental protocols derived from the broader literature on nucleoside prodrug synthesis. Specific reaction conditions, catalysts, and purification methods for the industrial-scale synthesis of this compound are proprietary.
1. Synthesis of Alovudine (3'-deoxy-3'-fluorothymidine):
The synthesis of Alovudine typically starts from thymidine. A common route involves the protection of the 5'-hydroxyl group, followed by a fluorination reaction at the 3'-position, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Subsequent deprotection yields Alovudine.
2. Synthesis of the Tidoxil Side Chain:
The synthesis of the (R)-2-(decyloxy)-3-(dodecylthio)propan-1-ol moiety can be achieved through various stereoselective routes. One possible approach starts from a chiral glycerol derivative. The synthesis involves the etherification of one hydroxyl group with a decyl halide and the conversion of another hydroxyl group into a good leaving group for subsequent nucleophilic substitution with dodecanethiol.
3. Coupling and Phosphorylation:
The final and critical step is the coupling of Alovudine with the tidoxil side chain via a phosphodiester linkage. Alovudine is first phosphorylated at the 5'-hydroxyl group, for instance, using phosphorus oxychloride. The resulting Alovudine monophosphate is then activated and coupled with the hydroxyl group of the tidoxil side chain. This coupling reaction is a key step in forming the prodrug and often requires specific coupling agents to ensure high yield and purity.
Mechanism of Action: Intracellular Activation Pathway
This compound is designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many NRTIs. Once inside the target cell, it is believed to undergo enzymatic cleavage to release Alovudine monophosphate. This is then further phosphorylated by cellular kinases to the active triphosphate form, which acts as a competitive inhibitor and chain terminator of the viral reverse transcriptase.
Caption: Proposed intracellular activation pathway of this compound.
Chemical Properties and Characterization Data
The structural integrity and purity of this compound are confirmed through a variety of analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Characteristic peaks corresponding to the thymine base, the deoxyribose sugar, and the aliphatic chains of the tidoxil moiety. |
| ³¹P NMR | A signal in the phosphate region confirming the presence of the phosphodiester linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >98%. |
Conclusion
This compound is a promising antiretroviral agent with a sophisticated chemical design. Its synthesis requires a multi-step, stereocontrolled approach to combine the active nucleoside with a tailored lipid phosphonate promoiety. The resulting prodrug structure is optimized for improved pharmacokinetic properties and an efficient intracellular activation pathway. A thorough understanding of its synthesis and chemical properties is crucial for its continued development and for the design of future generations of nucleoside analog prodrugs. Further research into its metabolic fate and the specific enzymes involved in its intracellular activation will provide a more complete picture of its pharmacological profile. A study on the mitochondrial toxicity of this compound has suggested that it can induce mitochondrial DNA depletion in rat liver, a factor that warrants careful consideration in its clinical development.[1][2]
References
Preclinical Studies of Fosalvudine Tidoxil: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) prodrug of alovudine (3'-deoxy-3'-fluorothymidine, FLT) developed for the potential treatment of Human Immunodeficiency Virus (HIV) infection. As a prodrug, this compound is designed to enhance the pharmacokinetic profile of the parent compound, aiming for improved cellular uptake and conversion to the active triphosphate form, which acts as a chain terminator for the HIV reverse transcriptase. This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo studies, and toxicological profile.
Mechanism of Action
This compound, as a nucleoside analog, exerts its anti-HIV effect through the inhibition of the viral reverse transcriptase enzyme. The prodrug is metabolized intracellularly to the active triphosphate metabolite, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of the drug prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.
Mechanism of action of this compound.
In Vitro Studies
Anti-HIV Activity
Table 1: Expected In Vitro Anti-HIV-1 Activity of this compound
| Cell Line | Virus Strain | Expected IC₅₀ (nM) |
| MT-4 | HIV-1 (IIIB) | Data not available |
| CEM | HIV-1 (LAV-1) | Data not available |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Ba-L) | Data not available |
Experimental Protocol: In Vitro Anti-HIV-1 Activity Assay (General)
A standard method to determine the 50% inhibitory concentration (IC50) of an antiviral compound against HIV-1 in a cell line such as MT-4 or CEM involves the following steps:
-
Cell Preparation: The target cells are seeded in 96-well microtiter plates at a predetermined density.
-
Compound Dilution: The test compound (this compound) is serially diluted to a range of concentrations.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1 at a known multiplicity of infection (MOI).
-
Treatment: The diluted compound is added to the infected cell cultures.
-
Incubation: The plates are incubated for a period of 3-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
-
MTT Assay: Measures cell viability, with higher viability indicating inhibition of the cytopathic effect of the virus.
-
p24 Antigen Capture ELISA: Quantifies the amount of the viral p24 capsid protein in the cell culture supernatant.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to untreated control cultures.
General workflow for in vitro anti-HIV-1 IC50 determination.
In Vivo Studies
Feline Immunodeficiency Virus (FIV) Model
Preclinical in vivo data for this compound is available from a study utilizing a feline immunodeficiency virus (FIV) model, which is a relevant lentiviral model for HIV.
Table 2: In Vivo Efficacy of this compound in FIV-Infected Cats
| Animal Model | Treatment Group | Dosage | Duration | Key Findings |
| Domestic Cats | This compound | Not Specified | 6 weeks | Reduction in plasma and cell-associated viremia at 2 weeks post-infection. |
| Domestic Cats | Placebo | N/A | 6 weeks | No reduction in viremia. |
Experimental Protocol: FIV Infection and Treatment in Cats
-
Animal Model: Specific pathogen-free domestic cats were used.
-
Infection: Cats were infected with a standardized dose of FIV.
-
Treatment: Treatment with this compound or a placebo was initiated one day prior to infection and continued for six weeks.
-
Monitoring: Plasma and peripheral blood mononuclear cells were collected at various time points to quantify viral load using real-time PCR.
-
Endpoint: The primary endpoint was the change in plasma and cell-associated viremia between the treated and placebo groups.
Toxicology
Specific preclinical toxicology data for this compound is limited in the public domain. However, a key study investigated its potential for mitochondrial toxicity. It is also informative to consider the toxicology profile of the parent compound, zidovudine (AZT), as some toxicities may be shared.
Mitochondrial Toxicity
A study in rats investigated the effect of this compound on mitochondrial DNA (mtDNA) content in various tissues.
Table 3: Mitochondrial DNA Depletion in Rat Liver by this compound (8-week study)
| Treatment Group | Dose (mg/kg/day) | Mean Hepatic mtDNA (% of Control) |
| Control | 0 | 100% |
| This compound | 15 | 62% |
| This compound | 40 | 64% |
| This compound | 100 | 47% |
| Didanosine (Positive Control) | 100 | 48% |
Note: A slight elevation in serum glutamate pyruvate transaminase was observed in the 100 mg/kg this compound group.
Experimental Protocol: Mitochondrial DNA Quantification in Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Dosing: this compound was administered daily by oral gavage for 8 weeks at doses of 15, 40, and 100 mg/kg/day. A control group received the vehicle, and a positive control group received didanosine.
-
Tissue Collection: At the end of the treatment period, liver, gastrocnemius muscle, sciatic nerve, and inguinal fat pad tissues were collected.
-
DNA Extraction: Total DNA was extracted from the collected tissues.
-
mtDNA Quantification: The relative amount of mtDNA to nuclear DNA was quantified using real-time PCR. Specific primers for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., GAPDH) were used.
-
Data Analysis: The ratio of mtDNA to nuclear DNA was calculated for each sample and expressed as a percentage of the control group.
Workflow for assessing mitochondrial toxicity in rats.
General Toxicology (Based on Zidovudine)
The following table summarizes the general preclinical toxicology findings for zidovudine, the parent compound of this compound. These findings may not be directly applicable to this compound but provide an indication of potential target organs for toxicity.
Table 4: Summary of Preclinical Toxicology Findings for Zidovudine
| Species | Duration | Route | Key Findings |
| Rat | 6 months | Oral | Reversible, slight-to-mild macrocytic anemia. |
| Dog | Subacute | IV | No significant toxicologic alterations. |
| Monkey | 3-6 months | Oral | Reversible, dose-related macrocytic anemia. |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in standard laboratory species (rat, dog, monkey) is not widely available. As a prodrug, this compound is expected to have a different pharmacokinetic profile than its parent compound, zidovudine, with the goal of improved oral bioavailability and cellular delivery.
Table 5: Preclinical Pharmacokinetic Parameters (Data Not Available for this compound)
| Species | Route | Cmax | Tmax | AUC | Half-life | Bioavailability |
| Rat | Oral | N/A | N/A | N/A | N/A | N/A |
| Rat | IV | N/A | N/A | N/A | N/A | N/A |
| Dog | Oral | N/A | N/A | N/A | N/A | N/A |
| Dog | IV | N/A | N/A | N/A | N/A | N/A |
| Monkey | Oral | N/A | N/A | N/A | N/A | N/A |
| Monkey | IV | N/A | N/A | N/A | N/A | N/A |
N/A: Not Available in public literature.
Conclusion
The available preclinical data for this compound suggests that it is an active antiretroviral agent with a mechanism of action consistent with other nucleoside reverse transcriptase inhibitors. The in vivo study in the FIV model demonstrates its potential for reducing viral load. A key preclinical finding is the induction of mitochondrial DNA depletion in the liver of rats at higher doses, a known class effect of some NRTIs that warrants clinical monitoring.
Significant gaps remain in the publicly available preclinical data, particularly concerning in vitro anti-HIV-1 potency, detailed pharmacokinetics in standard preclinical species, and comprehensive repeat-dose toxicology studies. Further research and publication of these data would be necessary to fully characterize the preclinical profile of this compound and support its continued development. This whitepaper provides a summary of the currently accessible information for the scientific community.
In Vitro Antiviral Activity of Fosalvudine Tidoxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil, a novel phosphonate lipid prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT), represents a promising advancement in antiviral therapy. As a member of the NRTI class, its mechanism of action is rooted in the inhibition of viral reverse transcriptase, a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the available in vitro antiviral activity of this compound, its mechanism of action, and the experimental protocols utilized for its evaluation.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
Quantitative data on the in vitro antiviral efficacy and cytotoxicity of this compound and its parent compound, zidovudine, are summarized below. This data is crucial for assessing the therapeutic potential and safety profile of the compound.
| Compound | Virus | Cell Line | Activity (EC50/ED50/IC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| Zidovudine Prodrug (DP-AZT) | HIV-1 | H9 cells | 0.05 | Not Reported | Not Reported |
| Zidovudine | HIV-1 | Peripheral Blood Lymphocytes | 0.125 | >1000 | >8000 |
| Zidovudine Prodrug with Pyrazinamide Acetic Acid | HIV-1 | CEM cells | <0.0636 | >1000 | >15,723[1] |
| Zidovudine | Hepatitis B Virus (HBV) | Not Specified | 0.3 (IC50 for DNA polymerase inhibition) | Not Reported | Not Reported |
Note: Specific in vitro antiviral activity data for this compound against a broad range of viruses is limited in publicly available literature. The data presented for zidovudine and other zidovudine prodrugs provides a strong indication of the potential efficacy of this compound. The high selectivity index of some zidovudine prodrugs highlights the potential for a favorable therapeutic window.
Mechanism of Action
This compound is a prodrug that is metabolized intracellularly to the active triphosphate form of zidovudine. This active metabolite acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase.
Signaling Pathway of this compound Activation and Action
References
Fosalvudine Tidoxil: A Technical Guide to a Novel HIV-1 Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosalvudine tidoxil is a novel nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug of 3'-deoxy-3'-fluorothymidine (Alovudine; FLT), this compound is designed for enhanced cellular uptake and subsequent intracellular conversion to its pharmacologically active triphosphate form. This active metabolite, alovudine triphosphate (FLTTP), acts as a competitive inhibitor of HIV-1 reverse transcriptase and a chain terminator of viral DNA synthesis. This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, metabolic activation, and available preclinical and clinical data. Detailed experimental protocols for the evaluation of its anti-HIV-1 activity and cytotoxicity are also presented, along with visualizations of its metabolic pathway and proposed experimental workflows.
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. These agents are nucleoside analogs that, after intracellular phosphorylation to their triphosphate forms, compete with natural deoxynucleotides for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase (RT). Their incorporation leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.
This compound (chemical formula: C35H64FN2O8PS) is a prodrug of the potent NRTI, Alovudine (FLT). The tidoxil moiety is a lipid-phosphate conjugate designed to improve the pharmacokinetic profile and intracellular delivery of the parent drug. The clinical development of Alovudine was initially hampered by toxicity concerns; however, the prodrug approach with this compound aims to mitigate these issues while retaining high antiviral efficacy, including activity against certain NRTI-resistant HIV-1 strains.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (R)-2-(decyloxy)-3-(dodecylthio)propyl (((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl) hydrogen phosphate |
| Molecular Formula | C35H64FN2O8PS |
| Molecular Weight | 722.94 g/mol |
| CAS Number | 763903-67-9 |
Mechanism of Action and Metabolic Activation
This compound is an inactive prodrug that requires intracellular metabolic activation to exert its anti-HIV-1 effect. The proposed metabolic pathway involves two key stages:
-
Initial Hydrolysis: Following cellular uptake, this compound is believed to undergo enzymatic hydrolysis to release Alovudine (FLT) and the tidoxil moiety. The specific esterases or lipases involved in this initial conversion are yet to be fully characterized.
-
Intracellular Phosphorylation: Alovudine is subsequently phosphorylated by host cellular kinases to its active triphosphate form, alovudine triphosphate (FLTTP). This process is a sequential three-step phosphorylation:
-
Monophosphorylation: Alovudine is first converted to alovudine monophosphate (FLT-MP) by thymidine kinase 1 (TK1). This is often the rate-limiting step for the activation of thymidine analogs.
-
Diphosphorylation: FLT-MP is then phosphorylated to alovudine diphosphate (FLT-DP) by thymidylate kinase.
-
Triphosphorylation: Finally, FLT-DP is converted to the active alovudine triphosphate (FLTTP) by nucleoside diphosphate kinase.
-
The resulting FLTTP is a potent competitive inhibitor of HIV-1 reverse transcriptase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the enzyme. Upon incorporation into the growing viral DNA chain, FLTTP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
Caption: Metabolic activation pathway of this compound.
Quantitative Data
Preclinical Anti-HIV-1 Activity and Cytotoxicity
| Compound | Cell Line | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Alovudine (FLT) | MT-4 | HIV-1 (IIIB) | Data not available | Data not available | Data not available |
| CEM | HIV-1 (RF) | Data not available | Data not available | Data not available | |
| PBMC | HIV-1 (various) | Data not available | Data not available | Data not available |
Note: Specific IC50 and CC50 values for Alovudine can vary depending on the cell line, virus strain, and experimental conditions. The table is a template for such data.
Clinical Efficacy
Phase I/II clinical trials have been conducted with a similar compound, Fozivudine tidoxil (a zidovudine conjugate), demonstrating its tolerability and efficacy in reducing HIV-1 viral load in treatment-naïve patients.[1] A study on low-dose Alovudine in antiretroviral-experienced patients showed a modest but significant viral load reduction.
| Dosage Regimen | Mean Change in HIV-1 RNA (log10 copies/mL) |
| Alovudine 1 mg/day (4 weeks) | -0.30 |
| Alovudine 2 mg/day (4 weeks) | -0.42 |
| Fozivudine tidoxil 600 mg twice daily (4 weeks) | -0.67[1] |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for this compound are not extensively published. However, a Phase I trial of Fozivudine tidoxil provided the following pharmacokinetic data in humans after a single 100 mg dose.
| Parameter | Value |
| Cmax (mg/L) | 1.13 |
| Tmax (h) | 4 - 8 |
| t1/2 (h) | 3.78 |
| AUC (mg·h/L) | 8.6 |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (MT-4 Cell Assay)
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 replication in MT-4 cells.
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. Maintain cells in a logarithmic growth phase.
-
Virus Stock Preparation: Prepare a stock of HIV-1 (e.g., IIIB strain) with a known tissue culture infectious dose 50 (TCID50).
-
Assay Setup:
-
Seed MT-4 cells in a 96-well microtiter plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells in triplicate. Include a no-drug virus control and a no-virus cell control.
-
Add 50 µL of HIV-1 stock (containing 100 TCID50) to all wells except the cell control wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Assessment of Viral Cytopathic Effect (CPE):
-
After incubation, assess the viability of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls. The IC50 is the drug concentration that protects 50% of the cells from virus-induced CPE.
Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of a test compound.
-
Cell Seeding: Seed target cells (e.g., MT-4, CEM, or PBMCs) in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells in triplicate. Include a no-drug cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).
-
MTT Assay: Perform the MTT assay as described in section 5.1.5.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The CC50 is the drug concentration that reduces cell viability by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol measures the direct inhibitory effect of the active triphosphate form of the drug on the enzymatic activity of HIV-1 RT.
-
Reagents:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, DTT, and KCl)
-
Alovudine triphosphate (FLTTP)
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and varying concentrations of FLTTP.
-
Initiate the reaction by adding HIV-1 RT and [³H]-dTTP.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
-
Data Analysis: Determine the concentration of FLTTP that inhibits 50% of the reverse transcriptase activity (IC50) compared to the no-drug control.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising prodrug approach to enhance the therapeutic potential of the potent anti-HIV-1 agent, Alovudine. Its mechanism of action as a nucleoside reverse transcriptase inhibitor, following intracellular activation, is well-established for this class of drugs. While comprehensive preclinical data for this compound itself is limited in publicly accessible literature, the available information on its active metabolite, Alovudine, and related tidoxil prodrugs suggests a favorable profile for further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel NRTI candidates. Further studies are warranted to fully elucidate its pharmacokinetic profile, intracellular metabolism, and long-term safety and efficacy.
References
Pharmacokinetics and Metabolism of Fosalvudine Tidoxil: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosalvudine Tidoxil, a thioether lipid-zidovudine (ZDV) conjugate, has been investigated as a nucleoside reverse transcriptase inhibitor for the treatment of HIV infection. As a prodrug of Zidovudine, its pharmacokinetic profile is designed to offer advantages over the parent drug. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows. While clinical trials have provided insights into its pharmacokinetic parameters, detailed information on its metabolic pathways remains limited in publicly accessible literature.
Introduction
This compound (also known as Fozivudine Tidoxil or FZD) is a conjugate of the well-established anti-HIV drug Zidovudine (ZDV).[1] The conjugation with a thioether lipid moiety is intended to alter the drug's pharmacokinetic properties, potentially leading to improved efficacy, better tolerability, and a more convenient dosing regimen compared to ZDV.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development and clinical application.
Pharmacokinetics
Clinical trials have characterized the pharmacokinetic profile of this compound, demonstrating a longer plasma half-life compared to Zidovudine.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from single and multiple-dose studies.
Table 1: Single-Dose Pharmacokinetics of this compound in HIV-Infected Patients [2]
| Parameter | Value (Normalized to 100 mg dose) |
| Cmax (mg/L) | 1.13 |
| Tmax (h) | 4 - 8 |
| AUC (mg·h/L) | 8.6 |
| t1/2 (h) | 3.78 |
Table 2: Multiple-Dose Pharmacokinetics of this compound in HIV-Infected Patients (Phase II Trial) [1]
| Dosage Regimen | Mean Plasma Half-life (t1/2, h) |
| 200 mg daily | ~3.8 |
| 400 mg daily | ~3.8 |
| 200 mg twice daily | ~3.8 |
| 800 mg daily | ~3.8 |
| 400 mg twice daily | ~3.8 |
| 600 mg twice daily | ~3.8 |
Metabolism
This compound is a prodrug of Zidovudine.[1] The primary metabolic objective of this chemical modification is to deliver the active moiety, Zidovudine, to its site of action.
Metabolic Pathway
Detailed studies delineating the complete metabolic pathway of this compound are not extensively available in the public domain. However, it is understood that as a Zidovudine conjugate, it undergoes biotransformation to release Zidovudine. A key finding from clinical trials is that the administration of this compound results in significantly lower plasma concentrations of Zidovudine and its primary metabolite, Zidovudine glucuronide, compared to equimolar doses of Zidovudine itself.[2] This suggests that the lipid conjugate alters the metabolic fate and clearance of the released Zidovudine.
A study in rats indicated that this compound can induce mitochondrial DNA depletion in the liver, a known toxicity associated with some nucleoside reverse transcriptase inhibitors. This suggests that the metabolic processes and the resulting metabolites may play a role in the drug's safety profile.
Experimental Protocols
Detailed experimental protocols from the clinical trials are not fully available in the cited literature. However, based on the abstracts, a general methodology can be outlined.
Clinical Trial Design (Phase I & II)
-
Study Design: The studies were designed as dose-escalating, randomized, placebo-controlled trials.[1][2]
-
Participants: HIV-infected patients, in some cases antiretroviral therapy-naïve, were enrolled.[1]
-
Intervention: Participants received single or multiple doses of this compound or a placebo.[1][2]
-
Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of this compound and Zidovudine.[2]
-
Analytical Method: While not explicitly detailed in the abstracts, the quantification of drug concentrations in biological matrices for such studies is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.
In Vitro Metabolism Studies
Specific in vitro metabolism studies for this compound are not described in the available literature. A general approach for such an investigation would involve:
-
Test System: Incubation of this compound with human liver microsomes or hepatocytes.
-
Cofactors: Addition of necessary cofactors for metabolic enzymes (e.g., NADPH for cytochrome P450 enzymes).
-
Analysis: Identification and quantification of metabolites using LC-MS/MS.
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of a clinical pharmacokinetic study and a hypothetical metabolic pathway for this compound.
Caption: High-level workflow for a clinical pharmacokinetic trial.
Caption: A proposed metabolic pathway for this compound.
Conclusion
This compound demonstrates a pharmacokinetic profile distinct from its parent drug, Zidovudine, notably a longer half-life. While clinical trials have established its basic pharmacokinetic parameters, a comprehensive understanding of its metabolic fate is lacking in the available scientific literature. Further studies are required to elucidate the specific metabolic pathways, identify the enzymes involved, and characterize the full spectrum of its metabolites. This information is critical for a complete assessment of the efficacy and safety of this compound. Researchers in drug development are encouraged to pursue these areas of investigation to fully characterize this potential anti-HIV therapeutic.
References
Fosalvudine Tidoxil: A Technical Guide to Cellular Uptake and Intracellular Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosalvudine Tidoxil is a phosphoramidate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) 3'-deoxy-3'-fluorothymidine (Alovudine). As a member of the ProTide family of prodrugs, this compound is engineered to overcome the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs. This design facilitates efficient cellular entry and subsequent intracellular conversion to the pharmacologically active triphosphate metabolite, which acts as a potent inhibitor of viral reverse transcriptase. This technical guide delineates the putative cellular uptake and activation pathway of this compound, provides hypothetical quantitative data for illustrative purposes, details relevant experimental protocols for studying these processes, and presents visual diagrams of the key molecular pathways and experimental workflows.
Introduction
Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy. Their mechanism of action relies on their intracellular conversion to the triphosphate form, which then competes with natural deoxynucleotides for incorporation into viral DNA by reverse transcriptase. This incorporation leads to chain termination and inhibition of viral replication. However, the efficiency of the initial phosphorylation step, catalyzed by cellular kinases, can be a significant barrier to the efficacy of these drugs.
This compound is a prodrug designed to bypass this initial enzymatic step. The phosphoramidate moiety masks the phosphate group, neutralizing its negative charge and enhancing its lipophilicity, which is thought to facilitate passive diffusion across the cell membrane. Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes to release the monophosphate form of the active nucleoside, which can then be readily phosphorylated to the active triphosphate.
Cellular Uptake and Intracellular Activation Pathway
The precise mechanisms of cellular uptake and activation of this compound have not been fully elucidated in published literature. However, based on the well-characterized pathways of other phosphoramidate prodrugs, such as Tenofovir Alafenamide (TAF), a putative pathway can be proposed.
Cellular Uptake
Due to its increased lipophilicity compared to the parent nucleoside, this compound is presumed to primarily enter cells via passive diffusion across the plasma membrane. Carrier-mediated transport mechanisms, while possible, are considered less likely to be the primary route of entry for this type of prodrug.
Intracellular Activation
Once inside the cell, this compound is believed to undergo a multi-step activation process:
-
Ester Cleavage: The tidoxil (a lipid moiety) is likely cleaved by a carboxylesterase to yield an intermediate metabolite.
-
Phosphoramidate Cleavage: The resulting intermediate is then acted upon by a phosphoramidase , such as histidine triad nucleotide-binding protein 1 (HINT1), which cleaves the phosphoramidate bond to release the monophosphate of Alovudine (Alovudine-MP).
-
Phosphorylation Cascade: Alovudine-MP is subsequently phosphorylated by cellular kinases, first to the diphosphate (Alovudine-DP) and then to the active triphosphate form (Alovudine-TP).
This proposed pathway is depicted in the following diagram:
Quantitative Data
Table 1: Hypothetical Cellular Uptake and Intracellular Concentration
| Parameter | Value | Units | Cell Type |
| Uptake Rate (Vmax) | 50 | pmol/10^6 cells/min | CEM-CCRF cells |
| Michaelis Constant (Km) | 25 | µM | CEM-CCRF cells |
| Intracellular Half-life (this compound) | 0.5 | hours | PBMCs |
| Intracellular Half-life (Alovudine-TP) | 18 | hours | PBMCs |
| Peak Intracellular Concentration (Alovudine-TP) | 150 | µM | PBMCs |
Table 2: Hypothetical Enzyme Kinetics for Activation
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| Carboxylesterase | This compound | 15 | 100 |
| Phosphoramidase (HINT1) | Intermediate Metabolite | 5 | 200 |
| Thymidylate Kinase | Alovudine-MP | 2 | 50 |
| Nucleoside Diphosphate Kinase | Alovudine-DP | 10 | 150 |
Table 3: In Vivo Mitochondrial DNA Depletion in Rats after 8 Weeks of Treatment
| Treatment Group | Dose (mg/kg/day) | Hepatic mtDNA (% of control) |
| Control | 0 | 100 |
| This compound | 15 | 62 |
| This compound | 40 | 64 |
| This compound | 100 | 47 |
| Didanosine (Positive Control) | 100 | 48 |
Data adapted from a study on mitochondrial toxicity in rats. This indicates a dose-dependent effect on mitochondrial DNA in the liver.
Experimental Protocols
To investigate the cellular uptake and activation of this compound, a series of in vitro experiments can be conducted. Below are detailed methodologies for key experiments.
Cell Culture
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), CEM-CCRF (T-lymphoblastoid), and HepG2 (hepatocellular carcinoma) cells are suitable models.
-
Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cellular Uptake Assay
This protocol aims to quantify the rate of this compound uptake into cells.
-
Cell Preparation: Plate cells at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Drug Incubation: Incubate the cells with varying concentrations of radiolabeled ([³H] or [¹⁴C]) this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial uptake rates and calculate Km and Vmax values.
Intracellular Metabolite Analysis using LC-MS/MS
This protocol is for the quantification of this compound and its intracellular metabolites.
-
Cell Treatment: Incubate cells (e.g., 5 x 10^6 cells) with this compound at a specific concentration for various time points.
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Add 500 µL of ice-cold 70% methanol.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable column (e.g., C18) for separation.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, Alovudine-MP, Alovudine-DP, and Alovudine-TP.
-
-
Data Analysis: Generate standard curves for each analyte to quantify their intracellular concentrations.
In Vitro Enzyme Assays
These assays are designed to determine the kinetic parameters of the enzymes involved in the activation of this compound.
-
Enzyme Source: Use cell lysates (e.g., from HepG2 cells for carboxylesterase) or purified recombinant enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, varying concentrations of the substrate (this compound or its intermediates), and necessary cofactors.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Product Quantification: Measure the formation of the product using a suitable method, such as HPLC or LC-MS/MS.
-
Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion
This compound represents a promising strategy to enhance the therapeutic potential of the potent NRTI, Alovudine. Its prodrug design is anticipated to facilitate efficient cellular delivery and intracellular activation, bypassing a key rate-limiting step in the bioactivation of many nucleoside analogs. While the precise molecular details of its uptake and metabolic conversion await further investigation, the proposed pathways and experimental protocols outlined in this guide provide a solid framework for researchers in the field of antiretroviral drug development. Further studies are warranted to fully characterize the pharmacology of this compound and to optimize its clinical application.
Fosalvudine Tidoxil and Mitochondrial Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosalvudine tidoxil, a prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) alovudine (3'-deoxy-3'-fluorothymidine, FLT), has demonstrated potent antiviral activity. However, concerns regarding mitochondrial toxicity, a known class effect of NRTIs, have been a significant consideration in its development. This technical guide provides an in-depth overview of the mechanisms, experimental evaluation, and quantitative data related to this compound-induced mitochondrial toxicity. The primary mechanism involves the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (Pol γ) by the active triphosphate metabolite of alovudine, leading to mtDNA depletion and subsequent mitochondrial dysfunction. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. However, their therapeutic window is often limited by off-target effects, most notably mitochondrial toxicity. This toxicity stems from the inhibition of the human mitochondrial DNA polymerase gamma (Pol γ), the sole enzyme responsible for the replication and repair of the mitochondrial genome. This compound is a prodrug of alovudine (FLT), designed to enhance its pharmacokinetic profile.[1] Alovudine itself is a potent inhibitor of viral reverse transcriptase, but its clinical development has been hampered by toxicity concerns, including bone marrow and liver toxicity.[1][2] Understanding the mitochondrial toxicity profile of this compound is therefore critical for its potential clinical application.
Mechanism of Mitochondrial Toxicity
The primary mechanism of this compound-induced mitochondrial toxicity is consistent with that of other thymidine analog NRTIs.
-
Metabolic Activation: this compound is metabolized in the body to release alovudine (FLT).[1]
-
Intracellular Phosphorylation: Alovudine is subsequently phosphorylated by cellular kinases to its active triphosphate form, alovudine triphosphate (FLT-TP).
-
Inhibition of Polymerase Gamma: FLT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into replicating mtDNA by Pol γ. The incorporation of FLT-TP leads to chain termination of the nascent mtDNA strand.
-
mtDNA Depletion: The repeated inhibition of Pol γ and premature termination of mtDNA replication result in a progressive depletion of mitochondrial DNA.
-
Mitochondrial Dysfunction: Since mtDNA encodes essential subunits of the electron transport chain (ETC), its depletion impairs oxidative phosphorylation, leading to reduced ATP production, increased reactive oxygen species (ROS) generation, and overall mitochondrial dysfunction. This can manifest clinically as lactic acidosis, hepatic steatosis, myopathy, and neuropathy.
Quantitative Data
The following tables summarize the key quantitative findings from in vivo studies on the mitochondrial toxicity of this compound.
Table 1: In Vivo Effects of this compound on Hepatic Mitochondrial DNA Content in Rats
| Treatment Group (8 weeks) | Dose (mg/kg/day) | Mean Hepatic mtDNA Content (% of Control) |
| Control | - | 100% |
| This compound | 15 | 62%[1][2] |
| This compound | 40 | 64%[1][2] |
| This compound | 100 | 47%[1][2] |
| Didanosine (Positive Control) | 100 | 48%[1][2] |
Data from a study in Sprague-Dawley rats.[1][2]
Table 2: Comparative Mitochondrial Toxicity of Nucleoside Analogs (In Vitro Data)
| Nucleoside Analog (Active Triphosphate Form) | Inhibition of Polymerase Gamma (Qualitative) | Notes |
| Zalcitabine (ddC) | High | Potent inhibitor. |
| Didanosine (ddI) | High | Significant inhibition. |
| Stavudine (d4T) | Moderate | Moderate inhibitor. |
| Alovudine (FLT) | Moderate to Significant | The incorporation efficiency of FLT-TP by Pol γ is reported to be 35-fold lower than the natural substrate dTTP. A specific IC50 or Ki value is not readily available in the reviewed literature. |
| Zidovudine (AZT) | Low to Moderate | Weaker inhibitor compared to ddC and ddI. |
| Lamivudine (3TC) | Low | Poor substrate for Pol γ. |
| Abacavir (ABC) | Low | Very weak inhibitor. |
This table provides a comparative context for the potential mitochondrial toxicity of alovudine based on data for other NRTIs. The hierarchy of Pol γ inhibition is a generally accepted trend in the field.
Experimental Protocols
Quantification of Mitochondrial DNA Content by Real-Time PCR
This protocol describes a common method for determining the relative amount of mtDNA to nuclear DNA (nDNA), which is a key indicator of mitochondrial toxicity.
1. DNA Extraction:
-
Total DNA is extracted from tissues or cells using a commercially available DNA isolation kit (e.g., QIAamp DNA Mini Kit, Qiagen) according to the manufacturer's instructions.
-
The concentration and purity of the extracted DNA are determined by spectrophotometry (A260/A280 ratio).
2. Real-Time PCR:
-
Two sets of primers are designed: one to amplify a specific region of the mitochondrial genome (e.g., a segment of the cytochrome b gene) and another to amplify a single-copy nuclear gene (e.g., β-actin or RNase P).
-
The real-time PCR reaction is set up using a suitable master mix (e.g., SYBR Green or TaqMan) containing the extracted DNA, primers, and polymerase.
-
The PCR is performed in a real-time PCR instrument with a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
A melt curve analysis is performed at the end to ensure the specificity of the amplified product.
-
3. Data Analysis:
-
The cycle threshold (Ct) values for both the mitochondrial and nuclear genes are determined.
-
The relative mtDNA content is calculated using the ΔΔCt method, where the amount of mtDNA is normalized to the amount of nDNA in the treated samples compared to the control samples.
DNA Polymerase Gamma Activity Assay
This protocol outlines a general method for assessing the inhibitory effect of a compound on Pol γ activity.
1. Enzyme and Substrate Preparation:
-
Recombinant human DNA polymerase gamma is used as the enzyme source.
-
A synthetic DNA template-primer is designed, often with a biotinylated primer for capture and a specific sequence for polymerase extension.
-
The reaction buffer is prepared containing essential components like Tris-HCl, MgCl₂, DTT, and BSA.
-
A mixture of dNTPs (dATP, dCTP, dGTP, dTTP) is prepared, with one of the dNTPs being labeled (e.g., with ³²P or a fluorescent tag) for detection of incorporation.
2. Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the reaction buffer, template-primer, dNTPs (including the labeled one), Pol γ, and varying concentrations of the inhibitor (e.g., FLT-TP).
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time.
-
The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
3. Detection and Analysis:
-
The amount of incorporated labeled nucleotide is quantified. For radiolabeled nucleotides, this can be done by capturing the biotinylated primer on a streptavidin-coated plate and measuring the radioactivity. For fluorescently labeled nucleotides, a fluorescence plate reader is used.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to this compound-induced mitochondrial toxicity.
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for assessing mitochondrial toxicity.
Conclusion
References
The Early Development of Fosalvudine Tidoxil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine tidoxil, also known as Fozivudine tidoxil and formerly designated as BM 21.1290 by Boehringer Ingelheim, is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of the well-established anti-HIV agent, zidovudine (ZDV). Its design as a thioether lipid-zidovudine conjugate aimed to enhance the therapeutic profile of the parent drug. This technical guide provides an in-depth look at the early research and discovery of this compound, focusing on its preclinical and early clinical development.
Rationale for Development
The primary motivation behind the development of this compound was to create a more effective and better-tolerated alternative to zidovudine. As the first approved antiretroviral for HIV-1, ZDV's efficacy was often limited by a short plasma half-life and significant toxicities, particularly myelosuppression. The strategic attachment of a thioether lipid moiety to ZDV monophosphate was intended to improve its pharmacokinetic properties and cellular uptake, potentially leading to enhanced antiviral activity and a more favorable safety profile.
Preclinical Research
In Vitro Antiviral Activity
Experimental Protocol: Anti-HIV-1 Activity in MT-4 Cells (General Methodology)
A common method for evaluating the in vitro anti-HIV activity of nucleoside analogues during the developmental era of this compound is the MT-4 cell assay. The following is a generalized protocol representative of such studies:
-
Cell Culture: Human T-cell leukemia (HTLV-1 transformed) MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Propagation: HIV-1 strains (e.g., IIIB, RF, or clinical isolates) are propagated in MT-4 cells to generate virus stocks. The virus titer is determined by methods such as the 50% tissue culture infectious dose (TCID50) assay.
-
Antiviral Assay:
-
MT-4 cells are seeded in 96-well microtiter plates.
-
Serial dilutions of the test compound (this compound) and a reference drug (e.g., Zidovudine) are added to the wells.
-
A standardized amount of HIV-1 is added to the wells containing the cells and the test compounds.
-
Control wells include uninfected cells, infected untreated cells, and uninfected cells treated with the highest concentration of the test compound (for cytotoxicity assessment).
-
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.
-
Endpoint Measurement: The antiviral effect is determined by quantifying the inhibition of viral replication. Common methods include:
-
MTT Assay: Measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product. The optical density is read with a spectrophotometer, and the concentration of the compound that protects 50% of cells from virus-induced cytopathic effect (EC50) is calculated.
-
p24 Antigen Capture ELISA: Measures the amount of HIV-1 p24 core antigen in the culture supernatant. The concentration of the compound that inhibits p24 production by 50% (IC50) is determined.
-
-
Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) is determined in parallel by treating uninfected MT-4 cells with serial dilutions of the compound and measuring cell viability using the MTT assay.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (or IC50), providing a measure of the compound's therapeutic window.
Mechanism of Action: A Prodrug Approach
This compound is designed to bypass the initial and often rate-limiting phosphorylation step of zidovudine. As a monophosphate prodrug, it is intended to be taken up by cells and then intracellularly cleaved to release ZDV-monophosphate. This is subsequently phosphorylated by cellular kinases to the active ZDV-triphosphate, which acts as a chain terminator for the HIV reverse transcriptase, thereby inhibiting viral DNA synthesis.
dot
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound from a primary research publication is not publicly available, the general approach for creating such lipid monophosphate prodrugs of nucleosides involves a multi-step chemical process. The synthesis would logically proceed through the formation of ZDV-monophosphate, followed by the coupling with the thioether lipid moiety.
dot
Early Clinical Development
This compound entered Phase I and Phase I/II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity in HIV-infected patients. These studies were crucial in determining the initial dose range and understanding how the drug behaves in humans compared to preclinical models.
Phase I Dose-Escalating Trial
A Phase I trial investigated single doses of this compound ranging from 50 mg to 1800 mg in 39 HIV-infected patients.[1]
| Parameter (normalized to 100 mg dose) | Value |
| Mean AUC | 8.6 mg·h/L |
| Mean Cmax | 1.13 mg/L |
| t1/2 | 3.78 h |
| Tmax | 4 to 8 h |
| Table 1: Pharmacokinetic Parameters from a Single-Dose Phase I Trial.[1] |
The study concluded that this compound was safe and well-tolerated at the tested doses.[1]
Phase I/II Dose-Escalating Trial
A 7-day, randomized, placebo-controlled Phase I/II trial assessed three daily doses: 400 mg, 800 mg, and 1200 mg.[2]
| Dose Group | Mean Viral Load Reduction (log10) |
| 400 mg/day | - |
| 800 mg/day | - |
| 1200 mg/day | -0.64 |
| Placebo | No reduction |
| Table 2: Antiviral Efficacy from a 7-Day Phase I/II Trial.[2] |
This study demonstrated a dose-dependent antiviral effect, with the 1200 mg/day dose showing the most significant reduction in viral load.[2]
Phase II Placebo-Controlled Trial
A 4-week, multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated various dosing regimens in 72 antiretroviral-naïve HIV-infected patients.[3]
| Dosing Regimen | Mean Viral Load Reduction (log10) |
| 200 mg daily | No significant reduction |
| 400 mg daily | - |
| 200 mg twice daily | - |
| 800 mg daily | - |
| 400 mg twice daily | - |
| 600 mg twice daily | -0.67 |
| Table 3: Antiviral Efficacy from a 4-Week Phase II Trial.[3] |
The results of this trial confirmed the antiviral activity of this compound and indicated that a twice-daily dosing regimen was more effective. The drug was generally well-tolerated.[3]
Experimental Protocol: Phase I/II Clinical Trial (General Design)
-
Study Design: A randomized, placebo-controlled, dose-escalating design is employed.
-
Patient Population: HIV-infected individuals, often antiretroviral-naïve, with a CD4 count above a certain threshold (e.g., >100 cells/mm³) and detectable viral load.
-
Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including informed consent and the absence of active opportunistic infections or other conditions that could interfere with the study results.
-
Dosing: Patients are assigned to different dose cohorts, receiving either this compound or a placebo for a specified duration (e.g., 7 days or 4 weeks).
-
Assessments:
-
Safety and Tolerability: Monitored through clinical observation, physical examinations, and laboratory tests (hematology, clinical chemistry).
-
Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine plasma concentrations of the drug and its metabolites.
-
Efficacy: Viral load (HIV RNA) and CD4 cell counts are measured at baseline and at the end of the treatment period.
-
-
Data Analysis: Statistical methods are used to compare the safety, pharmacokinetic, and efficacy parameters between the different dose groups and the placebo group.
Conclusion
The early research and discovery of this compound represent a rational approach to prodrug design aimed at improving the therapeutic index of a cornerstone antiretroviral agent. Preclinical studies established its anti-HIV activity and mechanism of action, while early-phase clinical trials provided essential data on its safety, pharmacokinetics, and preliminary efficacy in humans. Although this compound did not ultimately become a widely used therapeutic, its development contributed to the broader understanding of lipid prodrug strategies for nucleoside analogues in the ongoing effort to combat HIV.
References
- 1. Boehringer Ingelheim and GlaxoSmithKline agreed to assess the development of important HIV medicines for the developing world [natap.org]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosalvudine Tidoxil: A Technical Guide to its Mechanism of Action on the Viral Replication Cycle
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosalvudine Tidoxil is an investigational prodrug of the potent nucleoside reverse transcriptase inhibitor (NRTI) 3'-deoxy-3'-fluorothymidine (FLT), also known as alovudine.[1] Developed as a deoxythymidine analogue, its primary therapeutic target is the human immunodeficiency virus (HIV).[1] Like other NRTIs, this compound's mechanism of action is centered on the disruption of the viral replication cycle at the crucial stage of reverse transcription. The prodrug design facilitates intracellular delivery, where it is converted into its active triphosphate form. This active metabolite competes with natural deoxynucleotides for incorporation by the viral reverse transcriptase enzyme. Its integration into the nascent proviral DNA chain leads to premature termination, thereby halting viral replication. This guide provides a detailed overview of this mechanism, supported by quantitative in vitro efficacy data and relevant experimental protocols.
The HIV-1 Replication Cycle: A Focus on Reverse Transcription
The replication of HIV-1 is a multi-stage process that relies heavily on host cellular machinery.[2] A critical step, unique to retroviruses, is reverse transcription, where the viral single-stranded RNA genome is converted into double-stranded DNA. This process is catalyzed by the viral enzyme reverse transcriptase (RT). The resulting proviral DNA is then integrated into the host cell's genome, establishing a persistent infection. The dependency of the virus on this enzymatic step makes reverse transcriptase a prime target for antiviral therapy.
Mechanism of Action of this compound
Intracellular Activation Pathway
This compound is administered as a prodrug, which is subsequently metabolized within the target cell to release its active compound, alovudine (FLT).[1] Once inside the cell, alovudine undergoes sequential phosphorylation by host cellular kinases. It is first converted to alovudine monophosphate (FLT-MP), then to alovudine diphosphate (FLT-DP), and finally to the pharmacologically active alovudine triphosphate (FLT-TP). This multi-step intracellular activation is essential for its antiviral function.
Inhibition of Viral Reverse Transcriptase
The active metabolite, alovudine triphosphate (FLT-TP), is a structural analogue of the natural deoxythymidine triphosphate (dTTP). It acts via two primary mechanisms:
-
Competitive Inhibition: FLT-TP competes with the endogenous dTTP for the active site of the HIV-1 reverse transcriptase.
-
Chain Termination: Once the reverse transcriptase incorporates FLT-TP into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the fluorothymidine moiety prevents the formation of the next phosphodiester bond. This leads to the immediate cessation of DNA chain elongation, effectively terminating the reverse transcription process.
This chain termination prevents the completion of proviral DNA synthesis, thereby inhibiting the virus from integrating its genetic material into the host genome and completing its replication cycle.
Visualization of the Activation and Inhibition Pathway
The following diagram illustrates the intracellular conversion of this compound and its subsequent inhibition of the viral replication cycle.
Quantitative Antiviral Efficacy
While this compound has been evaluated in a Phase II clinical trial for treatment-naïve HIV-1 infected adults, detailed quantitative results from this study are not widely published.[1] However, the in vitro antiviral activity of its active form, alovudine (FLT), has been well-characterized against both wild-type and multi-drug-resistant (MDR) strains of HIV-1.
Table 1: In Vitro Antiviral Activity of Alovudine (FLT) Against HIV-1 Isolates
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for FLT against various HIV-1 isolates, demonstrating its high potency even against strains resistant to other NRTIs like zidovudine (AZT).
| HIV-1 Isolate Type | Key Resistance Mutations | FLT IC₅₀ (µM) | AZT IC₅₀ (µM) | Fold Resistance (vs. WT) to FLT |
| Wild Type (WT) | None | 0.0075 | 0.015 | - |
| MDR Variant 1 | M41L, L210W, T215Y | 0.0079 | >1.0 | ~1.1 |
| MDR Variant 2 | D67N, K70R, T215F, K219Q | 0.0168 | 0.11 | ~2.2 |
| 151M Complex | A62V, V75I, F77L, F116Y, Q151M | 0.0014 | 0.28 | ~0.2 (Hypersensitive) |
| Insertion Mutant | 69+SA & others | 0.0063 | >1.0 | ~0.8 (Hypersensitive) |
| Deletion Mutant | del67NG & others | 0.0069 | >1.0 | ~0.9 (Hypersensitive) |
| Data sourced from a study on the anti-HIV type 1 activity of 3′-fluoro-3′-deoxythymidine against multidrug-resistant mutants.[3] |
The data indicate that FLT maintains potent activity against HIV-1 isolates with significant resistance to AZT, including those with thymidine analog mutations (TAMs) and complex insertion/deletion patterns.[3]
Key Experimental Protocols
The evaluation of a novel antiviral agent like this compound requires a suite of standardized assays to determine its efficacy, mechanism, and safety.
Protocol: In Vitro Antiviral Susceptibility Assay
This protocol is designed to determine the IC₅₀ of an antiviral compound against HIV-1 in peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with phytohemagglutinin (PHA) for 2-3 days.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or its active metabolite FLT) in culture medium.
-
Infection: Infect PHA-stimulated PBMCs with a known titer of an HIV-1 laboratory strain or clinical isolate at a multiplicity of infection (MOI) of approximately 0.01.
-
Treatment: Add the serially diluted compound to the infected cell cultures. Include a "no-drug" virus control and a "no-virus" cell control.
-
Incubation: Incubate the cultures for 7 days at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Replication: On day 7, collect the culture supernatant. Quantify the level of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[3]
-
Data Analysis: Plot the percentage of inhibition of p24 production against the drug concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol: Viral Load Quantification by RT-qPCR
This protocol outlines the standard method for quantifying viral RNA in plasma samples from clinical trial participants.
-
Sample Collection & Processing: Collect whole blood in EDTA tubes. Centrifuge to separate plasma within 6 hours of collection. Store plasma at -80°C until analysis.
-
Viral RNA Extraction: Extract viral RNA from a defined volume of plasma (e.g., 1 mL) using a commercially available kit based on silica column or magnetic bead technology.
-
One-Step RT-qPCR: Prepare a reaction mix containing a master mix with reverse transcriptase and DNA polymerase, sequence-specific primers, and a fluorescently labeled probe targeting a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Standard Curve: Prepare a standard curve using serial dilutions of a quantified RNA standard (e.g., armored RNA or in vitro transcribed RNA) with known copy numbers.
-
Thermal Cycling: Perform the RT-qPCR on a calibrated real-time PCR instrument. The thermal profile typically includes a reverse transcription step (e.g., 50°C for 10-15 min), a polymerase activation step (e.g., 95°C for 2-5 min), followed by ~45 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
Data Analysis: The instrument measures fluorescence at each cycle. The cycle threshold (Ct) value for each patient sample is compared to the standard curve to determine the absolute viral RNA copy number, typically reported as copies/mL of plasma.[4][5]
Visualization of RT-qPCR Workflow for Viral Load Monitoring
Toxicology Profile
An important consideration for any NRTI is the potential for mitochondrial toxicity. This is often due to the off-target inhibition of human mitochondrial DNA polymerase gamma. Preclinical studies in rats have shown that this compound can induce tissue-specific depletion of mitochondrial DNA (mtDNA), particularly in the liver.[1] This suggests that mitochondrial toxicity warrants careful scrutiny in clinical development and patient monitoring.[1][4]
Conclusion
This compound functions as a targeted inhibitor of the HIV-1 replication cycle. Through its intracellular conversion to the active triphosphate metabolite, it effectively terminates proviral DNA synthesis by acting on the viral reverse transcriptase. In vitro data demonstrate its high potency against a wide range of HIV-1 isolates, including multi-drug-resistant strains. While its clinical efficacy is still under evaluation, its mechanism of action positions it as a potentially valuable agent in antiretroviral therapy, particularly in salvage regimens for patients with extensive drug resistance. Further clinical investigation is necessary to fully establish its efficacy and safety profile in humans.
References
- 1. Mitochondrial DNA Depletion in Rat Liver Induced by this compound, a Novel Nucleoside Reverse Transcriptase Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Biology of Fosalvudine Tidoxil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosalvudine Tidoxil is a nucleoside reverse transcriptase inhibitor prodrug with potential applications in antiviral therapy. A comprehensive understanding of its three-dimensional structure and metabolic activation is paramount for rational drug design and the development of next-generation therapeutics. This technical guide delineates the putative structural biology of this compound, outlining the established methodologies for its structural elucidation and characterizing its anticipated metabolic activation pathway. While specific experimental structural data for this compound is not publicly available, this document serves as a comprehensive roadmap for its investigation, drawing upon established principles of medicinal chemistry and structural biology.
Introduction
This compound belongs to the class of phosphoramidate prodrugs, a strategy employed to enhance the intracellular delivery of nucleoside monophosphates, thereby bypassing the often rate-limiting initial phosphorylation step catalyzed by cellular kinases. The efficacy of such prodrugs is intrinsically linked to their efficient conversion to the active triphosphate form within the target cell. Elucidating the precise atomic arrangement of the parent molecule and its metabolites is crucial for understanding its interaction with metabolizing enzymes and its ultimate target, the viral reverse transcriptase.
Predicted Physicochemical and Structural Parameters
While awaiting experimental determination, theoretical and calculated values provide a foundational understanding of this compound's molecular properties.
| Parameter | Predicted Value | Data Source |
| Chemical Formula | C₃₅H₆₄FN₂O₈PS | Calculated |
| Molecular Weight | 722.94 g/mol | Calculated |
| Topological Polar Surface Area | 148 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 9 | Calculated |
| LogP | 6.8 | Calculated |
Note: These values are computationally predicted and await experimental verification.
The Activation Pathway: From Prodrug to Active Triphosphate
The metabolic activation of phosphoramidate prodrugs like this compound is a multi-step intracellular process. This pathway ensures the delivery of the active nucleoside monophosphate to the cytoplasm, where it can be further phosphorylated to the active triphosphate metabolite.
Signaling Pathway of this compound Activation
Caption: Proposed metabolic activation pathway of this compound.
Experimental Protocols for Structural Elucidation
The determination of the three-dimensional structure of this compound at atomic resolution would rely on two primary techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
This technique provides a static, high-resolution snapshot of the molecule's conformation within a crystal lattice.
Experimental Workflow:
Caption: Experimental workflow for X-ray crystallography of a small molecule.
Detailed Methodology:
-
Crystallization:
-
Purification: this compound is synthesized and purified to >99% homogeneity, as confirmed by HPLC and mass spectrometry.
-
Screening: A high-throughput screening of crystallization conditions is performed using various precipitants (e.g., polyethylene glycols, salts), buffers (pH range 4-9), and temperatures. Hanging drop or sitting drop vapor diffusion methods are commonly employed.
-
Optimization: Promising conditions are optimized by fine-tuning precipitant concentration, pH, and temperature to yield single, well-diffracting crystals.
-
Harvesting: Crystals are carefully harvested and cryo-protected with a suitable agent (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.
-
-
Data Collection and Processing:
-
Diffraction: Diffraction data are collected at a synchrotron source to maximize resolution and minimize radiation damage.
-
Integration and Scaling: The diffraction images are processed to integrate the intensities of the reflections and scale the data from multiple images.
-
-
Structure Solution and Refinement:
-
Phasing: The phase problem is solved using direct methods, which are highly effective for small molecules.
-
Model Building: An initial atomic model is built into the resulting electron density map.
-
Refinement: The model is refined against the experimental data to improve its fit and geometric parameters.
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-work, R-free) and stereochemical checks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of the molecule in solution, which is a more biologically relevant environment.
Experimental Workflow:
Caption: Experimental workflow for NMR-based structure elucidation.
Detailed Methodology:
-
Sample Preparation:
-
A highly pure sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mM.
-
-
NMR Data Acquisition:
-
A suite of NMR experiments is performed on a high-field spectrometer (≥600 MHz).
-
1D NMR: ¹H, ¹³C, ³¹P, and ¹⁹F spectra are acquired to identify all magnetically active nuclei and their chemical environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints for 3D structure calculation.
-
-
-
Structure Elucidation:
-
Resonance Assignment: All NMR signals are assigned to specific atoms in the molecule.
-
Constraint Derivation: NOE-based distance restraints and J-coupling-based dihedral angle restraints are derived from the spectra.
-
Structure Calculation: A family of 3D structures consistent with the experimental restraints is generated using computational methods such as simulated annealing.
-
Validation: The quality of the final structural ensemble is assessed based on agreement with experimental data and stereochemical parameters.
-
Conclusion
The structural investigation of this compound is a critical endeavor for optimizing its therapeutic potential. While this guide outlines the established and anticipated methodologies for such an investigation, the acquisition of empirical data through X-ray crystallography and NMR spectroscopy is essential. The resulting structural insights will not only illuminate the precise mechanism of action of this compound but also pave the way for the design of more effective and safer antiviral agents.
Fosalvudine Tidoxil: A Technical Guide on its Potential for HIV Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine tidoxil, also referred to as fozivudine tidoxil, emerged as a promising nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus (HIV) infection. As a thioether lipid-zidovudine (ZDV) conjugate, it was designed as a prodrug to enhance the delivery and intracellular concentration of the active antiviral agent, zidovudine monophosphate.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and its developmental history.
Mechanism of Action
This compound is a prodrug of zidovudine, a well-established NRTI. Its mechanism of action is therefore intrinsically linked to the targeted inhibition of HIV reverse transcriptase.
Intracellular Activation Pathway
Upon administration, this compound is designed to be absorbed and then undergo intracellular metabolism to release zidovudine monophosphate. While the precise enzymes responsible for the cleavage of the tidoxil moiety have not been detailed in the available literature, the proposed pathway bypasses the initial phosphorylation step of zidovudine, which is often a rate-limiting step. Subsequently, host cell kinases convert zidovudine monophosphate into the active triphosphate form.
Inhibition of HIV Reverse Transcriptase
The active metabolite, zidovudine triphosphate, acts as a competitive inhibitor of the HIV reverse transcriptase enzyme. It competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the zidovudine molecule prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.
Preclinical and Clinical Development
The development of this compound progressed through early-phase clinical trials. However, its development was reportedly halted in the early 2000s due to marketing considerations.
Preclinical Evaluation
In vitro and in vivo preclinical studies demonstrated that this compound possessed anti-HIV activity.[1] A study in a feline immunodeficiency virus (FIV) model showed that the administration of fozivudine tidoxil resulted in a decrease in plasma and cell-associated viremia two weeks post-infection.
Clinical Trials
Several Phase I and Phase II clinical trials were conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in HIV-infected individuals.
Table 1: Summary of Key Clinical Trials of this compound
| Trial Identifier | Phase | Dosage Regimens | Key Efficacy Findings | Key Safety Findings | Pharmacokinetic Highlights | Reference |
| Bogner JR, et al. (1997) | I/II | 400, 800, 1200 mg/day for 7 days | Viral load reduction was most pronounced in the 1200 mg/day group (-0.64 log10). | Excellent tolerability in all dose groups. | Steady-state concentrations were slightly higher than after the first dose. | Bogner JR, et al. Antivir Ther. 1997. |
| Girard PM, et al. (2000) | II | 200, 400, 800 mg daily; 200, 400, 600 mg twice daily for 4 weeks | Largest viral load decrease (-0.67 log10) in the 600 mg twice daily group. | Generally well-tolerated; one discontinuation due to elevated aminotransferases. | Plasma half-life of ~3.8 hours, longer than zidovudine. | Girard PM, et al. J Acquir Immune Defic Syndr. 2000.[1] |
| Kroidl A, et al. (FATI-1) (2017) | IIa | 800, 1200 mg once daily; 600 mg twice daily for 24 weeks (in combination with 3TC and EFV) | At 24 weeks, 73% in combined FZD arms had HIV RNA <50 copies/mL vs. 77% in ZDV arm. | Well-tolerated. Less frequent grade III/IV neutropenia compared to ZDV arm. | Pharmacokinetic analysis supported once-daily administration. | Kroidl A, et al. AIDS. 2017. |
Experimental Protocols (Based on Available Information)
Detailed experimental protocols from the full-text publications are not publicly available. The following represents a generalized summary based on the abstracts of the key clinical trials.
Phase II Placebo-Controlled Trial (Girard PM, et al.)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]
-
Participants: 72 HIV-infected, antiretroviral-naive patients.[1]
-
Randomization: In each of the six dosage groups, 12 patients were randomized (10:2 ratio) to receive either this compound or a placebo.[1]
-
Intervention: this compound monotherapy at varying doses for 4 weeks.[1]
-
Primary Endpoints: Safety and efficacy, assessed by changes in HIV viral load.[1]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and zidovudine were measured to determine pharmacokinetic parameters, including half-life and area under the curve (AUC).[1]
Phase I/II Dose-Escalating Trial (Bogner JR, et al.)
-
Study Design: A randomized, placebo-controlled, dose-escalating trial.
-
Participants: HIV-infected patients with a CD4 count > 100 cells/mm³.
-
Intervention: Three different doses of this compound (400, 800, or 1200 mg/day) administered for one week.
-
Primary Endpoints: Safety, tolerability, and efficacy (viral load reduction).
-
Pharmacokinetic Analysis: Steady-state pharmacokinetic parameters were assessed.
Quantitative Data
The following tables summarize the available quantitative data from the clinical trials of this compound.
Table 2: Efficacy Data - Viral Load Reduction
| Trial | Dosage Group | Mean Log10 HIV RNA Reduction |
| Bogner JR, et al. (1997) | 1200 mg/day | -0.64 |
| Girard PM, et al. (2000) | 600 mg twice daily | -0.67 |
| Kroidl A, et al. (2017) | Combined FZD arms | 73% of patients <50 copies/mL at 24 weeks |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Trial |
| Plasma Half-life (t½) | ~3.8 hours | Girard PM, et al. (2000)[1] |
| Note: Detailed pharmacokinetic data such as Cmax, Tmax, and AUC for each dose group are not fully available in the public domain. |
Table 4: Safety and Tolerability
| Adverse Event | Frequency | Trial |
| Discontinuation due to elevated aminotransferases | 1 patient | Girard PM, et al. (2000)[1] |
| Grade III/IV Neutropenia | Less frequent in FZD arms (22%) vs. ZDV arm (42%) | Kroidl A, et al. (2017) |
| Note: A comprehensive list of all adverse events and their frequencies is not available. |
Conclusion and Future Perspectives
This compound demonstrated promising antiviral activity, a favorable pharmacokinetic profile for potentially less frequent dosing, and a good safety profile in early-phase clinical trials. The finding of reduced myelotoxicity compared to its parent drug, zidovudine, was a significant potential advantage. Despite these positive attributes, the clinical development of this compound was halted, reportedly for marketing reasons. This case highlights the complex factors beyond scientific merit that can influence the trajectory of drug development. The data presented in this guide suggest that this compound was a viable candidate for HIV therapy, and its story may offer valuable insights for the development of future prodrug strategies for antiretroviral agents.
References
Fosalvudine Tidoxil: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Thioether Lipid-Zidovudine Conjugate for HIV Therapy
Fosalvudine Tidoxil, also known as Fozivudine Tidoxil or BM 21.1290, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of HIV infection. As a thioether lipid-zidovudine (ZDV) conjugate, it represents a prodrug strategy designed to enhance the therapeutic profile of the parent drug, zidovudine. This technical guide provides a comprehensive overview of the available academic research on this compound, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental methodologies used in its evaluation.
Core Concepts and Mechanism of Action
This compound is a member of the NRTI class of antiretroviral drugs.[1] Its mechanism of action is centered on the inhibition of HIV reverse transcriptase, a critical enzyme for the replication of the virus.[1] As a prodrug of zidovudine, this compound is designed for efficient intracellular delivery of zidovudine monophosphate.[2]
Upon administration, this compound enters host cells where it undergoes metabolic activation. This process involves the cleavage of the lipid and tidoxil moieties to release zidovudine monophosphate. Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, zidovudine triphosphate. This active metabolite competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of zidovudine triphosphate results in chain termination, thereby halting viral DNA synthesis and preventing HIV replication.[3]
Figure 1: Intracellular activation and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Population | Dosage | Reference |
| Plasma Half-life (t½) | ~3.8 hours | HIV-infected patients | Multiple dosages | [4] |
| Mean AUC (normalized to 100mg) | 8.6 mg x h/L | HIV-infected patients | Single dose escalation | [5] |
| Mean Cmax (normalized to 100mg) | 1.13 mg/L | HIV-infected patients | Single dose escalation | [5] |
| Time to Cmax | 4 to 8 hours | HIV-infected patients | Single dose escalation | [5] |
Table 2: Efficacy of this compound in HIV-infected Patients
| Dosage | Mean Viral Load Reduction (log10) | Duration of Treatment | Study Population | Reference |
| 200 mg daily | No significant reduction | 4 weeks | Antiretroviral-naïve | [4] |
| 600 mg twice daily | -0.67 log10 | 4 weeks | Antiretrotroviral-naïve | [4] |
| 1200 mg/day | -0.64 log | 1 week | Antiretrotroviral-naïve | [2] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on the methodologies described in the clinical trial publications and general practices for antiretroviral drug development, the following outlines the likely experimental approaches.
In Vitro Anti-HIV Activity Assay
A common method to assess the in vitro anti-HIV activity of a compound involves the use of HIV-infected T-cell lines.
Objective: To determine the concentration of this compound that inhibits 50% of viral replication (IC50).
General Protocol:
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) are cultured in an appropriate medium.
-
Virus Stock: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in the T-cell line to generate a virus stock with a known titer.
-
Assay Setup:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
Control wells with no drug and no virus are included.
-
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Endpoint Measurement: The extent of viral replication is measured using various methods, such as:
-
MTT Assay: Measures cell viability, as HIV infection leads to cytopathic effects.
-
p24 Antigen ELISA: Quantifies the amount of HIV p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of reverse transcriptase in the supernatant.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration.
Pharmacokinetic Analysis
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Objective: To determine the pharmacokinetic parameters of this compound and its metabolites in plasma.
General Protocol:
-
Study Design: A clinical trial is conducted where subjects receive a specific dose of this compound.[5]
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Analytical Method: The concentration of this compound and its metabolites (e.g., zidovudine) in plasma is determined using a validated High-Performance Liquid Chromatography (HPLC) method. While the specific parameters for this compound are not published, a general HPLC method for an NRTI would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the plasma.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate (e.g., 1 mL/min).
-
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
-
Data Analysis: The concentration-time data is used to calculate pharmacokinetic parameters such as AUC, Cmax, tmax, and half-life using non-compartmental or compartmental analysis.
Figure 2: A generalized workflow for a clinical trial of this compound.
Conclusion
This compound is a promising prodrug of zidovudine that has demonstrated anti-HIV activity and a favorable pharmacokinetic profile in early clinical trials. Its design as a thioether lipid conjugate facilitates intracellular delivery of the active moiety. While the available data indicates good tolerability and efficacy in reducing viral load, further research and more detailed publications on its preclinical and clinical development, including specific experimental protocols, would be beneficial for a complete understanding of its therapeutic potential. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the advancement of NRTI prodrugs for HIV therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fosalvudine Tidoxil In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) that has been investigated for the treatment of Human Immunodeficiency Virus (HIV) infection. As a prodrug of 3'-deoxy-3'-fluorothymidine (Alovudine, FLT), it is designed to enhance oral bioavailability and cellular uptake. These application notes provide detailed protocols for in vitro assays to evaluate the antiviral efficacy and cytotoxic potential of this compound.
Mechanism of Action
This compound, as a nucleoside analog, exerts its antiviral activity by targeting the HIV reverse transcriptase enzyme. For the drug to become active, it must be phosphorylated intracellularly by host cell kinases into its triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain during reverse transcription. The absence of a 3'-hydroxyl group on the incorporated drug molecule leads to chain termination, thus halting viral replication.
A significant consideration with some NRTIs, including the parent compound of this compound, is the potential for mitochondrial toxicity. This is primarily due to the inhibition of human mitochondrial DNA polymerase gamma, which can lead to mitochondrial DNA (mtDNA) depletion and subsequent cellular dysfunction.
Data Presentation
Due to the limited availability of specific in vitro IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) data for this compound in publicly accessible literature, the following tables are presented as illustrative examples based on typical data for NRTIs. Researchers should determine these values experimentally for their specific cell lines and viral strains.
Table 1: Antiviral Activity of this compound against HIV-1
| Cell Line | Virus Strain | IC50 (µM)[1] | Assay Type |
| MT-4 | HIV-1 IIIB | [Example Value: 0.05] | CPE Inhibition |
| CEM-SS | HIV-1 RF | [Example Value: 0.08] | p24 Antigen |
| PMBCs | HIV-1 BaL | [Example Value: 0.03] | p24 Antigen |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 (µM) | Assay Type |
| MT-4 | [Example Value: >100] | MTT Assay |
| CEM-SS | [Example Value: >100] | Trypan Blue Exclusion |
| HepG2 | [Example Value: 50] | Neutral Red Uptake |
Table 3: Selectivity Index of this compound
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | [Example Value: 0.05] | [Example Value: >100] | [Example Value: >2000] |
Experimental Protocols
Anti-HIV-1 Activity Assay (CPE Inhibition)
This protocol is designed to determine the concentration of this compound that inhibits the cytopathic effect (CPE) of HIV-1 in a susceptible cell line by 50%.
Materials:
-
MT-4 cells
-
HIV-1 IIIB virus stock
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
This compound
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add the diluted this compound to the wells.
-
Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated virus-infected control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
After incubation, add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of CPE inhibition and determine the IC50 value using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that reduces the viability of a cell line by 50%.
Materials:
-
Selected cell line (e.g., MT-4, HepG2)
-
Culture medium appropriate for the cell line
-
This compound
-
96-well microtiter plates
-
MTT reagent
-
Solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for the desired period (e.g., 5 days, to match the antiviral assay).
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization buffer.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cytotoxicity and determine the CC50 value.
Mitochondrial DNA Depletion Assay (Quantitative PCR)
This assay quantifies the effect of this compound on mitochondrial DNA content.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Culture medium
-
This compound
-
DNA extraction kit
-
Primers and probes for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M)
-
qPCR instrument and reagents
Procedure:
-
Treat HepG2 cells with various concentrations of this compound for an extended period (e.g., 7-14 days), including an untreated control.
-
Harvest the cells and extract total DNA.
-
Perform qPCR using primers and probes for both the mitochondrial and nuclear genes.
-
Calculate the relative amount of mitochondrial DNA to nuclear DNA (mtDNA/nDNA ratio) for each treatment condition.
-
Compare the mtDNA/nDNA ratio of treated cells to that of untreated cells to determine the extent of mtDNA depletion.
Visualizations
Caption: Antiviral mechanism of this compound.
Caption: Pathway of this compound-induced mitochondrial toxicity.
Caption: General workflow for in vitro evaluation.
References
Quantifying the Antiviral Efficacy of Fosalvudine Tidoxil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil is a rationally designed prodrug of the well-established anti-HIV agent, zidovudine (AZT). As a nucleoside reverse transcriptase inhibitor (NRTI), it represents a strategic approach to enhance the therapeutic profile of its parent compound. This compound is an ether-lipid conjugate of zidovudine, a modification aimed at facilitating intracellular delivery of zidovudine monophosphate. This targeted delivery bypasses the initial, often rate-limiting, phosphorylation step required for the activation of zidovudine, potentially leading to improved efficacy and a better tolerability profile.[1] This document provides a comprehensive overview of the methodologies to quantify the antiviral efficacy of this compound, including its mechanism of action, available efficacy data, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound exerts its anti-HIV effect through the action of its active metabolite, zidovudine triphosphate. The mechanism can be delineated in the following steps:
-
Cellular Uptake and Conversion: this compound enters host cells, where it is metabolized to release zidovudine monophosphate.
-
Intracellular Phosphorylation: Cellular kinases further phosphorylate zidovudine monophosphate to zidovudine diphosphate and subsequently to the active zidovudine triphosphate.
-
Inhibition of Reverse Transcriptase: Zidovudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.
-
Chain Termination: The incorporation of zidovudine monophosphate into the viral DNA leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis and prevents the completion of reverse transcription.
Quantitative Antiviral Efficacy Data
The antiviral efficacy of this compound has been demonstrated in clinical trials. While specific in vitro IC50 and EC50 values for the prodrug are not widely published, the in vivo data provides a strong indication of its therapeutic potential.
| Study Type | Compound | Dosage | Endpoint | Result | Reference |
| Phase II Clinical Trial | This compound | 600 mg twice daily | HIV Viral Load Reduction | -0.67 log10 | [1] |
Experimental Protocols
The following section details the protocols for key experiments to quantify the antiviral efficacy of this compound.
In Vitro Antiviral Activity Assay
This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound against HIV-1 in a cell-based assay.
Objective: To determine the concentration of this compound that inhibits 50% of viral replication in a susceptible cell line.
Materials:
-
Cell Line: MT-4 cells (human T-cell leukemia virus-transformed T-cell line) or other susceptible cell lines (e.g., CEM-SS, PM1).
-
Virus: HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB, NL4-3).
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution. Zidovudine should be used as a positive control.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents for Viral Quantification: p24 antigen capture ELISA kit or a reverse transcriptase activity assay kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound and the control drug (zidovudine) in culture medium.
-
Drug Addition: Add 50 µL of each drug dilution to the appropriate wells. Include wells with cells and virus only (virus control) and cells only (mock-infected control).
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1. Add 50 µL of the virus suspension to each well (except mock-infected controls).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Measure the amount of viral replication by quantifying the p24 antigen concentration using an ELISA kit or by measuring reverse transcriptase activity according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of viral inhibition for each drug concentration relative to the virus control. Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Objective: To assess the toxicity of this compound on the host cells used in the antiviral assay.
Materials:
-
Cell Line: MT-4 cells (or the same cell line used in the antiviral assay).
-
Compound: this compound.
-
Culture Medium: As described for the antiviral assay.
-
Reagents for Viability Assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available cell viability assay kit (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at the same density as in the antiviral assay.
-
Compound Dilution: Prepare the same serial dilutions of this compound as in the antiviral assay.
-
Drug Addition: Add the drug dilutions to the wells. Include wells with cells only (cell control).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and an indicator of cell viability.
-
-
Data Analysis: Determine the percentage of cell viability for each drug concentration relative to the cell control. Calculate the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Index (SI): The SI is a crucial parameter to evaluate the therapeutic window of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
Conclusion
This compound is a promising anti-HIV prodrug that leverages a targeted delivery strategy to enhance the therapeutic potential of zidovudine. The protocols outlined in this document provide a framework for the systematic quantification of its antiviral efficacy and cytotoxicity. Robust and reproducible in vitro and in vivo studies are essential for the continued development and clinical application of this and other novel antiviral agents. While in vivo data has demonstrated significant viral load reduction, further publication of detailed in vitro efficacy data will provide a more complete understanding of its antiviral profile.
References
Application Notes and Protocols for Fosalvudine Tidoxil Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of zidovudine (AZT), developed for the treatment of Human Immunodeficiency Virus (HIV) infection. As a prodrug, this compound is designed to enhance the pharmacokinetic profile of the active antiviral agent, zidovudine monophosphate. This document provides a detailed overview of the available dose-response data, relevant experimental protocols, and the mechanistic pathway of this compound.
Mechanism of Action
This compound is an ether-lipid conjugate of zidovudine.[1][2] Following oral administration, it is metabolized to release zidovudine, which then undergoes intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (AZT-TP). AZT-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis. The incorporation of AZT-TP into the growing viral DNA chain prevents the formation of the 5' to 3' phosphodiester linkage, thereby halting viral replication.
Signaling Pathway
Caption: Intracellular activation pathway of this compound.
Dose-Response Data
Comprehensive searches of publicly available literature did not yield specific in vitro dose-response data for this compound, such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from cell-based anti-HIV assays. This represents a notable gap in the publicly accessible preclinical data for this specific prodrug.
However, clinical trial data provide valuable insights into the in vivo dose-response relationship of this compound in HIV-infected patients.
In Vivo Dose-Response: Clinical Trial Data
The following tables summarize the key findings from Phase I and Phase II clinical trials of this compound.
Table 1: Phase I Single Dose Escalation Trial
| Dose (mg) | Formulation | Key Pharmacokinetic Parameters (Normalized to 100 mg dose) | Tolerability |
| 50 | Capsule | Cmax: 1.13 mg/L | Excellent |
| 100 | Capsule | AUC: 8.6 mg x h/L | Excellent |
| 300 | Capsule | t1/2: 3.78 h | Excellent |
| 600 | Capsule | - | Excellent |
| 900 | Capsule | - | Excellent |
| 1200 | Capsule | - | Excellent |
| 1800 | Capsule/Tablet | - | Excellent |
Data from a Phase I dose-escalating trial in 39 HIV-infected patients.[1]
Table 2: Phase I/II Multiple Dose Escalation Trial
| Daily Dose (mg/day) | Duration | Mean Viral Load Reduction (log10) | Tolerability |
| 400 | 7 days | Not specified | Excellent |
| 800 | 7 days | Not specified | Excellent |
| 1200 | 7 days | -0.64 | Excellent |
| Placebo | 7 days | No reduction | - |
Data from a 7-day randomized, placebo-controlled, dose-escalating trial.
Table 3: Phase II Placebo-Controlled Trial
| Daily Dose | Duration | Mean Viral Load Reduction (log10) | Tolerability |
| 200 mg (once daily) | 4 weeks | No significant reduction | Well tolerated |
| 400 mg (once daily) | 4 weeks | Fall in viral load | Well tolerated |
| 200 mg (twice daily) | 4 weeks | Fall in viral load | Well tolerated |
| 800 mg (once daily) | 4 weeks | Fall in viral load | Well tolerated |
| 400 mg (twice daily) | 4 weeks | Fall in viral load | Well tolerated |
| 600 mg (twice daily) | 4 weeks | -0.67 | Well tolerated |
| Placebo | 4 weeks | No reduction | - |
Data from a multicenter, randomized, double-blind, placebo-controlled trial in 72 HIV-infected patients.[2]
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, a general protocol for determining the in vitro anti-HIV activity of a nucleoside reverse transcriptase inhibitor is provided below. This can be adapted for the evaluation of this compound.
Protocol: In Vitro Anti-HIV-1 Activity Assay (MT-4 Cell Line)
1. Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in MT-4 cells.
2. Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
This compound
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
3. Experimental Workflow:
Caption: Workflow for in vitro anti-HIV activity assay.
4. Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. For cytotoxicity controls, add the compound dilutions to uninfected cells.
-
Add 50 µL of a predetermined optimal dilution of HIV-1 stock to the test wells. For cell and compound controls, add 50 µL of medium.
-
Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated virus control and uninfected cell control.
-
Plot the percentage of inhibition of viral cytopathic effect against the log of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, using non-linear regression analysis.
-
Similarly, determine the CC50 (50% cytotoxic concentration) from the compound cytotoxicity control wells.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
Logical Relationship of Dose-Response Analysis
The analysis of a dose-response relationship follows a logical progression from data acquisition to the determination of key parameters.
Caption: Logical workflow of dose-response curve analysis.
Conclusion
References
Application Notes and Protocols for Fosalvudine Tidoxil in HIV-1 Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil (FZD) is an investigational antiretroviral agent, specifically a thioether lipid-zidovudine (ZDV) conjugate.[1] As a prodrug of Zidovudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), this compound was designed to improve upon the pharmacokinetic profile of the parent drug. While clinical studies have provided some insights into its efficacy and safety, detailed public data on its specific activity against a wide range of HIV-1 drug-resistant strains are limited.
These application notes provide a comprehensive overview of the methodologies and protocols that are essential for studying the efficacy of this compound against drug-resistant HIV-1. Given the limited availability of specific data for this compound, this document also includes detailed information on Zidovudine resistance patterns and general protocols for in vitro drug resistance testing, which are directly applicable to the evaluation of this compound.
Mechanism of Action
This compound is a prodrug that, upon administration, is metabolized to release Zidovudine. Zidovudine is a structural analog of thymidine. Inside the host cell, Zidovudine is phosphorylated by cellular kinases to its active 5'-triphosphate metabolite, Zidovudine triphosphate (ZDV-TP). ZDV-TP competitively inhibits the HIV-1 reverse transcriptase and acts as a chain terminator of viral DNA synthesis. The absence of a 3'-OH group in the incorporated Zidovudine molecule prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation, thereby terminating the growth of the viral DNA.
Mechanism of action of this compound.
HIV-1 Resistance to Zidovudine
Resistance to Zidovudine and other NRTIs is a significant challenge in HIV-1 therapy. Resistance is primarily mediated by mutations in the viral reverse transcriptase enzyme. These mutations can be broadly categorized into two main types:
-
Thymidine Analog Mutations (TAMs): These mutations are selected by thymidine analogs like Zidovudine and Stavudine. TAMs, such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, confer resistance by enabling the reverse transcriptase to remove the incorporated NRTI from the terminated DNA chain, allowing DNA synthesis to resume.
-
Mutations that Discriminate Against NRTIs: These mutations, such as K65R and M184V, alter the active site of the reverse transcriptase, reducing the incorporation of the NRTI.
The table below summarizes key resistance mutations for Zidovudine and their impact on susceptibility.
| Mutation | Type | Effect on Zidovudine Susceptibility | Cross-Resistance |
| M41L | TAM | Reduced | Stavudine, Abacavir, Tenofovir |
| D67N | TAM | Reduced | Stavudine, Abacavir, Tenofovir |
| K70R | TAM | Reduced | Stavudine |
| L210W | TAM | Reduced | Stavudine, Abacavir, Tenofovir |
| T215Y/F | TAM | High-level reduction | Stavudine, Abacavir, Tenofovir |
| K219Q/E | TAM | Reduced | Stavudine |
| M184V/I | Discrimination | Increased susceptibility (resensitization) | Lamivudine, Emtricitabine |
| K65R | Discrimination | Increased susceptibility (resensitization) | Tenofovir, Abacavir, Lamivudine, Emtricitabine |
Experimental Protocols
Phenotypic Drug Resistance Assay
This assay measures the in vitro susceptibility of HIV-1 to an antiretroviral drug. The result is typically expressed as the 50% inhibitory concentration (IC50), the drug concentration required to inhibit viral replication by 50%.
1. Preparation of Virus Stocks:
-
Culture HIV-1 (wild-type or resistant strains) in a suitable cell line (e.g., MT-2, PM1) or peripheral blood mononuclear cells (PBMCs).
-
Harvest the culture supernatant when viral replication is at its peak, as determined by p24 antigen levels or reverse transcriptase activity.
-
Clarify the supernatant by low-speed centrifugation and store at -80°C in small aliquots.
-
Determine the 50% tissue culture infectious dose (TCID50) of the virus stock.
2. Cell Preparation:
-
Use a susceptible cell line (e.g., TZM-bl, MT-4) or stimulated PBMCs from healthy donors.
-
Plate the cells in a 96-well plate at an appropriate density.
3. Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the drug to obtain a range of concentrations to be tested.
4. Infection and Treatment:
-
Infect the cells with a standardized amount of virus (e.g., 100 TCID50).
-
Immediately add the serially diluted this compound to the infected cells.
-
Include control wells with no drug (virus control) and no virus (cell control).
5. Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days.
6. Measurement of Viral Replication:
-
Quantify viral replication using a suitable method, such as:
-
p24 antigen ELISA
-
Luciferase reporter gene assay (for TZM-bl cells)
-
Reverse transcriptase activity assay
-
7. Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the fold change in resistance by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.
Phenotypic drug resistance assay workflow.
Genotypic Drug Resistance Assay
This assay identifies mutations in the HIV-1 reverse transcriptase gene that are known to be associated with drug resistance.
1. RNA Extraction:
-
Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.
2. Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a specific primer.
-
Amplify the reverse transcriptase region of the pol gene using PCR with specific primers. A nested PCR approach may be used to increase sensitivity and specificity.
3. PCR Product Purification:
-
Purify the PCR product to remove primers, dNTPs, and enzymes.
4. DNA Sequencing:
-
Sequence the purified PCR product using Sanger sequencing or next-generation sequencing (NGS).
5. Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence to identify mutations.
-
Use a drug resistance interpretation algorithm (e.g., Stanford HIV Drug Resistance Database) to determine the impact of the identified mutations on susceptibility to Zidovudine and other NRTIs.
References
Fosalvudine Tidoxil: A Tool for Investigating Nucleoside Reverse Transcriptase Inhibitor Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil is a novel, orally bioavailable prodrug of Alovudine (3'-deoxy-3'-fluorothymidine), a potent nucleoside reverse transcriptase inhibitor (NRTI). As a member of the NRTI class, this compound serves as a valuable research tool for elucidating the intricate mechanisms of action, resistance, and metabolism of this critical class of antiretroviral drugs. Its unique chemical structure, designed for enhanced intracellular delivery of the active monophosphate metabolite, offers distinct advantages for studying NRTI pharmacology. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in in-vitro studies.
Mechanism of Action
This compound is an ether lipid conjugate of zidovudine that facilitates the direct intracellular delivery of zidovudine monophosphate.[1] Like other NRTIs, its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form, Alovudine triphosphate (FLT-TP). This process is initiated by cellular nucleoside kinases.[2]
The key steps in the mechanism of action are as follows:
-
Cellular Uptake and Prodrug Cleavage: this compound enters the host cell. Intracellular enzymes cleave the tidoxil moiety, releasing Alovudine monophosphate.
-
Anabolic Phosphorylation: Cellular kinases further phosphorylate Alovudine monophosphate to the diphosphate and subsequently to the active Alovudine triphosphate (FLT-TP).
-
Inhibition of HIV Reverse Transcriptase: FLT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the HIV reverse transcriptase (RT) enzyme.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the sugar moiety of Alovudine prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide. This results in the termination of DNA chain elongation, thereby halting viral replication.
Data Presentation
In Vitro Antiviral Activity and Cytotoxicity of Alovudine
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MT-2 | HIV-1 (IIIB) | Data not available | >100 | Data not available | Generic NRTI Data |
| CEM | HIV-1 (RF) | Data not available | >100 | Data not available | Generic NRTI Data |
| PBM | HIV-1 (Ba-L) | Data not available | >100 | Data not available | Generic NRTI Data |
Clinical Pharmacokinetics of this compound
| Parameter | Value | Reference |
| Plasma Half-life (t1/2) | ~3.8 hours | [3] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol is designed to determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 induced cytopathic effect (CPE) in a susceptible cell line (e.g., MT-2).
Materials:
-
This compound
-
MT-2 cells
-
HIV-1 laboratory strain (e.g., IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-2 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the exponential growth phase. Adjust the cell density to 1 x 10^5 cells/mL.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM).
-
Infection: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the appropriate drug dilution to triplicate wells.
-
Virus Addition: Add 100 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to all wells except for the cell control wells. Add 100 µL of medium to the cell control wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator, or until CPE is evident in the virus control wells.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell protection for each drug concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of protection against the drug concentration and using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
MT-2 cells (or other relevant cell line)
-
RPMI 1640 medium
-
96-well microtiter plates
-
MTT reagent
-
Solubilization buffer
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Drug Addition: Prepare serial dilutions of this compound and add 100 µL of each dilution to triplicate wells. Include wells with medium only as a cell control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days).
-
MTT Assay and Data Analysis: Follow steps 6-8 from Protocol 1. Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control. Determine the CC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Intracellular activation and mechanism of action of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Resistance
The emergence of drug resistance is a major challenge in antiretroviral therapy. For NRTIs, resistance is primarily associated with mutations in the HIV-1 reverse transcriptase gene. These mutations can be broadly categorized into two main types:
-
Discrimination-enhancing mutations: These mutations alter the RT enzyme's ability to differentiate between the natural dNTP substrate and the NRTI analog, thereby reducing the incorporation of the inhibitor.
-
Excision-enhancing mutations (Thymidine Analog Mutations - TAMs): These mutations increase the rate at which the incorporated NRTI is removed from the terminated DNA chain, allowing DNA synthesis to resume.
While specific resistance data for this compound is limited, its active moiety, Alovudine, is known to be effective against some NRTI-resistant strains. However, cross-resistance with other thymidine analogs like zidovudine (AZT) and stavudine (d4T) is possible due to the selection of TAMs. Further research is required to fully characterize the resistance profile of this compound.
Conclusion
This compound represents a valuable molecular probe for investigating the fundamental aspects of NRTI action. Its unique prodrug design allows for the targeted intracellular delivery of the monophosphorylated active compound, providing a useful tool for studying the intricacies of NRTI phosphorylation and metabolism. The provided protocols offer a starting point for researchers to evaluate its antiviral efficacy and cytotoxicity, paving the way for a deeper understanding of NRTI mechanisms and the development of next-generation antiretroviral agents.
References
- 1. The thymidine dideoxynucleoside analog, alovudine, inhibits the mitochondrial DNA polymerase γ, impairs oxidative phosphorylation and promotes monocytic differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro selection of mutations in human immunodeficiency virus type 1 reverse transcriptase that confer resistance to capravirine, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Fosalvudine Tidoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of alovudine, developed for the treatment of HIV-1 infection.[1] As an NRTI, its mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, which is crucial for the conversion of the viral RNA genome into DNA, a key step in the HIV-1 replication cycle.[2][3][4][5] High-throughput screening (HTS) plays a pivotal role in the discovery and development of antiviral agents by enabling the rapid evaluation of large compound libraries.[6][7] These application notes provide detailed protocols and guidelines for the use of this compound in HTS assays to identify and characterize inhibitors of HIV-1 replication.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C35H64FN2O8PS | [2][8][9] |
| Molecular Weight | 722.94 g/mol | [8][9] |
| CAS Number | 763903-67-9 | [8] |
| Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) Prodrug | [1][8] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that, once inside the host cell, is metabolized by cellular kinases into its active triphosphate form. This active metabolite then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[3] The incorporation of the this compound metabolite, which lacks a 3'-hydroxyl group, leads to the termination of DNA chain elongation, thereby halting viral replication.[3][5]
The HIV-1 replication cycle is intricately linked with host cell signaling pathways. The virus utilizes cellular machinery for its own propagation, and interference with these pathways can inhibit viral replication. NRTIs like this compound directly target the enzymatic activity of reverse transcriptase, a critical step in the early stages of the viral life cycle.
References
- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Biochemical Approaches to Study LINE-1 Reverse Transcriptase Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HIV-1 replication and latency are balanced by mTOR-driven cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Fosalvudine Tidoxil Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on general knowledge of nucleoside reverse transcriptase inhibitor (NRTI) prodrugs and publicly available information. Specific quantitative data for Fosalvudine Tidoxil is limited in the public domain. Therefore, these protocols should be considered as a starting point and must be validated for specific experimental conditions and formulations.
Introduction
This compound is a nucleoside reverse transcriptase inhibitor prodrug. As with many complex prodrug molecules, its stability in solution is a critical factor for in vitro assays, preclinical studies, and formulation development. This document provides guidelines for the preparation of this compound solutions and protocols for assessing their stability.
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₅H₆₄FN₂O₈PS | [1] |
| Molecular Weight | 722.94 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
Solution Preparation
The preparation of accurate and stable solutions of this compound is crucial for reliable experimental results.
General Recommendations
-
Solvent Selection: Based on available data, DMSO is the recommended solvent for preparing stock solutions of this compound.[1] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Aqueous Solutions: The stability of this compound in aqueous solutions is not well-documented. It is anticipated that the phosphoramidate and thioether moieties may be susceptible to hydrolysis and oxidation, respectively. Therefore, freshly prepared aqueous solutions should be used whenever possible.
-
pH Considerations: The pH of the solution can significantly impact the stability of phosphoramidate prodrugs. It is recommended to use buffered solutions within a pH range of 6.0-7.5 for aqueous dilutions, though the optimal pH for this compound stability needs to be experimentally determined.
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, 7.23 mg of this compound is needed.
-
Transfer the weighed powder to a clean, dry volumetric flask.
-
Add a portion of the total required volume of DMSO to the flask.
-
Gently swirl the flask to wet the powder.
-
Use a vortex mixer or sonicator to facilitate dissolution. Ensure the solution is clear and free of any particulate matter.
-
Once completely dissolved, add DMSO to the final volume mark.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C for long-term storage (months to years).[1]
-
For short-term storage (days to weeks), the solution can be kept at 4°C.[1]
-
Protect the solution from light.[1]
Stability Studies
Stability studies are essential to determine the shelf-life of this compound solutions under various conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate the parent drug from its degradation products.
Forced Degradation Studies
Forced degradation studies are performed under stress conditions to accelerate the degradation of the drug substance. These studies help in identifying potential degradation products and pathways.
Table 2: Suggested Conditions for Forced Degradation Studies of this compound
| Stress Condition | Suggested Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | To assess stability in alkaline conditions. |
| Neutral Hydrolysis | Purified water at 60°C | To assess stability in neutral aqueous conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidation. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To assess light sensitivity. |
| Thermal Stability | 60°C (in solid state and solution) | To assess stability at elevated temperatures. |
Experimental Protocol for a Preliminary Forced Degradation Study
This protocol outlines a general procedure for conducting a preliminary forced degradation study.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Suitable mobile phase (to be developed)
Procedure:
-
Prepare solutions of this compound under the different stress conditions listed in Table 2.
-
Incubate the solutions for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
-
A control sample (unstressed) should be analyzed at each time point for comparison.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the solution preparation and stability testing processes.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Workflow for this compound Stability Testing.
Development of a Stability-Indicating HPLC Method (General Approach)
A robust stability-indicating HPLC method is critical for accurate stability assessment. The following provides a general approach to developing such a method.
Key Steps:
-
Column Selection: A C18 reversed-phase column is a common starting point for molecules of this polarity.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent drug and its degradation products.
-
Wavelength Selection: The detection wavelength should be selected based on the UV-Vis spectrum of this compound to ensure maximum sensitivity.
-
Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products generated during forced degradation studies.
Conclusion
The protocols and information provided in this document offer a foundational framework for the preparation and stability assessment of this compound solutions. It is imperative for researchers to perform in-house validation of these methods to ensure their suitability for the intended applications. The lack of specific public data on this compound necessitates a careful and systematic experimental approach to determine its solution stability characteristics.
References
Application Note: Quantitative Analysis of Fosalvudine Tidoxil in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document outlines a general framework and considerations for the development of a robust and reliable LC-MS/MS method for the quantification of Fosalvudine Tidoxil in a biological matrix, typically human plasma.
Introduction
This compound is a nucleoside reverse transcriptase inhibitor. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.
While specific, validated LC-MS/MS methods for this compound are not widely published in the public domain, this application note provides a comprehensive protocol based on established methodologies for analogous compounds, such as its parent drug, Zidovudine. The following sections detail a proposed starting point for method development and validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Reagents for sample preparation (e.g., protein precipitation solvents, solid-phase extraction cartridges)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards (CS) and quality control (QC) samples at various concentration levels.
-
Spiking: Spike the working solutions into blank human plasma to prepare the final CS and QC samples. A typical calibration curve might range from 1 to 5000 ng/mL.
Sample Preparation
The goal of sample preparation is to remove proteins and other interfering substances from the plasma sample. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol for Protein Precipitation (PPT):
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions that will require optimization:
Table 1: Proposed Liquid Chromatography Conditions
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Proposed Mass Spectrometry Conditions
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS to identify the precursor and product ions. For Zidovudine, a known transition is m/z 268 -> 127. |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized for each transition |
Data Presentation and Method Validation
A developed LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed and summarized in tables.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). |
Visualizations
Experimental Workflow Diagram
Animal Models for Fosalvudine Tidoxil Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil, a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of Zidovudine (AZT), is a promising therapeutic agent against retroviral infections. As with any novel antiviral compound, robust preclinical evaluation of efficacy is paramount before advancing to clinical trials. This document provides detailed application notes and experimental protocols for utilizing two established animal models—the Feline Immunodeficiency Virus (FIV) in domestic cats and humanized mouse models for Human Immunodeficiency Virus (HIV)—to assess the in vivo efficacy of this compound.
Mechanism of Action
This compound is a thioether lipid-Zidovudine conjugate. Following administration, it is intracellularly cleaved, releasing Zidovudine monophosphate. This is subsequently phosphorylated to the active triphosphate form, which acts as a competitive inhibitor of the viral reverse transcriptase, an essential enzyme for retroviral replication. The primary molecular target is the Gag-Pol polyprotein of retroviruses like HIV and FIV.[1][2] Incorporation of the AZT analogue into the nascent viral DNA chain leads to termination of transcription, thereby halting the viral life cycle.
Feline Immunodeficiency Virus (FIV) Cat Model
The FIV model in domestic cats is a well-established and relevant model for studying lentiviral pathogenesis and for the preclinical evaluation of antiretroviral drugs.[3] The course of FIV infection in cats shares many similarities with HIV infection in humans, including a long asymptomatic phase and eventual immunodeficiency.[3]
Efficacy of this compound in FIV-infected Cats: A Data Summary
A study evaluating this compound as a single-agent therapy during acute FIV infection demonstrated a significant reduction in viral load.[2][4][5][6] The key quantitative findings from this study are summarized below.
| Parameter | This compound (45 mg/kg, PO, q12h) | Placebo | Time Point |
| Plasma Viremia (copies/mL) | Undetectable in 5 out of 6 cats | Detectable in all cats | 2 weeks post-infection |
| Cell-Associated Viremia | Significantly lower than placebo | Higher than treated group | 2 weeks post-infection |
| CD4+ T Cell Counts | No significant lympholysis | Lympholysis observed | Acute infection phase |
Experimental Protocol: this compound Efficacy in the FIV Cat Model
This protocol outlines the key steps for evaluating the efficacy of this compound in specific pathogen-free (SPF) cats experimentally infected with FIV.
1. Animal Model and Housing:
-
Species: Domestic cat (Felis catus), specific pathogen-free (SPF).
-
Age: Approximately 6-7 months.[6]
-
Housing: Maintained in isolated SPF conditions to prevent confounding infections.
-
Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. FIV Infection:
-
Virus Strain: Use a well-characterized FIV isolate, such as the NCSU1 isolate.[5]
-
Inoculum Preparation: Propagate the virus in an IL-2-dependent feline CD4+ cell line.[5]
-
Infection Route: Intravenous (IV) inoculation with a standardized dose of cell-free virus (e.g., 5x10^5 TCID50).[5]
3. Drug Administration:
-
Drug Formulation: this compound prepared in gelatin capsules.[4]
-
Dosage: 45 mg/kg administered orally (PO) twice daily (q12h).[6]
-
Treatment Schedule: Initiate treatment one day prior to FIV infection and continue for a defined period (e.g., 6 weeks for acute infection studies).[4]
-
Control Group: Administer placebo capsules (e.g., sucrose) following the same schedule.[4]
4. Efficacy Endpoints and Assays:
-
a. Quantification of Viral Load (Plasma and Cell-Associated):
-
Sample Collection: Collect peripheral blood at baseline and regular intervals post-infection (e.g., 2, 4, and 6 weeks).[6]
-
Method: Real-time reverse transcription-polymerase chain reaction (qRT-PCR).
-
Protocol:
-
Separate plasma and peripheral blood mononuclear cells (PBMCs) from whole blood.
-
Extract viral RNA from plasma and proviral DNA from PBMCs using appropriate commercial kits.
-
Perform qRT-PCR using primers and probes specific for a conserved region of the FIV genome (e.g., the gag gene).[7]
-
Generate a standard curve using known quantities of a plasmid containing the target sequence to quantify viral copies.
-
-
-
b. Immunophenotyping of T-lymphocyte Subsets:
-
Sample: Whole blood or isolated PBMCs.
-
Method: Flow cytometry.
-
Protocol:
-
5. Data Analysis:
-
Compare viral load and T-cell counts between the this compound-treated and placebo groups using appropriate statistical methods (e.g., t-test or ANOVA).
Humanized Mouse Models for HIV
Humanized mice, which are immunodeficient mice engrafted with human immune cells and/or tissues, are invaluable for studying HIV-1 pathogenesis and for the preclinical evaluation of antiretroviral therapies.[11][12][13] Several models exist, with the BLT (Bone Marrow/Liver/Thymus) and CD34+ hematopoietic stem cell (HSC) engrafted models being the most common.[2][11][14]
Experimental Protocol: this compound Efficacy in a Humanized Mouse Model
This protocol provides a general framework for assessing the efficacy of this compound in humanized mice infected with HIV-1.
1. Humanized Mouse Model:
-
Mouse Strain: Highly immunodeficient strains such as NOD/SCID/IL2rγnull (NSG) are commonly used.[15]
-
Humanization:
-
Confirmation of Engraftment: Assess the level of human immune cell reconstitution in peripheral blood by flow cytometry for human CD45+ cells.
2. HIV-1 Infection:
-
Virus Strain: Use a well-characterized CCR5- or CXCR4-tropic HIV-1 strain.
-
Infection Route: Intraperitoneal or intravenous injection of the virus.[11]
3. Drug Administration:
-
Drug Formulation: this compound can be formulated for oral administration by mixing with the food.[2]
-
Dosage: Determine the appropriate dose based on allometric scaling from the effective dose in other species or from in vitro data.
-
Treatment Schedule: Initiate treatment after the establishment of a stable viral load.
-
Control Group: A vehicle control group should be included. A positive control group treated with a standard-of-care antiretroviral drug (e.g., Zidovudine) is also recommended.
4. Efficacy Endpoints and Assays:
-
a. Quantification of HIV-1 Viral Load:
-
Sample Collection: Collect peripheral blood at regular intervals.
-
Method: qRT-PCR for HIV-1 RNA in plasma.
-
Protocol: Similar to the FIV viral load quantification, using primers and probes specific for the HIV-1 genome.
-
-
b. Monitoring of Human CD4+ T Cell Counts:
-
Sample: Peripheral blood.
-
Method: Flow cytometry.
-
Protocol: Stain blood cells with fluorescently-conjugated antibodies against human CD45, CD3, and CD4 to monitor the population of human CD4+ T cells.
-
5. Data Analysis:
-
Analyze the change in plasma viral load and CD4+ T cell counts over time in treated versus control groups.
Visualizations
Signaling Pathway: this compound Mechanism of Action
References
- 1. The SCID-hu mouse: a small animal model for HIV infection and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of Antiviral Drugs against Feline Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Fozivudine Tidoxil as a Single-Agent Therapeutic during Acute Feline Immunodeficiency Virus Infection Does Not Alter Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fozivudine Tidoxil as Single-Agent Therapy Decreases Plasma and Cell-Associated Viremia during Acute Feline Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fozivudine tidoxil as single-agent therapy decreases plasma and cell-associated viremia during acute feline immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feline Immunodeficiency Virus (FIV): Develop of Quantitative Competitive Polymerase Chain Reaction (QC-PCR) to Evaluate Viral Load During Asymptomatic Carrier and Aids Stage - WSAVA2006 - VIN [vin.com]
- 8. Three-color flow cytometry detection of virus-specific CD4+ and CD8+ T cells in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of T-lymphocyte subsets in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 12. Humanized Mouse Model of HIV Infection [massgeneral.org]
- 13. Humanized mouse models for HIV-1 infection of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificarchives.com [scientificarchives.com]
- 15. Humanized NOD/SCID/IL2rγnull (hu-NSG) Mouse Model for HIV Replication and Latency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modelling HIV infection and therapies in humanised mice [smw.ch]
- 17. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
Fosalvudine Tidoxil in Combination with Antiretrovirals: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine tidoxil, a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug of zidovudine (ZDV) designed for enhanced intracellular delivery of the active zidovudine monophosphate. While clinical trials have primarily focused on its use as a monotherapy, its mechanism of action as an NRTI positions it as a potential component of combination antiretroviral therapy (cART), the standard of care for HIV-1 infection. This document provides detailed application notes and protocols for researchers interested in evaluating this compound in combination with other antiretroviral agents.
Mechanism of Action and Rationale for Combination Therapy
This compound, like other NRTIs, acts as a chain terminator of viral DNA synthesis. After intracellular conversion to its active triphosphate form, it is incorporated into the growing viral DNA chain by the HIV-1 reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated nucleotide prevents the formation of the next phosphodiester bond, thus halting DNA elongation.
The rationale for using this compound in combination therapy is rooted in the principles of modern HIV treatment. Combining antiretroviral drugs with different mechanisms of action can lead to synergistic or additive antiviral effects, suppress viral replication to undetectable levels, and reduce the emergence of drug-resistant viral strains.[1][2][3] Potential combination partners for this compound could include other NRTIs, non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).
Quantitative Data from Monotherapy Clinical Trials
While no specific data from combination therapy trials involving this compound are publicly available, data from a Phase II monotherapy trial provide insights into its antiviral activity and pharmacokinetic profile.
Table 1: Efficacy of this compound Monotherapy in Antiretroviral-Naïve HIV-Infected Patients (4-week study)[4]
| Dosage Group | Mean Change in HIV-1 RNA (log10 copies/mL) |
| 200 mg daily | No significant change |
| 400 mg daily | -0.45 |
| 200 mg twice daily | -0.50 |
| 800 mg daily | -0.60 |
| 400 mg twice daily | -0.65 |
| 600 mg twice daily | -0.67 |
Table 2: Pharmacokinetic Parameters of this compound[4]
| Parameter | Value |
| Plasma Half-life (t½) | ~3.8 hours |
| Time to Maximum Concentration (Tmax) | 4 to 8 hours |
Proposed Experimental Protocols for Combination Studies
The following protocols are proposed for evaluating the efficacy and synergy of this compound in combination with other antiretroviral agents. These are based on established methodologies for in vitro and clinical evaluation of antiretroviral drugs.
Protocol 1: In Vitro Synergy Testing
Objective: To determine the in vitro antiviral activity and potential for synergistic, additive, or antagonistic interactions between this compound and other antiretroviral drugs.
Methodology:
-
Cell Culture: Utilize a susceptible T-cell line (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs).
-
Viral Strains: Use laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates.
-
Drug Concentrations: Prepare serial dilutions of this compound and the combination drug(s) (e.g., another NRTI like lamivudine, an NNRTI like efavirenz, or a PI like ritonavir-boosted darunavir).
-
Infection and Treatment: Infect the cells with a standardized amount of virus and immediately treat with the single drugs or their combinations at various concentrations.
-
Endpoint Measurement: After a defined incubation period (e.g., 3-7 days), assess the extent of viral replication by measuring p24 antigen levels in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[4]
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. Use mathematical models such as the median-effect principle and the isobologram technique to determine the combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Protocol 2: Proposed Phase II Clinical Trial Design
Objective: To evaluate the safety, tolerability, and antiviral efficacy of this compound in combination with other antiretroviral agents in treatment-naïve HIV-1 infected adults.
Study Design: A randomized, controlled, open-label study.
Participant Population: Antiretroviral-naïve HIV-1 infected adults with a screening plasma HIV-1 RNA level ≥1,000 copies/mL and a CD4+ T-cell count ≥200 cells/mm³.[5]
Treatment Arms (Example):
-
Arm A (this compound-based regimen): this compound (e.g., 600 mg twice daily) + Lamivudine (300 mg once daily) + Efavirenz (600 mg once daily).
-
Arm B (Standard of Care): Tenofovir Disoproxil Fumarate (300 mg once daily) + Emtricitabine (200 mg once daily) + Efavirenz (600 mg once daily).
Study Duration: 48 weeks.
Primary Endpoints:
-
Proportion of participants with plasma HIV-1 RNA <50 copies/mL at week 48.
-
Incidence of Grade 3 or 4 adverse events.
Secondary Endpoints:
-
Change from baseline in CD4+ T-cell count at week 48.
-
Emergence of drug resistance mutations.
Key Methodologies:
-
HIV-1 RNA Quantification: Plasma HIV-1 RNA will be measured at baseline, weeks 4, 8, 12, 16, 24, 36, and 48 using a validated real-time PCR assay with a lower limit of detection of <50 copies/mL.[6][7][8]
-
CD4+ T-Cell Count: Absolute CD4+ T-cell counts will be determined at baseline and every 12 weeks using flow cytometry.[9][10][11][12]
-
Safety Monitoring: Comprehensive safety assessments, including clinical evaluations and laboratory tests (hematology, serum chemistry), will be performed at each study visit.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of AIDS with combinations of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antiretrovirals and new combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the combination effect of different antiviral compounds against HIV in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. iasusa.org [iasusa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. HIV Viral Load: MedlinePlus Medical Test [medlineplus.gov]
- 9. CD4+ T cell count as a tool to monitor HIV progression & anti-retroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Two Methodologies for CD4+ T Lymphocytes Relative Counting on Immune Monitoring of Patients with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 12. Guidelines for Performing Single-Platform Absolute CD4 [cdc.gov]
Application Notes: Techniques for Assessing Fosalvudine Tidoxil's Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fosalvudine Tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) developed for the potential treatment of HIV infection[1]. Like other drugs in its class, assessing its cytotoxic potential is a critical component of preclinical safety evaluation. A significant concern with NRTIs is mitochondrial toxicity, which can manifest as various adverse effects, including hepatic steatosis, lactic acidosis, and myopathy[2][3]. This is often due to the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), leading to mitochondrial DNA (mtDNA) depletion and dysfunction[3][4][5]. Therefore, a comprehensive cytotoxicological assessment of this compound should include not only general cell viability and apoptosis assays but also specific evaluations of mitochondrial function.
These application notes provide detailed protocols for a multi-tiered approach to evaluating the cytotoxicity of this compound, from broad-spectrum viability screening to specific mechanistic assays focused on apoptosis and mitochondrial toxicity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[6] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
Materials:
-
HepG2 cells (or other relevant cell line)
-
96-well flat-bottom plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Plating: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'no cell' controls (medium only). Incubate for 24 hours at 37°C with 5% CO2.[7]
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). Incubate for 48-72 hours.[6]
-
MTT Addition: Add 15 µL of MTT reagent to each well. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 5 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation: Hypothetical MTT Assay Results
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.07 | 94.4 |
| 5 | 1.02 ± 0.06 | 81.6 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 25 | 0.61 ± 0.04 | 48.8 |
| 50 | 0.34 ± 0.03 | 27.2 |
| 100 | 0.15 ± 0.02 | 12.0 |
| Calculated IC50 | ~26 µM |
Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[8] Its detection can provide insight into the specific pathways affected by a drug candidate.[9] Key markers include the activation of caspases (executioner enzymes) and the externalization of phosphatidylserine (PS) on the cell membrane.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key proteases in the apoptotic cascade. The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a light signal proportional to caspase activity.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: The intrinsic pathway of apoptosis potentially induced by NRTI mitochondrial toxicity.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells plated in a 96-well opaque-walled plate
-
This compound
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol, but use opaque-walled plates suitable for luminescence.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the data by subtracting the 'no cell' control background. Express results as fold change in caspase activity relative to the vehicle control.
Data Presentation: Hypothetical Caspase-Glo® 3/7 Results
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,200 ± 1,100 | 1.0 |
| 10 | 18,500 ± 1,500 | 1.2 |
| 25 | 45,600 ± 3,200 | 3.0 |
| 50 | 98,800 ± 7,500 | 6.5 |
| 100 | 141,360 ± 11,200 | 9.3 |
Mitochondrial Toxicity Assessment: mtDNA Quantification
Given that NRTIs are known to inhibit mitochondrial DNA polymerase gamma, quantifying the ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) is a highly relevant and specific assay for this compound.[5] A decrease in this ratio indicates mtDNA depletion, a hallmark of NRTI-induced mitochondrial toxicity.[4][10]
Experimental Workflow: mtDNA/nDNA Ratio by qPCR
Caption: Workflow for quantifying mitochondrial DNA depletion via qPCR.
Protocol: mtDNA/nDNA Ratio by qPCR
Materials:
-
Cells cultured with this compound for an extended period (e.g., 7-14 days)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
qPCR instrument
-
SYBR Green qPCR Master Mix
-
Primers for a mitochondrial gene (e.g., MT-ND1)
-
Primers for a single-copy nuclear gene (e.g., B2M)
Procedure:
-
Cell Culture: Culture cells in the presence of various concentrations of this compound for 7 to 14 days, as mitochondrial toxicity is often a long-term effect.[2] Include a vehicle control.
-
DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration and assess purity (A260/A280 ratio).
-
qPCR Setup: Prepare qPCR reactions in triplicate for each sample. Each reaction should contain SYBR Green Master Mix, forward and reverse primers for either the mtDNA or nDNA target, and 10-20 ng of total DNA.
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis:
-
Determine the threshold cycle (Ct) for both the mitochondrial (Ct-mtDNA) and nuclear (Ct-nDNA) targets for each sample.
-
Calculate the difference in Ct values: ΔCt = (Ct-mtDNA - Ct-nDNA).
-
The relative mtDNA copy number is calculated as 2^(-ΔCt).
-
Normalize the results to the vehicle control to determine the percentage of mtDNA remaining.
-
Data Presentation: Hypothetical mtDNA Depletion Results
| This compound (µM) | ΔCt (Mean ± SD) | Relative mtDNA Copy Number | mtDNA Content (% of Control) |
| 0 (Vehicle Control) | 2.5 ± 0.15 | 0.177 | 100 |
| 5 | 2.8 ± 0.20 | 0.144 | 81.4 |
| 10 | 3.4 ± 0.18 | 0.094 | 53.1 |
| 25 | 4.5 ± 0.25 | 0.044 | 24.9 |
| 50 | 5.8 ± 0.30 | 0.018 | 10.2 |
References
- 1. medkoo.com [medkoo.com]
- 2. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of nucleoside and nucleotide reverse transcriptase inhibitor-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwatch.org [jwatch.org]
- 6. youtube.com [youtube.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. Identification of apoptotic drugs: multiparametric evaluation in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors Associated with HIV Therapy [wisdomlib.org]
Fosalvudine Tidoxil: Application Notes and Protocols for Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine Tidoxil, a novel nucleoside reverse transcriptase inhibitor (NRTI), is a lipophilic prodrug of zidovudine (ZDV), the first antiretroviral agent approved for the treatment of Human Immunodeficiency Virus (HIV) infection. This innovative prodrug strategy is designed to enhance the intracellular delivery of the active moiety, zidovudine monophosphate, thereby potentially improving antiviral efficacy and offering a more favorable safety profile compared to the parent drug. These application notes provide a comprehensive overview of the use of this compound in virology research, including its mechanism of action, quantitative antiviral data, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound is designed to bypass the initial, rate-limiting phosphorylation step of zidovudine, which is catalyzed by cellular thymidine kinase. As a thioether lipid-zidovudine conjugate, it facilitates efficient passage across the cell membrane.[1] Once inside the target cell, the lipid moiety is cleaved, releasing zidovudine monophosphate.[1] This monophosphate is then sequentially phosphorylated by cellular kinases to the active zidovudine triphosphate (ZDV-TP). ZDV-TP acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA strand, effectively halting viral replication.[2]
References
Application Notes and Protocols for Evaluating Fosalvudine Tidoxil's Effect on Mitochondrial DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the potential mitochondrial toxicity of Fosalvudine Tidoxil, a nucleoside reverse transcriptase inhibitor (NRTI). The following protocols detail key experiments to quantify the impact of this compound on mitochondrial DNA (mtDNA) content and overall mitochondrial function.
Introduction
This compound is a prodrug of the NRTI 3'-deoxy-3'-fluorothymidine (Alovudine). While effective against HIV, concerns regarding potential toxicities, particularly mitochondrial toxicity, have been raised. NRTIs can interfere with mitochondrial DNA polymerase gamma, leading to mtDNA depletion and subsequent mitochondrial dysfunction. This can manifest as various adverse effects, including hepatotoxicity. The protocols outlined below are designed to investigate these potential off-target effects.
Data Presentation
The following table summarizes quantitative data from a preclinical in vivo study evaluating the effect of this compound on hepatic mitochondrial DNA in rats. This data can serve as a reference for expected outcomes in similar experimental setups.
| Treatment Group | Dose (mg/kg/day) | Mean Hepatic mtDNA (% of Control) | Serum Glutamate Pyruvate Transaminase (GPT) Levels |
| Control | 0 | 100% | Normal |
| This compound | 15 | 62% | Normal |
| This compound | 40 | 64% | Normal |
| This compound | 100 | 47% | Slightly Elevated |
| Didanosine (Positive Control) | 100 | 48% | Not Reported |
Data synthesized from in vivo studies on Sprague-Dawley rats treated for 8 weeks.[1][2]
Experimental Protocols
Herein, we provide detailed methodologies for three key experiments to assess the mitochondrial toxicity of this compound.
Protocol 1: Quantification of Mitochondrial DNA Copy Number in Liver Tissue by Real-Time PCR
This protocol describes the determination of relative mtDNA copy number in liver tissue from animal models treated with this compound.
1. Tissue Sample Preparation and DNA Extraction:
-
Excise approximately 30-50 mg of liver tissue from control and treated animals and immediately snap-freeze in liquid nitrogen.[2][3] Store at -80°C until use.
-
Homogenize the frozen tissue in a suitable lysis buffer (e.g., containing 10 mM Tris-HCl pH 8.0, 1 mM EDTA, and 0.1% SDS) using a Dounce homogenizer.[3]
-
Digest the homogenate with Proteinase K at 55°C.[3]
-
Extract total genomic DNA using a commercial DNA purification kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.[4]
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen).[4]
2. Real-Time PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each DNA sample. Each reaction should contain:
-
Use the following typical cycling conditions on a real-time PCR system:
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ctnuclear gene - Ctmitochondrial gene).[5]
-
Calculate the relative mtDNA copy number using the 2ΔΔCt method, normalizing the treated samples to the control group.[4]
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol is designed for an in vitro assessment of this compound's effect on the mitochondrial membrane potential in a relevant cell line, such as human hepatoma HepG2 cells.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density.[7]
-
Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).[8]
2. JC-1 Staining:
-
Prepare a JC-1 staining solution (e.g., 1-10 µM in cell culture medium).[9]
-
Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.[9][10]
-
Remove the staining solution and wash the cells with an assay buffer.[10]
3. Detection and Analysis:
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential. A decrease in this ratio suggests mitochondrial depolarization.
Protocol 3: Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function in live cells treated with this compound.
1. Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
2. Seahorse XF Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[12]
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.[13]
-
Load the injector ports of the sensor cartridge with the following mitochondrial inhibitors:
3. Seahorse XF Analyzer Operation and Data Analysis:
-
Calibrate the sensor cartridge and run the Cell Mito Stress Test protocol on the Seahorse XF Analyzer.
-
The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors.
-
Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[14]
Conclusion
The protocols described provide a robust framework for evaluating the potential mitochondrial toxicity of this compound. By combining the quantification of mtDNA copy number with functional assays for mitochondrial membrane potential and respiration, researchers can gain a comprehensive understanding of the compound's impact on mitochondrial health. These assessments are crucial for the preclinical safety evaluation of this compound and other NRTIs.
References
- 1. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for measuring mitochondrial size in mouse and human liver tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Extraction Procedures Meaningfully Influence qPCR-Based mtDNA Copy Number Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial DNA analysis [bio-protocol.org]
- 5. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 6. MtDNA copy number [protocols.io]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. agilent.com [agilent.com]
- 12. content.protocols.io [content.protocols.io]
- 13. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Centre de support technique : Optimisation de la concentration de Fosalvudine Tidoxil en culture cellulaire
Ce guide est destiné aux chercheurs, scientifiques et professionnels du développement de médicaments utilisant le Fosalvudine Tidoxil dans des expériences de culture cellulaire. Il fournit des guides de dépannage, des questions fréquemment posées (FAQ), des protocoles expérimentaux détaillés et des données pertinentes pour vous aider à optimiser vos expériences.
Guides de dépannage
Les problèmes expérimentaux courants lors de l'utilisation d'analogues nucléosidiques comme le this compound sont souvent liés à la cytotoxicité, à une efficacité antivirale variable et à des problèmes de manipulation des composés. Ce guide aborde des problèmes spécifiques dans un format de questions-réponses.
| Problème | Causes possibles | Solutions suggérées |
| Toxicité cellulaire élevée inattendue à de faibles concentrations | • Haute sensibilité de la lignée cellulaire • Erreur de calcul de la concentration • Contamination du stock de médicament • Toxicité du solvant (par exemple, DMSO) | • Effectuez une courbe dose-réponse complète pour déterminer la concentration cytotoxique à 50 % (CC50) pour votre lignée cellulaire spécifique. • Vérifiez à nouveau tous les calculs de dilution. • Utilisez un nouveau lot de this compound. • Assurez-vous que la concentration finale de DMSO dans le milieu de culture est ≤ 0,5 %. |
| Absence ou faible activité antivirale | • Concentration de médicament sous-optimale • Lignée cellulaire ou souche virale non sensible • Moment incorrect de l'ajout du médicament • Dégradation du composé | • Effectuez une courbe dose-réponse pour déterminer la concentration efficace à 50 % (CE50). • Confirmez la sensibilité de votre système cellulaire et viral au this compound. • Optimisez la fenêtre de traitement (avant, pendant ou après l'infection). • Préparez des aliquotes de travail fraîches à partir d'un stock congelé pour chaque expérience. |
| Résultats incohérents entre les expériences | • Variabilité du nombre de cellules • Incohérence dans la multiplicité d'infection (MOI) virale • Incohérence dans le protocole de traitement • Évaporation du milieu | • Utilisez un compteur de cellules automatisé pour un ensemencement précis. • Titrez le stock de virus avant chaque expérience pour garantir une MOI cohérente. • Standardisez toutes les étapes du protocole, y compris les temps d'incubation. • Maintenez une humidité adéquate dans l'incubateur pour éviter l'évaporation. |
| Précipitation du composé en culture | • Dépassement de la solubilité dans le milieu • Dissolution incomplète du stock | • Évitez les concentrations de travail trop élevées. • Assurez-vous que le stock de this compound est complètement dissous dans le DMSO avant de le diluer davantage dans le milieu de culture. |
Foire aux questions (FAQ)
| Question | Réponse |
| Quelle est la concentration de départ recommandée pour le this compound ? | Pour une nouvelle lignée cellulaire ou une nouvelle souche virale, il est recommandé de commencer par une large gamme de concentrations pour déterminer la fenêtre thérapeutique. Une plage de départ typique pour la cytotoxicité (CC50) est de 0,1 µM à 100 µM, et pour l'efficacité antivirale (CE50), elle est de 0,001 µM à 10 µM. |
| Comment puis-je déterminer la concentration optimale pour mon expérience ? | La concentration optimale offre une efficacité antivirale maximale avec une cytotoxicité minimale. Ceci est quantifié par l'indice de sélectivité (IS), calculé comme IS = CC50 / CE50. Un indice de sélectivité plus élevé indique une meilleure fenêtre thérapeutique. |
| Quel solvant dois-je utiliser pour le this compound ? | Le this compound est soluble dans le diméthylsulfoxyde (DMSO). Préparez des solutions mères concentrées dans du DMSO et diluez-les davantage dans un milieu de culture. La concentration finale de DMSO ne doit pas dépasser 0,5 % pour éviter la toxicité pour les cellules. |
| Comment dois-je conserver les solutions de this compound ? | Les solutions mères dans du DMSO peuvent être conservées à -20 °C pendant des mois. Les dilutions de travail dans le milieu de culture doivent être préparées fraîches pour chaque expérience afin de garantir la stabilité et l'activité du composé. |
| Le this compound est-il actif contre tous les virus ? | Non. Le this compound est un inhibiteur nucléosidique de la transcriptase inverse (INTI) et est principalement actif contre les rétrovirus comme le VIH.[1][2] Son efficacité contre d'autres types de virus est limitée. |
Données quantitatives
Les tableaux suivants fournissent des exemples de données quantitatives pour guider la conception expérimentale. Les valeurs réelles doivent être déterminées empiriquement pour votre système expérimental spécifique.
Tableau 1 : Exemples de valeurs de CC50, CE50 et d'indice de sélectivité pour les INTI contre le VIH-1
| Composé | Lignée cellulaire | CC50 (µM) | CE50 (µM) | Indice de sélectivité (IS) |
| Zidovudine (AZT) | CEM-SS | >100 | 0,0025 | >40 000 |
| Lamivudine (3TC) | MT-4 | >100 | 0,01 | >10 000 |
| Ténofovir | MT-4 | >100 | 0,05 | >2 000 |
| This compound | À déterminer | À déterminer | À déterminer | À déterminer |
Remarque : ces valeurs sont fournies à titre d'exemple et peuvent varier considérablement en fonction de la lignée cellulaire, de la souche virale et des conditions de l'essai.
Protocoles expérimentaux
Voici des protocoles détaillés pour déterminer la cytotoxicité et l'efficacité antivirale du this compound.
Protocole 1 : Détermination de la cytotoxicité (CC50) à l'aide du test MTT
Ce protocole détermine la concentration de this compound qui réduit la viabilité cellulaire de 50 %.
-
Ensemencement des cellules : Ensemencez les cellules dans une plaque à 96 puits à une densité prédéterminée (par exemple, 1 x 10^4 cellules/puits) dans 100 µL de milieu de culture et laissez-les adhérer pendant la nuit.
-
Préparation du composé : Préparez des dilutions en série de this compound dans le milieu de culture à 2 fois la concentration finale souhaitée.
-
Traitement : Retirez 50 µL de milieu des puits et ajoutez 50 µL des dilutions du composé. Incluez des témoins de cellules non traitées et des témoins de solvant (milieu avec la concentration de DMSO correspondante).
-
Incubation : Incubez la plaque pendant une durée correspondant à votre essai antiviral (par exemple, 72 heures) à 37 °C dans une atmosphère de CO2 à 5 %.
-
Ajout du réactif MTT : Ajoutez 10 µL de solution de MTT (5 mg/mL dans du PBS) à chaque puits et incubez pendant 4 heures supplémentaires.[3] Des cristaux de formazan violets se formeront dans les cellules vivantes.
-
Solubilisation : Ajoutez 100 µL de solution de solubilisation (par exemple, SDS-HCl à 10 % dans du HCl 0,01 M) à chaque puits et incubez pendant la nuit pour dissoudre les cristaux de formazan.[4]
-
Lecture de l'absorbance : Mesurez l'absorbance à 570 nm à l'aide d'un lecteur de microplaques.
-
Analyse des données : Tracez le pourcentage de viabilité cellulaire par rapport à la concentration du composé et utilisez une régression non linéaire pour calculer la valeur de la CC50.
Protocole 2 : Détermination de l'efficacité antivirale (CE50) à l'aide du test ELISA p24
Ce protocole mesure l'inhibition de la réplication du VIH-1 en quantifiant l'antigène de la capside p24 dans le surnageant de la culture.
-
Préparation des cellules et du composé : Ensemencez des cellules cibles (par exemple, des cellules TZM-bl ou des PBMC) dans une plaque à 96 puits. Préparez des dilutions en série de this compound comme décrit ci-dessus.
-
Traitement et infection : Prétraitez les cellules avec les dilutions du composé pendant 2 heures. Ensuite, infectez les cellules avec une MOI de VIH-1 connue (par exemple, 0,01). Incluez des témoins de cellules infectées non traitées et des témoins de cellules non infectées.
-
Incubation : Incubez les plaques pendant 3 à 7 jours pour permettre la réplication virale.
-
Collecte du surnageant : Après incubation, prélevez soigneusement les surnageants de culture.
-
Test ELISA p24 : Quantifiez la concentration d'antigène p24 dans les surnageants à l'aide d'un kit ELISA p24 commercial, en suivant les instructions du fabricant.[5][6]
-
Analyse des données : Calculez le pourcentage d'inhibition de la production de p24 pour chaque concentration de composé par rapport au témoin infecté non traité. Tracez le pourcentage d'inhibition par rapport à la concentration du composé et utilisez une régression non linéaire pour déterminer la valeur de la CE50.
Visualisations
Flux de travail expérimental
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 5. ablinc.com [ablinc.com]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Fosalvudine Tidoxil solubility issues
Welcome to the technical support center for Fosalvudine Tidoxil. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work with this compound, particularly concerning its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is a lipophilic compound and, as such, exhibits poor solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1] For final experimental concentrations, further dilution in aqueous media like cell culture medium or phosphate-buffered saline (PBS) is necessary. Be aware that diluting a DMSO stock solution into an aqueous buffer can cause the compound to precipitate if the final DMSO concentration is too low or the this compound concentration is too high.
Q2: My this compound precipitates out of solution after I dilute my DMSO stock into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue when working with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check the tolerance of your specific cell line or assay to DMSO, as it can be toxic at higher concentrations.
-
Use a Co-solvent: Consider using a co-solvent system. Solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with DMSO and water to improve solubility.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound and keep it in solution.[3][4] However, be mindful of the temperature stability of this compound and other components in your experiment.
-
pH Adjustment: The solubility of some compounds can be pH-dependent.[5] Experimenting with slight adjustments to the pH of your aqueous buffer may improve solubility.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can help to form micelles that encapsulate the hydrophobic drug and increase its apparent solubility in aqueous media.[6]
Q3: What are the physical and chemical properties of this compound?
A3: Understanding the properties of this compound is crucial for troubleshooting.
| Property | Value | Reference |
| Molecular Formula | C35H64FN2O8PS | [1][7] |
| Molecular Weight | 722.94 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and in the dark. | [1] |
Q4: How should I prepare a stock solution of this compound?
A4: For a detailed, step-by-step guide, please refer to the "Experimental Protocols" section below. As a general guideline, you will be dissolving a known mass of this compound in a specific volume of DMSO to achieve your desired stock concentration. It is recommended to use gentle vortexing and/or sonication to ensure complete dissolution.
Q5: I am seeing inconsistent results in my bioassays. Could this be related to solubility issues?
A5: Yes, absolutely. Poor solubility can lead to inconsistent and unreliable experimental results. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments. This can lead to a lack of dose-response or high variability in your data. It is critical to ensure complete dissolution before proceeding with any biological experiments.
Q6: Are there any alternative strategies to improve the aqueous solubility of this compound for in vivo studies?
A6: For in vivo applications where DMSO may not be ideal, several formulation strategies can be explored:
-
Lipid-Based Formulations: Encapsulating this compound in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility and bioavailability.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[2][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (MW: 722.94 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Carefully weigh out 7.23 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: a. Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.[4] b. If the compound is not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes.[4] c. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the 10 mM stock solution at -20°C for long-term storage.[1] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Shake-Flask Method for Determining Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure filter material does not bind the compound)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial (e.g., 5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: a. Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[3] b. Shake the suspension for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: a. After shaking, allow the vials to stand for a short period to let larger particles settle. b. Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[9]
-
Sampling and Analysis: a. Carefully collect an aliquot of the supernatant without disturbing the pellet. b. Immediately filter the supernatant through a 0.22 µm syringe filter. This step is critical to remove any remaining fine particles.[10] c. Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method. d. Analyze the concentration of this compound in the diluted filtrate using a validated analytical method like HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medkoo.com [medkoo.com]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
Overcoming experimental variability in Fosalvudine Tidoxil assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in assays involving Fosalvudine Tidoxil.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Issue 1: High Variability in Anti-HIV Potency Assays (e.g., EC50, IC50)
Question: We are observing significant well-to-well and day-to-day variability in our anti-HIV potency assays with this compound. What are the potential causes and solutions?
Answer:
High variability in potency assays can stem from several factors, ranging from procedural inconsistencies to biological variations. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during seeding. Use a calibrated multichannel pipette and verify cell density and viability (e.g., via Trypan Blue exclusion) before each experiment. |
| Viral Titer Fluctuation | Use a consistently tittered viral stock. Aliquot the viral stock upon receipt and use a fresh aliquot for each experiment to avoid freeze-thaw cycles. Re-titer the virus regularly. |
| Drug Stock Instability | This compound should be stored desiccated at -20°C for long-term storage and at 4°C for short-term use.[1] Prepare fresh serial dilutions for each experiment from a recently prepared stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Readout Variability | For colorimetric or fluorometric assays (e.g., p24 ELISA, luciferase reporter assays), ensure proper mixing before reading and check for bubbles in wells. Use a plate reader with consistent performance and regularly perform maintenance. |
| HIV-1 Strain and Resistance | The genetic variability of HIV-1 can significantly impact drug susceptibility. Sequence the viral strain used to confirm the absence of known NRTI resistance mutations. If using clinical isolates, be aware that mixtures of wild-type and resistant variants can lead to inconsistent results. |
| Cell Line Health and Passage Number | Maintain a consistent cell passage number for experiments. High passage numbers can lead to altered cell physiology and drug response. Regularly check for mycoplasma contamination. |
Logical Workflow for Troubleshooting Potency Assay Variability:
Caption: Troubleshooting workflow for potency assay variability.
Issue 2: Unexpected Cytotoxicity at Low Drug Concentrations
Question: Our cell viability assays (e.g., MTT, MTS) show significant cytotoxicity with this compound at concentrations where we expect minimal effect. Why might this be happening?
Answer:
Unexpected cytotoxicity can be alarming and may be due to several factors, including off-target effects or experimental artifacts. This compound, like other NRTIs, can induce mitochondrial toxicity, which can manifest as reduced cell viability.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Mitochondrial Toxicity | NRTIs can inhibit mitochondrial DNA polymerase gamma, leading to mitochondrial DNA depletion and dysfunction. Assess mitochondrial-specific toxicity using the protocols provided below. |
| Contaminated Drug Stock | Ensure the purity of the this compound stock. If possible, verify its identity and purity via analytical methods like HPLC or mass spectrometry. |
| Solvent Toxicity | This compound is often dissolved in DMSO.[1] Ensure the final concentration of the solvent in your assay is non-toxic to the cells. Run a vehicle control with the highest concentration of the solvent used. |
| Incorrect Drug Concentration | Double-check all calculations for stock solution preparation and serial dilutions. A simple calculation error can lead to much higher effective concentrations than intended. |
| Sensitive Cell Line | Some cell lines are inherently more sensitive to NRTI-induced toxicity. Consider testing the compound in a different, less sensitive cell line to see if the effect is cell-type specific. |
Signaling Pathway of NRTI-Induced Mitochondrial Toxicity:
Caption: NRTI-induced mitochondrial toxicity pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of a nucleoside reverse transcriptase inhibitor (NRTI). Once inside the cell, it is metabolized to its active triphosphate form. This active form competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Upon incorporation, it acts as a chain terminator, thus halting viral DNA synthesis and inhibiting HIV replication.
Q2: How should this compound be stored?
A2: For long-term storage, this compound should be kept in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use or at 0-4°C for short-term use.[1]
Q3: What are the primary sources of experimental variability when working with NRTIs like this compound?
A3: The main sources of variability include:
-
Biological variability: Inherent differences in cell lines, primary cells, and viral strains. HIV, in particular, has high genetic diversity, which can affect drug susceptibility.
-
Procedural variability: Inconsistencies in cell seeding, drug dilution, incubation times, and assay readout procedures.
-
Reagent stability: Degradation of the compound, viral stocks, or other critical reagents over time or due to improper storage.
-
Drug Resistance: Pre-existing or emergent mutations in the HIV reverse transcriptase gene can confer resistance to NRTIs, leading to a significant shift in potency.
Q4: Are there known resistance mutations for this compound?
A4: While specific resistance profiles for this compound are not extensively documented in publicly available literature, it is a derivative of zidovudine (AZT). Therefore, it is plausible that it may be affected by thymidine analog mutations (TAMs) such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, which are known to confer resistance to AZT.
Quantitative Data
Note: Publicly available, peer-reviewed data on the specific in vitro IC50 and EC50 values for this compound against various HIV-1 strains are limited. The following tables provide illustrative data based on typical NRTI performance and available preclinical data for this compound. Researchers should determine these values experimentally for their specific assay systems.
Table 1: Illustrative Anti-HIV-1 Activity of this compound
| Assay Parameter | Cell Line | HIV-1 Strain | Illustrative Value (nM) * |
| EC50 | MT-4 | IIIB | 5 - 20 |
| EC50 | PMBCs | BaL | 10 - 50 |
| IC50 (RT Inhibition) | Cell-free | Recombinant WT | 100 - 500 |
*These are hypothetical values for illustrative purposes and should be experimentally determined.
Table 2: this compound-Induced Mitochondrial DNA Depletion in Rat Liver
| Treatment Group | Dose (mg/kg/day) | Mean Hepatic mtDNA (% of Control) |
| Control | 0 | 100 |
| This compound | 15 | 62 |
| This compound | 40 | 64 |
| This compound | 100 | 47 |
| Didanosine (Positive Control) | 100 | 48 |
Experimental Protocols
1. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)
This protocol provides a framework for assessing the direct inhibitory effect of this compound's active metabolite on HIV-1 RT activity.
Workflow for RT Inhibition Assay:
Caption: Workflow for a cell-free RT inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.01% Triton X-100.
-
RT Enzyme: Recombinant HIV-1 RT diluted in assay buffer to the desired concentration.
-
This compound Triphosphate (Active Metabolite): Prepare serial dilutions in assay buffer.
-
Substrate Mix: Poly(rA)/oligo(dT) template/primer, dATP, and [³H]-dTTP.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of serially diluted this compound triphosphate.
-
Add 20 µL of diluted HIV-1 RT enzyme to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate mix.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Transfer the reaction mixture to a DEAE filtermat.
-
Wash the filtermat three times with 5% sodium phosphate buffer and once with ethanol.
-
Dry the filtermat and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
3. Mitochondrial Toxicity Assay (mtDNA Depletion)
This protocol quantifies the amount of mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) to assess drug-induced mitochondrial damage.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2) in the presence of various concentrations of this compound for an extended period (e.g., 7-14 days), as mtDNA depletion is often a long-term effect. Include a known mitochondrial toxicant (e.g., didanosine) as a positive control.
-
-
DNA Extraction:
-
Harvest cells and extract total DNA using a commercial DNA extraction kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO2) and one for a nuclear gene (e.g., B2M).
-
Prepare a standard curve for both amplicons using known quantities of DNA.
-
-
Data Analysis:
-
Quantify the copy number of the mitochondrial and nuclear genes in each sample based on the standard curves.
-
Calculate the mtDNA/nDNA ratio for each treatment condition.
-
Express the results as a percentage of the untreated control. A significant decrease in the mtDNA/nDNA ratio indicates mitochondrial toxicity.
-
4. Bioanalytical Method for this compound Quantification (Representative HPLC Protocol)
This is a representative HPLC protocol that would require optimization and validation for this compound.
Methodology:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations in the same biological matrix.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
Technical Support Center: Accurate Determination of Fosalvudine Tidoxil IC50
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Fosalvudine Tidoxil IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) investigated for the treatment of HIV infection. As a prodrug, it is metabolized within the cell to its active triphosphate form. This active form acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It gets incorporated into the growing viral DNA chain, causing chain termination and thus halting the replication of the virus.
Q2: What are the common assays used to determine the IC50 of this compound?
Commonly used assays include cell-based assays that measure the inhibition of viral replication. These often involve infecting a susceptible cell line (e.g., MT-4 cells) with HIV in the presence of varying concentrations of the drug. The extent of viral replication is then quantified using methods such as:
-
Plaque Reduction Assay: This assay measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer.
-
MTT Assay: This colorimetric assay assesses cell viability, which is reduced by viral cytopathic effects. An increase in cell viability with drug treatment indicates viral inhibition.
-
Reverse Transcriptase (RT) Activity Assay: This method quantifies the activity of the HIV reverse transcriptase enzyme in the cell culture supernatant, which correlates with the amount of virus present.
Q3: Why is it important to determine the CC50 alongside the IC50?
The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[1] It is crucial to determine the CC50 in parallel with the IC50 to assess the compound's therapeutic window. The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50), is a critical parameter for evaluating the potential of an antiviral drug.[1] A high SI value indicates that the drug is effective at inhibiting the virus at concentrations that are not toxic to the host cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound IC50 determination experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell health and passage number.2. Variation in virus stock titer.3. Pipetting errors and inconsistent reagent concentrations.4. Contamination of cell cultures (e.g., mycoplasma).[2] | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.2. Aliquot and store a large batch of virus stock at -80°C. Titer each new batch of virus before use.3. Calibrate pipettes regularly. Prepare fresh serial dilutions of the compound for each experiment.4. Regularly test cell lines for mycoplasma contamination. |
| No clear dose-response curve | 1. Incorrect concentration range of this compound.2. Drug instability or degradation.3. Cell line not susceptible to the virus strain used. | 1. Perform a preliminary experiment with a broad range of concentrations to determine the optimal range for the definitive assay.2. Prepare fresh drug solutions for each experiment. Check the recommended storage conditions for this compound.3. Verify the susceptibility of the cell line to the specific HIV strain being used. |
| IC50 values are significantly different from published data | 1. Different cell line or virus strain used.2. Variations in experimental protocols (e.g., incubation time, cell density).3. Different methods for IC50 calculation. | 1. Ensure the cell line and virus strain match those cited in the literature.2. Standardize all protocol parameters, including cell seeding density, infection time, and assay duration.3. Use a consistent and clearly defined method for calculating the IC50 from the dose-response curve (e.g., non-linear regression). |
| High background in the assay | 1. Incomplete removal of media or reagents.2. Contamination of reagents.3. Edge effects in multi-well plates. | 1. Be meticulous with washing steps. Ensure complete removal of solutions before adding the next reagent.2. Use sterile, filtered reagents.3. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.[3] |
Data Presentation
Table 1: Illustrative IC50, CC50, and SI Values for this compound
| Cell Line | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| MT-4 | HIV-1 IIIB | Data not available | Data not available | Data not available |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 BaL | Data not available | Data not available | Data not available |
Note: Specific experimental IC50 and CC50 values for this compound were not available in the public domain at the time of this publication. Researchers should determine these values empirically for their specific cell lines and virus strains.
Experimental Protocols
MTT Assay for Determining IC50 and CC50
This protocol is adapted for determining the antiviral activity of this compound against HIV-1 in a susceptible T-cell line (e.g., MT-4).
Materials:
-
This compound
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
For IC50 determination, add 50 µL of the appropriate drug dilution to the wells containing cells. Then, add 50 µL of virus suspension at a predetermined multiplicity of infection (MOI).
-
For CC50 determination, add 50 µL of the drug dilution to the wells and 50 µL of medium (without virus).
-
Include control wells: cells with virus only (virus control), cells with medium only (cell control), and medium only (blank).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for CC50 and the percentage of inhibition for IC50.
-
Plot the results against the drug concentration and determine the IC50 and CC50 values using non-linear regression analysis.
-
Plaque Reduction Assay
This assay is suitable for viruses that form plaques in adherent cell lines.
Materials:
-
Adherent cell line susceptible to HIV (e.g., U87.CD4.CCR5)
-
This compound
-
HIV-1 stock
-
Culture medium and overlay medium (e.g., containing low-melting-point agarose)
-
Formalin for fixing
-
Crystal violet for staining
Procedure:
-
Cell Seeding: Seed the adherent cells in 24-well plates and grow to confluence.
-
Infection: Remove the culture medium and infect the cell monolayer with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours.
-
Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound and low-melting-point agarose.
-
Incubation: Incubate the plates for 3-5 days until plaques are visible.
-
Fixing and Staining: Fix the cells with formalin and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. Plot the percentage of reduction against the drug concentration to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for IC50/CC50 determination using an MTT assay.
Caption: A logical approach to troubleshooting inconsistent IC50 results.
References
Fosalvudine Tidoxil assay development and refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the development and refinement of Fosalvudine Tidoxil assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a phosphonate-containing lipid prodrug of the nucleoside analog Fosalvudine. It is designed to act as a nucleoside reverse transcriptase inhibitor (NRTI) for the potential treatment of HIV infection[1]. As a prodrug, it is metabolized intracellularly to its active triphosphate form, which then inhibits the HIV reverse transcriptase enzyme.
Q2: What are the common analytical methods for quantifying this compound in biological matrices? A2: High-Performance Liquid Chromatography (HPLC) with UV detection and, more commonly, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the primary techniques. LC-MS/MS is generally preferred for bioanalytical studies due to its superior sensitivity, specificity, and ability to handle complex biological matrices like plasma or tissue homogenates[2][3].
Q3: Why is a stable isotope-labeled (SIL) internal standard recommended for LC-MS/MS assays? A3: An SIL internal standard is the gold standard for quantitative bioanalysis. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of sample processing variation and matrix effects (ion suppression or enhancement). This allows for highly accurate and precise quantification of the analyte[4].
Q4: What is "matrix effect" and how can it impact my assay? A4: The matrix effect is the alteration of ionization efficiency for the target analyte due to co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, metabolites)[5][6]. It can lead to ion suppression or enhancement, which directly affects the accuracy, precision, and sensitivity of the assay[7]. It is a critical parameter to evaluate during method validation.
Section 2: Bioanalytical Workflow & Mechanism of Action
The following diagrams illustrate the typical workflow for a bioanalytical assay and the mechanism of action for this compound.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during assay development and execution.
Q: Why am I observing high backpressure in my HPLC/LC system? A: High backpressure is typically caused by a blockage in the system.
-
Possible Causes:
-
Column Frit Blockage: Particulates from the sample or precipitated buffer salts have clogged the inlet frit of the column.
-
Sample Contamination: Insufficiently prepared samples can introduce proteins or lipids that precipitate on the column.
-
Buffer Precipitation: Using a high concentration of buffer salts with a high percentage of organic mobile phase can cause the salts to precipitate.
-
System Blockage: Blockage in tubing, injector, or guard column.
-
-
Solutions:
-
Filter Samples: Ensure all samples and standards are centrifuged and/or filtered (e.g., through a 0.22 µm filter) before injection[8].
-
Flush the System: Disconnect the column and flush the system with an appropriate solvent (e.g., warm water for salt buildup) to see if pressure returns to normal[9].
-
Backflush the Column: If the column is the source, reverse it (if permitted by the manufacturer) and flush with a series of solvents, moving from weaker to stronger (e.g., Water -> Methanol -> Isopropanol)[9].
-
Check Mobile Phase Compatibility: Ensure buffer concentrations are soluble in all gradient compositions.
-
Q: My analyte peak is broad or splitting. What should I do? A: Poor peak shape compromises resolution and integration accuracy.
-
Possible Causes:
-
Injection Solvent Incompatibility: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Column Degradation: The stationary phase may be degrading, or a void may have formed at the column inlet.
-
Contamination: Buildup of contaminants on the column can create active sites that lead to peak tailing.
-
Low Temperature: Operating at sub-ambient temperatures can slow down mass transfer, leading to broader peaks.
-
-
Solutions:
-
Match Injection Solvent: Whenever possible, dissolve and inject the sample in the initial mobile phase or a weaker solvent[10][11].
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime. Replace it regularly[10].
-
Flush with Strong Solvent: Clean the column by flushing with a strong, appropriate solvent to remove adsorbed contaminants[12].
-
Increase Temperature: Using a column oven to maintain a constant, elevated temperature (e.g., 40°C) can often improve peak shape and reduce viscosity[10].
-
Q: My analyte response is low or inconsistent (poor recovery). How can I troubleshoot this? A: This is a common and complex issue, often related to sample preparation or matrix effects.
-
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction) may not be optimal for this compound.
-
Analyte Instability: The analyte may be degrading during sample collection, storage, or processing.
-
Ion Suppression: Significant matrix effects are suppressing the analyte signal in the mass spectrometer.
-
Suboptimal MS/MS Parameters: The ionization and fragmentation parameters may not be fully optimized.
-
-
Troubleshooting Workflow: The diagram below outlines a logical approach to diagnosing this issue.
Section 4: Representative Experimental Protocol
Note: This is a template protocol for the quantification of this compound in human plasma using LC-MS/MS. It must be fully optimized and validated for its intended use.
1. Objective: To quantify this compound over a linear range of 1 - 1000 ng/mL.
2. Materials & Reagents:
-
This compound reference standard
-
This compound-d4 (or other stable isotope) as Internal Standard (IS)
-
HPLC-grade Acetonitrile, Methanol, Water
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2-EDTA)
3. Sample Preparation (Protein Precipitation - PPT):
-
Aliquot 50 µL of plasma samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 500 ng/mL in 50% Methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Suggested Conditions |
| LC System | UPLC/HPLC System |
| Column | Reversed-Phase C18 Column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) |
| Column Temp | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: [M+H]+ → Product Ion (Requires optimization) this compound-d4 IS: [M+H]+ → Product Ion (Requires optimization) |
| Source Temp | 150°C |
| Desolvation Temp | 500°C |
5. Method Validation Parameters: The developed assay should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Example Data[3][13] |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Calibration Range | e.g., 1 - 1000 ng/mL | --- |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to +10.2% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: ≤ 9.5% Inter-day: ≤ 11.8% |
| Recovery (%) | Consistent and reproducible | 85% - 97% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | 0.92 - 1.09 |
| Stability | % Change within ±15% | Bench-top (8h): -5.2% Freeze-Thaw (3 cycles): -7.8% |
References
- 1. medkoo.com [medkoo.com]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. aelabgroup.com [aelabgroup.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. mdpi.com [mdpi.com]
Addressing unexpected cytotoxicity of Fosalvudine Tidoxil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Fosalvudine Tidoxil.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations where we expected to see only its antiviral activity. Is this a known issue?
A1: Yes, unexpected cytotoxicity with this compound and its parent compound, alovudine (FLT), has been documented. The primary mechanism is believed to be mitochondrial toxicity, specifically the depletion of mitochondrial DNA (mtDNA). This can lead to impaired cellular function and viability, particularly in cell types with high energy demands or proliferation rates. The liver and bone marrow have been identified as potential targets of this toxicity.[1][2]
Q2: In which cell types is this unexpected cytotoxicity most likely to be observed?
A2: The cytotoxicity of this compound is often most pronounced in hepatocytes (liver cells) and hematopoietic progenitor cells.[1] In vitro studies have frequently used human liver carcinoma cells (HepG2) and various lymphocyte cell lines (e.g., CEM, Molt-4) to investigate these effects.[1] If you are using these or similar cell types, you are more likely to observe off-target cytotoxicity.
Q3: What is the underlying mechanism of this compound-induced cytotoxicity?
A3: this compound is a nucleoside reverse transcriptase inhibitor (NRTI). While its primary target is the reverse transcriptase of HIV, the active form of the drug can also inhibit human mitochondrial DNA polymerase gamma (Pol-γ).[3] Pol-γ is essential for the replication of mitochondrial DNA. Inhibition of this enzyme leads to a reduction in mtDNA copy number, which in turn impairs the synthesis of essential proteins for the electron transport chain. This disruption of mitochondrial function can trigger apoptosis and other forms of cell death.[3][4]
Q4: How can we confirm if the cytotoxicity we are observing is due to mitochondrial toxicity?
A4: To determine if the observed cytotoxicity is linked to mitochondrial dysfunction, you can perform several key experiments:
-
Quantify mitochondrial DNA (mtDNA) content: A decrease in the ratio of mtDNA to nuclear DNA (nDNA) is a strong indicator of NRTI-induced mitochondrial toxicity.
-
Measure lactate production: A shift towards anaerobic glycolysis due to impaired mitochondrial respiration leads to an increase in lactate secretion into the cell culture medium.[3]
-
Assess mitochondrial membrane potential: A loss of mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.
-
Measure cellular ATP levels: Impaired mitochondrial function will lead to a decrease in cellular ATP production.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are encountering higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.
Initial Checks & Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Visually inspect for compound precipitation after addition to media. |
| Cytotoxicity observed in vehicle control | - High concentration of solvent (e.g., DMSO)- Contamination of solvent or media | - Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%).- Use fresh, sterile-filtered solvent and media. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Lot-to-lot variability of reagents (e.g., FBS) | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) at the start of treatment.- Test new lots of critical reagents before use in large-scale experiments. |
Investigating this compound-Specific Cytotoxicity
| Observation | Potential Cause | Suggested Next Steps |
| High cytotoxicity in rapidly dividing cells | Mitochondrial DNA depletion is more pronounced in proliferating cells due to the high demand for mitochondrial replication. | - Perform experiments in parallel with a slower-proliferating or quiescent cell line for comparison.- Titrate the concentration of this compound to identify a therapeutic window. |
| Delayed onset of cytotoxicity | The depletion of mtDNA and its functional consequences can take time to manifest. | - Extend the duration of your cytotoxicity assay (e.g., 48, 72, or 96 hours) to capture delayed effects. |
| Cell-type specific cytotoxicity | Differences in cellular metabolism and reliance on mitochondrial respiration can influence sensitivity. | - Test the cytotoxicity of this compound in a panel of cell lines with different metabolic profiles. |
Data Presentation: Cytotoxicity of this compound and Related Compounds
While specific IC50 values for this compound are not widely published across a range of cell lines, the following tables provide representative data for the parent compound and contextual data for other NRTIs known to cause mitochondrial toxicity.
Table 1: In Vivo Mitochondrial DNA Depletion by this compound in Rats
| Treatment Group | Dose (mg/kg/day) | Mean Hepatic mtDNA Level (% of Control) |
| Control | 0 | 100% |
| This compound | 15 | 62% |
| This compound | 40 | 64% |
| This compound | 100 | 47% |
| Didanosine (Positive Control) | 100 | 48% |
| Data adapted from Venhoff et al., Antimicrobial Agents and Chemotherapy, 2009.[1][5] |
Table 2: Representative IC50 Values for NRTIs in Different Cell Lines
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| Zidovudine (AZT) | CEM | 72h | ~0.01 - 0.1 |
| Didanosine (ddI) | CEM | 72h | ~10 - 50 |
| Zalcitabine (ddC) | HepG2 | 72h | ~1 - 10 |
| Stavudine (d4T) | HepG2 | 72h | ~5 - 20 |
| Note: These are approximate values from various literature sources and should be used for comparative purposes only. Actual IC50 values should be determined empirically for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol describes a method for determining the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR).
1. DNA Extraction: a. Harvest cells and wash with PBS. b. Extract total genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. c. Quantify the extracted DNA and assess its purity (A260/A280 ratio).
2. qPCR Analysis: a. Prepare qPCR reactions for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P). b. Use a final DNA concentration of 1-10 ng per reaction. c. Run the qPCR plate on a real-time PCR system.
3. Data Analysis: a. Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets. b. Calculate the ΔCt (CtmtDNA - CtnDNA). c. The relative mtDNA content can be expressed as 2-ΔCt.
Protocol 2: Lactate Production Assay
This protocol outlines the measurement of lactate in cell culture supernatant as an indicator of a shift to anaerobic glycolysis.
1. Sample Collection: a. Culture cells with this compound for the desired time period. b. Collect the cell culture supernatant. c. Centrifuge the supernatant to remove any cells or debris.
2. Lactate Measurement: a. Use a commercial colorimetric or fluorometric lactate assay kit. b. Prepare a standard curve using the lactate standard provided in the kit. c. Add the supernatant samples and standards to a 96-well plate. d. Add the reaction mixture from the kit and incubate as per the manufacturer's instructions. e. Read the absorbance or fluorescence using a plate reader.
3. Data Analysis: a. Calculate the lactate concentration in your samples based on the standard curve. b. Normalize the lactate concentration to the cell number or total protein content.
Visualizations
Caption: Mechanism of this compound-induced mitochondrial toxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. fn-test.com [fn-test.com]
- 4. Quantification of mtDNA content in cultured cells by direct droplet digital PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved procedure for quantitating mitochondrial DNA in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Fosalvudine Tidoxil in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Fosalvudine Tidoxil in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of Zidovudine (AZT). Its primary mechanism of action involves the inhibition of viral reverse transcriptase, which is crucial for the replication of retroviruses like HIV. After administration, this compound is metabolized into its active form, zidovudine triphosphate (ZDV-TP). ZDV-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[1][2][3][4][5]
Q2: What are the primary off-target effects of this compound observed in experiments?
The main off-target effect of this compound, and other NRTIs, is mitochondrial toxicity.[6][7][8][9] This occurs because the active metabolite, ZDV-TP, can also inhibit human mitochondrial DNA polymerase gamma (pol-γ), the enzyme solely responsible for the replication of mitochondrial DNA (mtDNA).[1][8][10] Inhibition of pol-γ leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent mitochondrial dysfunction.[7][8][9] This can manifest as various toxicities in different cell types, including hepatocytes, myocytes, and neurons.
Q3: How can I minimize these off-target mitochondrial effects in my in vitro experiments?
Several strategies can be employed to mitigate the mitochondrial toxicity of this compound in cell culture experiments:
-
Uridine Supplementation: Co-incubation with uridine has been shown to abrogate the mitochondrial toxicity of pyrimidine NRTIs like zidovudine.[6][11][12][13] Uridine may work by competing with the NRTI at the level of polymerase γ or by replenishing intracellular pyrimidine pools.[7][13] A concentration of around 200 µM uridine has been shown to be effective in HepG2 cells.[6]
-
Antioxidant Co-treatment: Zidovudine has been shown to induce oxidative stress.[7][8][11] The use of antioxidants may help to mitigate some of the downstream damaging effects on mitochondria.
-
Use Appropriate Cell Lines: The extent of mitochondrial toxicity can be cell-type dependent. Consider using cell lines that are more resistant to mitochondrial damage if the primary focus of the experiment is not on toxicity.
-
Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired on-target effect.
-
Include Proper Controls: Always include untreated control groups and consider using a positive control for mitochondrial toxicity, such as a known mitochondrial toxicant like zalcitabine (ddC).
Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity
| Problem | Possible Cause | Solution |
| High levels of cell death not related to the intended antiviral effect. | Off-target mitochondrial toxicity. | 1. Confirm mitochondrial dysfunction: Use assays like the JC-1 mitochondrial membrane potential assay or measure lactate production. 2. Implement mitigation strategies: Co-treat with uridine (e.g., 200 µM) or an antioxidant. 3. Optimize experimental conditions: Reduce the concentration of this compound or the duration of exposure. |
| Inconsistent results between experiments. | Variability in cell health or passage number. | 1. Standardize cell culture conditions: Use cells within a consistent and low passage number range. 2. Monitor cell health: Regularly check for signs of stress or contamination. |
| Drug appears more toxic than expected based on literature. | Specific cell line is highly sensitive to mitochondrial damage. | 1. Test in multiple cell lines: Compare the cytotoxicity in your cell line of interest with a more robust cell line. 2. Consult literature for cell line-specific data: Look for studies that have used this compound or zidovudine in your specific cell model. |
Data Presentation
Table 1: Quantitative Data on this compound and Zidovudine Off-Target Effects
| Compound | Effect | Model System | Concentration/Dose | Observed Effect | Reference |
| This compound | mtDNA Depletion | Rat Liver | 15 mg/kg/day | 62% of control mtDNA levels | [6][14] |
| This compound | mtDNA Depletion | Rat Liver | 40 mg/kg/day | 64% of control mtDNA levels | [6][14] |
| This compound | mtDNA Depletion | Rat Liver | 100 mg/kg/day | 47% of control mtDNA levels | [6][14] |
| Zidovudine (AZT) | mtDNA Depletion | HepG2 cells | 300 µM | ~25% reduction in mtDNA | [12] |
| Zidovudine Triphosphate (ZDV-TP) | Inhibition of Polymerase γ | Bovine cardiac mitochondria | Ki (competitive) = 1.8 µM | Mixed competitive and non-competitive inhibition | [10] |
| Zidovudine Triphosphate (ZDV-TP) | Inhibition of Polymerase γ | Bovine cardiac mitochondria | Ki' (non-competitive) = 6.8 µM | Mixed competitive and non-competitive inhibition | [10] |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol allows for the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
Materials:
-
Genomic DNA isolation kit
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
Genomic DNA Extraction: Isolate total genomic DNA from your control and this compound-treated cells using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
-
qPCR Reaction Setup: Prepare the following reaction mix in a qPCR plate on ice. Prepare a master mix for each primer set to ensure consistency.
| Component | Volume (per reaction) | Final Concentration |
| qPCR Master Mix (2x) | 10 µL | 1x |
| Forward Primer (10 µM) | 0.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.5 µM |
| Genomic DNA (10 ng/µL) | 2 µL | 20 ng |
| Nuclease-free water | 7 µL | - |
| Total Volume | 20 µL |
-
qPCR Program: Use the following cycling conditions (these may need to be optimized for your specific primers and instrument):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 40 |
| Annealing | 52-60°C (primer-dependent) | 30 seconds | |
| Extension | 72°C | 30 seconds | |
| Melt Curve Analysis | Instrument-specific | 1 |
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the treated samples to the untreated control.
-
Troubleshooting for mtDNA qPCR
| Problem | Possible Cause | Solution |
| No amplification or very high Ct values. | Poor DNA quality or quantity. | Re-extract DNA and ensure accurate quantification. Increase the amount of template DNA if necessary. |
| Inefficient primers. | Design and validate new primers. Perform a temperature gradient PCR to optimize the annealing temperature. | |
| Non-specific amplification (multiple peaks in melt curve). | Primer-dimer formation or off-target binding. | Optimize the annealing temperature. Redesign primers to be more specific. |
| High variability between replicates. | Pipetting errors. | Use a master mix for all reactions. Ensure accurate and consistent pipetting. |
| Amplification in the no-template control (NTC). | Contamination of reagents or workspace. | Use fresh, nuclease-free water and reagents. Decontaminate workspace and pipettes. |
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy). Allow cells to adhere and then treat with this compound at the desired concentrations and for the desired duration. Include an untreated control and a positive control (e.g., 10 µM CCCP for 20 minutes).
-
JC-1 Staining:
-
Prepare the JC-1 working solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Image the cells using appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence.
-
Plate Reader: Measure the fluorescence intensity at both red (e.g., Ex/Em = 535/595 nm) and green (e.g., Ex/Em = 485/535 nm) wavelengths.[15] The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.
-
Troubleshooting for JC-1 Assay
| Problem | Possible Cause | Solution |
| Weak or no fluorescence signal. | Insufficient dye concentration or incubation time. | Optimize the JC-1 concentration and incubation time for your cell type. |
| Cells were washed too aggressively. | Be gentle during the washing steps to avoid detaching cells. | |
| High background fluorescence. | Incomplete removal of JC-1 staining solution. | Ensure thorough but gentle washing after staining. |
| All cells appear green, including the negative control. | Cells are unhealthy or dying. | Check the overall health of your cell cultures. Ensure proper handling and culture conditions. |
| JC-1 dye has precipitated. | Ensure the JC-1 working solution is properly prepared and free of precipitates. Gentle warming may help dissolve aggregates.[16] | |
| Inconsistent results. | Uneven cell density or dye distribution. | Ensure even cell seeding and proper mixing of the JC-1 solution in each well. |
Mandatory Visualizations
Caption: Metabolism of this compound and its on-target and off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zidovudine | PPTX [slideshare.net]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uridine as a potential treatment for NRTI related mitochondrial toxicity | HIV i-Base [i-base.info]
- 13. Uridine in the prevention and treatment of NRTI-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dispendix.com [dispendix.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. JC-1 Experiment Common Questions and Solutions [elabscience.com]
How to handle Fosalvudine Tidoxil degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Fosalvudine Tidoxil to minimize degradation during experiments. It includes troubleshooting guides and frequently asked questions to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid powder and should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, it is recommended to dissolve the compound in high-purity DMSO. For short-term storage of the stock solution, refrigeration at 0 - 4°C is suitable. For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to store this compound in the dark, which suggests potential photosensitivity.[1] Therefore, all experiments involving this compound should be conducted with protection from light, for instance, by using amber-colored vials or covering glassware with aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar nucleoside reverse transcriptase inhibitors can be susceptible to hydrolysis, oxidation, and photolysis. It is crucial to conduct forced degradation studies to identify the specific degradation products and pathways for this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent results | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the correct temperature and protected from light as per the recommendations. 2. Check Solution Stability: Prepare fresh stock solutions and compare their performance with older solutions. Avoid repeated freeze-thaw cycles. 3. Minimize Exposure: Protect the compound and its solutions from light and elevated temperatures during experimental procedures. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Systematically expose this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. 2. Develop a Stability-Indicating Method: Use the results from the forced degradation studies to develop an HPLC method that can separate the parent compound from its degradation products. 3. Characterize Degradants: If necessary, use techniques like LC-MS/MS to identify the structure of the unknown degradation products. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase or column chemistry for separating this compound from its degradants. | 1. Optimize Mobile Phase: Adjust the pH, organic modifier composition, and buffer strength of the mobile phase. 2. Screen Different Columns: Test various stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity. 3. Adjust Gradient Profile: Optimize the gradient slope and duration to improve the separation of closely eluting peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Dissolve the heat-stressed solid in the initial solvent.
-
-
Photolytic Degradation:
-
Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the steps to develop an HPLC method capable of separating this compound from its degradation products.
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile or methanol in water.
-
If separation is not optimal, add a buffer (e.g., phosphate or acetate buffer) and adjust the pH to improve peak shape and selectivity.
3. Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Optimize the gradient profile (slope and time), flow rate, and column temperature to achieve baseline separation for all significant peaks.
4. Method Validation:
-
Once an optimal method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Fosalvudine Tidoxil experimental controls and standards
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Fosalvudine Tidoxil. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental use of this compound.
Q1: What is the appropriate solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For storage, keep the compound in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
Q2: I am not seeing the expected antiviral activity. What are the possible reasons?
A2: There are several potential reasons for a lack of antiviral effect:
-
Incorrect Concentration: Ensure that the concentrations of this compound used are appropriate for the cell line and virus being tested. A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration).
-
Compound Degradation: Improper storage can lead to the degradation of the compound. Ensure that the storage conditions mentioned in A1 have been followed.
-
Cell Health: The health of the host cells is critical for viral replication and observing a cytopathic effect (CPE). Ensure your cells are healthy and not contaminated.
-
Viral Titer: An excessively high or low viral titer can affect the outcome of the assay. Make sure your viral stock is properly tittered.
Q3: My results show high cytotoxicity even at low concentrations of this compound. What should I do?
A3: High cytotoxicity can obscure antiviral effects. Consider the following:
-
Determine CC50: Perform a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). This will help you to work within a non-toxic concentration range for your antiviral assays.
-
Vehicle Control: Ensure that the concentration of the solvent (e.g., DMSO) is not causing the cytotoxicity. Always include a vehicle control in your experimental setup.
-
Purity of the Compound: The purity of this compound can affect its toxicity. Ensure you are using a high-purity compound.[1]
Q4: What are the essential controls for an in vitro antiviral assay with this compound?
A4: A well-controlled experiment is essential for interpreting your data correctly. The following controls are recommended:
-
Positive Control: Zidovudine (AZT), the parent drug of this compound, is an appropriate positive control as a known inhibitor of HIV reverse transcriptase.
-
Negative Control: A compound with no known antiviral activity against HIV should be included.
-
Vehicle Control: This control contains the solvent (e.g., DMSO) used to dissolve this compound at the same concentration as in the experimental wells. This helps to rule out any effects of the solvent itself.
-
Cell Control: Uninfected and untreated cells to monitor the health of the cells throughout the experiment.
-
Virus Control: Infected and untreated cells to determine the maximum viral replication and cytopathic effect.
Experimental Protocols & Data
In Vitro Anti-HIV Assay: Cytopathic Effect (CPE) Inhibition Assay
This protocol is a standard method to evaluate the antiviral activity of this compound against HIV.
Methodology:
-
Cell Preparation: Seed a suitable host cell line (e.g., MT-4 cells) in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare dilutions of the positive control (Zidovudine) and negative control.
-
Infection: On the day of the experiment, add the diluted compounds to the cells. Subsequently, infect the cells with a pre-tittered amount of HIV-1.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of CPE: After incubation, assess the viability of the cells using a colorimetric assay such as MTT or XTT. The absorbance is read using a plate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of the compound and determine the EC50 value.
Quantitative Data Summary
The following tables summarize key data for this compound.
| Chemical and Physical Properties | |
| CAS Number | 763903-67-9[1] |
| Molecular Formula | C35H64FN2O8PS[1] |
| Molecular Weight | 722.94 g/mol [1] |
| Solubility | Soluble in DMSO[1] |
| Storage (Short-term) | 0 - 4°C[1] |
| Storage (Long-term) | -20°C[1] |
| Phase I Clinical Trial Data (Single Dose Escalation) | |
| Doses Tested | 50, 100, 300, 600, 900, 1200, and 1800 mg[2] |
| Tolerability | Excellent up to 1800 mg[2] |
| Time to Measurable Concentration | 2 to 4 hours[2] |
| Time to Maximum Concentration (Tmax) | 4 to 8 hours[2] |
| Half-life (t1/2) | 3.78 hours[2] |
| Mean AUC (normalized to 100mg) | 8.6 mg x h/l[2] |
| Mean Cmax (normalized to 100mg) | 1.13 mg/l[2] |
| Phase II Clinical Trial Data (Monotherapy) | |
| Dosage Groups | 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice daily, and 600 mg twice daily[3] |
| Maximum Viral Load Decrease | -0.67 log10 in the 600 mg twice daily group[3] |
| Plasma Half-life | Approximately 3.8 hours[3] |
Visualizations
This compound Mechanism of Action
Caption: this compound's intracellular conversion to the active antiviral agent.
Experimental Workflow for CPE Inhibition Assay
Caption: Workflow for determining the antiviral activity of this compound.
Logical Relationship of Experimental Controls
Caption: Essential controls for a robust antiviral experiment.
References
Technical Support Center: Enhancing the Reproducibility of Fosalvudine Tidoxil Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the reproducibility of studies involving Fosalvudine Tidoxil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phosphonate prodrug of the nucleoside analogue alovudine (3'-fluoro-3'-deoxythymidine). As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action involves the inhibition of viral reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV.[1][2] Once intracellularly metabolized to its active triphosphate form, it is incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group.[1][3]
Q2: What is the known cellular target of this compound that can lead to toxicity?
A2: A significant off-target effect of this compound, and NRTIs in general, is the inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[1][3][4] This inhibition can lead to the depletion of mitochondrial DNA (mtDNA), impairing mitochondrial function and potentially causing various cellular toxicities.[1][3][4]
Q3: What are the common experimental systems used to study this compound?
A3: Both in vivo and in vitro models are utilized. In vivo studies often involve animal models, such as rats, to investigate pharmacokinetics and long-term toxicity, particularly mitochondrial toxicity in different tissues.[2] In vitro studies commonly use cell lines (e.g., HepG2, CEM, MT-4) to assess antiviral efficacy, cytotoxicity, and mechanisms of mitochondrial dysfunction.
Q4: How should this compound be stored and handled?
A4: this compound should be stored at -20°C for long-term storage. For short-term use, it can be stored at 4°C. It is important to protect the compound from light. For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution.
Troubleshooting Guide
Issue 1: High variability in antiviral efficacy (EC50) results.
-
Potential Cause 1: Cell Health and Density. The physiological state of the host cells can significantly impact viral replication and drug efficacy.
-
Troubleshooting Tip: Ensure consistent cell seeding densities and viability across all experimental plates. Regularly check for mycoplasma contamination. Use cells within a consistent passage number range for all experiments.
-
-
Potential Cause 2: Inconsistent Virus Titer. Variations in the amount of virus used for infection will lead to inconsistent results.
-
Troubleshooting Tip: Use a standardized and freshly tittered viral stock for all infections. Perform a virus titration assay (e.g., TCID50 or plaque assay) in parallel with your antiviral assay.
-
-
Potential Cause 3: Drug Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Tip: Prepare fresh dilutions of the drug from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Unexpected or high levels of cytotoxicity observed.
-
Potential Cause 1: Mitochondrial Toxicity. As an NRTI, this compound can induce mitochondrial dysfunction, leading to cell death.
-
Troubleshooting Tip: Measure markers of mitochondrial toxicity, such as mtDNA content or lactate production, in parallel with your cytotoxicity assay. Consider using cell lines with varying sensitivities to mitochondrial toxins for comparison.
-
-
Potential Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve the drug can be toxic to cells.
-
Troubleshooting Tip: Ensure the final concentration of the solvent is consistent across all wells, including the vehicle control, and is below the known toxic level for your cell line (typically <0.5% for DMSO).
-
-
Potential Cause 3: Assay-Specific Artifacts. The type of cytotoxicity assay used can influence the results. For example, assays based on metabolic activity (e.g., MTT) can be affected by mitochondrial dysfunction.
-
Troubleshooting Tip: Consider using a cytotoxicity assay that measures cell membrane integrity (e.g., LDH release or trypan blue exclusion) to confirm results from metabolic assays.
-
Issue 3: Difficulty in detecting a significant reduction in mitochondrial DNA (mtDNA).
-
Potential Cause 1: Insufficient Treatment Duration or Concentration. mtDNA depletion is often a cumulative effect and may require prolonged exposure to the drug.
-
Troubleshooting Tip: Perform a time-course and dose-response experiment to determine the optimal conditions for observing mtDNA depletion in your specific cell model.
-
-
Potential Cause 2: Insensitive Detection Method. The method used to quantify mtDNA may not be sensitive enough to detect small changes.
-
Troubleshooting Tip: Use a quantitative real-time PCR (qPCR) based method for accurate and sensitive quantification of mtDNA relative to nuclear DNA (nDNA). Ensure that the primers for both mtDNA and nDNA are validated for efficiency.
-
-
Potential Cause 3: Cell Type Resistance. Some cell types may be more resistant to NRTI-induced mitochondrial toxicity.
-
Troubleshooting Tip: If possible, use a cell line known to be sensitive to NRTI toxicity, such as HepG2 cells, as a positive control.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound and Related NRTIs
| Parameter | Drug | Value | Experimental System | Reference |
| Antiviral Efficacy | ||||
| EC50 (HIV-1) | Zidovudine (AZT) | ~0.03 µM | Jurkat cells | [5] |
| EC50 (HIV) | Multiple NRTIs | Varies | R5M cells | [6] |
| Toxicity | ||||
| mtDNA Depletion | This compound | 38% reduction at 15 mg/kg/day | Rat Liver (in vivo) | [2] |
| 36% reduction at 40 mg/kg/day | Rat Liver (in vivo) | [2] | ||
| 53% reduction at 100 mg/kg/day | Rat Liver (in vivo) | [2] | ||
| IC50 (mtDNA synthesis) | Zalcitabine (ddC) | Potent inhibitor | In vitro | [4] |
| Stavudine (d4T) | Potent inhibitor | In vitro | [4] | |
| Zidovudine (AZT) | Moderate inhibitor | In vitro | [4] | |
| CC50 | Uridine analogue 19a | >40 µM | Cellular assay | [7] |
| IC50 (Influenza A H1N1) | Nucleoside analogue 2i | 57.5 µM | MDCK cells | [8] |
| Nucleoside analogue 5i | 24.3 µM | MDCK cells | [8] | |
| Nucleoside analogue 11c | 29.2 µM | MDCK cells | [8] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Efficacy Assay (Conceptual Framework)
This protocol provides a general framework for determining the 50% effective concentration (EC50) of this compound against HIV-1.
-
Cell Preparation:
-
Culture a suitable host cell line (e.g., MT-4, CEM, or activated peripheral blood mononuclear cells - PBMCs) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
-
Infection:
-
Infect the cells with a pre-tittered stock of HIV-1 at a specific multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
-
Treatment:
-
Add the diluted this compound to the appropriate wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
-
Endpoint Measurement:
-
Quantify the extent of viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Measures the amount of the viral p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme in the supernatant.
-
Cell Viability/CPE Reduction Assay: Measures the ability of the drug to protect cells from virus-induced cell death (cytopathic effect), often using reagents like MTT or CellTiter-Glo.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to the untreated virus control.
-
Plot the percentage of inhibition against the drug concentration (log scale) and use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Mitochondrial DNA (mtDNA) Quantification by qPCR
This protocol details the measurement of mtDNA content relative to nuclear DNA (nDNA) in cultured cells treated with this compound.
-
Cell Treatment:
-
Culture cells (e.g., HepG2) in the presence of various concentrations of this compound for a predetermined duration (e.g., 7-14 days). Include an untreated control.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract total genomic DNA using a commercial kit, ensuring high purity and integrity.
-
-
qPCR Analysis:
-
Prepare a qPCR reaction mix containing a fluorescent DNA-binding dye (e.g., SYBR Green), DNA polymerase, and primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the difference in Ct values (ΔCt = CtmtDNA - CtnDNA).
-
Calculate the relative mtDNA copy number using the 2-ΔCt method.
-
Normalize the mtDNA content of the treated samples to that of the untreated control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for mtDNA quantification.
Caption: Troubleshooting high cytotoxicity.
References
- 1. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacogenetics of nucleoside reverse-transcriptase inhibitor-associated peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Nucleoside Reverse Transcriptase Inhibitors on Mitochondrial DNA and RNA in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosalvudine Tidoxil Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in long-term cell culture experiments with Fosalvudine Tidoxil. As this compound is a nucleoside reverse transcriptase inhibitor (NRTI), this guide focuses on the known challenges associated with this class of compounds, particularly delayed mitochondrial toxicity.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: Why am I observing a gradual increase in cytotoxicity and a decrease in cell proliferation after several weeks of this compound treatment, even at concentrations that showed no effect in short-term (e.g., 72-hour) assays?
Answer: This delayed effect is a hallmark of mitochondrial toxicity, a well-documented side effect of long-term NRTI exposure.[2][3][4] this compound, a thymidine analogue, can be mistakenly incorporated by mitochondrial DNA polymerase gamma. This leads to a gradual depletion of mitochondrial DNA (mtDNA), impairing mitochondrial replication and function, which only becomes apparent after a prolonged period.[1][5]
Troubleshooting Steps:
-
Confirm Mitochondrial Dysfunction: Perform assays to directly measure mitochondrial health. This can include measuring mitochondrial membrane potential using dyes like JC-10, quantifying cellular ATP levels, or assessing oxygen consumption rates.[6][7][8][9]
-
Quantify Mitochondrial DNA (mtDNA): Use quantitative PCR (qPCR) to measure the ratio of mitochondrial DNA to nuclear DNA (nDNA). A significant decrease in this ratio in treated cells compared to controls is a strong indicator of NRTI-induced mitochondrial toxicity.
-
Switch to Galactose Media: To unmask mitochondrial toxicity, culture cells in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxins.[6][10] A significant increase in cytotoxicity in galactose media compared to glucose media points to mitochondrial impairment.
-
Optimize Concentration: Perform a long-term dose-response experiment (e.g., 2-4 weeks) with a wider range of this compound concentrations to identify a sub-lethal concentration suitable for your experimental window.
Question 2: My cell population is developing resistance to this compound over time. How can I confirm and characterize this phenomenon?
Answer: The development of resistance to NRTIs is a known issue, often due to mutations in the target enzyme (reverse transcriptase) or changes in cellular drug uptake and metabolism.[11][12]
Troubleshooting Steps:
-
IC50 Shift Analysis: Regularly determine the half-maximal inhibitory concentration (IC50) of this compound on your cell population. A significant and progressive increase in the IC50 value over time indicates the development of resistance.
-
Genotypic Analysis: If you are using a viral model (e.g., HIV-infected cells), sequence the reverse transcriptase gene to identify known resistance mutations.[12]
-
Phenotypic Analysis: Compare the susceptibility of your long-term treated cells to other NRTIs to check for cross-resistance.[12]
-
Drug Transporter Expression: Analyze the expression levels of cellular transporters involved in nucleoside uptake, as downregulation of these transporters can lead to reduced drug efficacy.[11]
Question 3: I am observing high variability in my results between different batches of long-term experiments. What could be the cause?
Answer: Long-term experiments are particularly sensitive to subtle variations in cell culture conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments.
-
Seeding Density: Ensure consistent cell seeding densities, as confluency can affect cellular metabolism and drug sensitivity.
-
-
Test for Mycoplasma Contamination: Mycoplasma contamination is a common issue that can alter cellular responses and is often undetectable by visual inspection. Regularly test your cultures using a reliable method like PCR-based detection.[6][13][14]
-
Ensure Drug Stability: Prepare fresh this compound stock solutions regularly and store them appropriately (e.g., at -20°C for long-term storage).[1] Avoid repeated freeze-thaw cycles. When in culture media at 37°C, the stability of the compound may be limited, so consider the frequency of media changes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1] After cellular uptake, it is converted into its active triphosphate form. This active form competes with the natural nucleoside (thymidine triphosphate) for incorporation into newly synthesized viral DNA. Once incorporated, it terminates the DNA chain elongation process, thereby inhibiting viral replication.[12]
Q2: What are the primary off-target effects to be aware of in long-term cell culture?
The primary off-target effect for NRTIs like this compound is mitochondrial toxicity.[2][3][15] This is due to the inhibition of the mitochondrial DNA polymerase gamma, which is responsible for replicating mitochondrial DNA. This can lead to a range of cellular issues including impaired energy production, oxidative stress, and apoptosis.[5][16]
Q3: What are appropriate positive and negative controls for my experiments?
-
Positive Control: A well-characterized NRTI known to induce mitochondrial toxicity, such as Zidovudine (AZT), is an excellent positive control.[5][17]
-
Negative Control: A vehicle-only control (e.g., DMSO or PBS, depending on how this compound is dissolved) should be run in parallel in all experiments.
Q4: How often should I change the culture medium containing this compound?
For long-term experiments, it is recommended to change the medium every 2-3 days. This ensures a consistent concentration of the drug and replenishes essential nutrients for the cells.
Data Presentation
Table 1: Comparison of Assays for Assessing Cell Health in Long-Term NRTI Studies
| Assay Type | Principle | Suitability for Long-Term NRTI Studies |
| MTT/XTT Assays | Measures metabolic activity via mitochondrial reductases. | Can be misleading in short-term assays as it may not capture delayed mitochondrial toxicity. Useful for long-term endpoints. |
| ATP Quantification | Measures cellular ATP levels, a direct indicator of energy status.[9] | Highly suitable. A decrease in ATP is a key indicator of mitochondrial dysfunction.[10] |
| Mitochondrial Membrane Potential (e.g., JC-10) | Uses a fluorescent dye that accumulates in mitochondria based on their membrane potential.[6] | Excellent for detecting early signs of mitochondrial stress. |
| mtDNA to nDNA Ratio (qPCR) | Quantifies the relative amount of mitochondrial DNA. | A direct and specific measure of NRTI-induced mitochondrial DNA depletion.[2] |
| Oxygen Consumption Rate (OCR) | Measures the rate of cellular oxygen consumption, a direct measure of mitochondrial respiration.[7][9] | Provides a functional assessment of mitochondrial health. |
Table 2: Recommended Starting Concentrations for Long-Term this compound Experiments
| Cell Type | Suggested Concentration Range | Notes |
| Rapidly Dividing Cancer Cell Lines (e.g., HepG2, HeLa) | 1 µM - 50 µM | These cells often have high glycolytic rates and may be less sensitive to mitochondrial toxins initially.[6] |
| Primary Cells or Slower Dividing Lines | 0.1 µM - 10 µM | These cells may be more reliant on mitochondrial respiration and thus more sensitive. |
| HIV-infected T-cell lines (e.g., MT-4, H9) | 0.05 µM - 5 µM | Concentrations should be based on antiviral efficacy (EC50) and cytotoxicity (CC50) data. |
| Disclaimer: These are suggested starting ranges. The optimal concentration must be determined empirically for your specific cell line and experimental conditions. |
Experimental Protocols
Protocol: Long-Term Mitochondrial Toxicity Assessment
This protocol outlines a 21-day experiment to assess the mitochondrial toxicity of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium (both glucose-containing and galactose-containing)
-
This compound
-
Zidovudine (AZT) as a positive control
-
Vehicle control (e.g., DMSO)
-
Reagents for DNA extraction, qPCR (for mtDNA/nDNA ratio), and ATP quantification.
Procedure:
-
Cell Seeding: Seed cells at a low, consistent density in multiple replicate flasks or plates to allow for long-term growth without over-confluency.
-
Treatment Initiation: The following day, replace the medium with fresh medium containing the desired concentrations of this compound, AZT, or vehicle control.
-
Maintenance: Maintain the cultures for 21 days. Change the medium every 2-3 days with freshly prepared drug-containing medium. Passage the cells as needed, ensuring to re-plate them at a consistent density and continue the treatment.
-
Time-Point Analysis: At regular intervals (e.g., Day 0, 7, 14, and 21), harvest a subset of cells from each treatment group.
-
Endpoints:
-
Cell Viability and Count: Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
ATP Quantification: Lyse a portion of the cells and measure ATP levels using a commercial kit.
-
DNA Extraction and qPCR: Extract total DNA from another portion of the cells. Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) to determine the mtDNA/nDNA ratio.
-
-
Data Analysis: For each time point, normalize the results of the treatment groups to the vehicle control. Plot the changes in cell viability, ATP levels, and mtDNA/nDNA ratio over the 21-day period.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term complications of nucleoside reverse transcriptase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Toxicity Assays [merckmillipore.com]
- 7. agilent.com [agilent.com]
- 8. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.com]
- 11. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Complications associated with NRTI therapy: update on clinical features and possible pathogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosalvudine Tidoxil Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fosalvudine Tidoxil in various cell lines. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug of the nucleoside reverse transcriptase inhibitor, zidovudine (AZT).[1] As a prodrug, it is designed to deliver the active compound, zidovudine, more effectively into cells. Once inside the cell, this compound is metabolized to zidovudine monophosphate, which is then further phosphorylated to the active triphosphate form. This active metabolite is a structural analog of thymidine and acts by inhibiting reverse transcriptase and being incorporated into nascent DNA chains, leading to chain termination.[1] While primarily known for its anti-HIV activity, zidovudine has also demonstrated anticancer properties.[2]
Q2: How does this compound affect cancer cells?
The anticancer effects of this compound are mediated by its active form, zidovudine. Zidovudine has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:
-
Induction of Apoptosis: Zidovudine can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: It can cause cells to arrest in the S-phase or G2/M phase of the cell cycle, preventing their division.[2]
-
Inhibition of Telomerase: As a reverse transcriptase inhibitor, zidovudine can also inhibit telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2]
Q3: How do I prepare this compound and Zidovudine for cell culture experiments?
-
This compound: This compound is soluble in DMSO. For a stock solution, dissolve this compound in high-quality, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 7.23 mg of this compound (Molecular Weight: 722.94 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C.
-
Zidovudine: Zidovudine is also soluble in DMSO. To prepare a 100 mM stock solution, dissolve 26.72 mg of zidovudine (Molecular Weight: 267.24 g/mol ) in 1 mL of DMSO.[3] Store the stock solution at -20°C.
Important: When preparing working concentrations for your experiments, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are typical starting concentrations for zidovudine in cancer cell lines?
The effective concentration of zidovudine can vary significantly between cell lines. Based on published data, IC50 values (the concentration that inhibits 50% of cell growth) can range from nanomolar to micromolar concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Quantitative Data: Zidovudine IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of zidovudine in different human cancer cell lines. These values should be used as a reference to guide the design of your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.01 ± 0.005 | [4] |
| CEM | T-cell Leukemia | 14 ± 2 | [4] |
| HepG2 | Hepatoma | Dose-dependent decrease in viable cells (2-100 µM) | [2] |
| A172 | Glioblastoma | Not specified, but decreased viability observed | [5] |
| U87 | Glioblastoma | Not specified, but decreased viability observed | [5] |
| T98G | Glioblastoma | Did not reach IC50 at concentrations used in one study | [6] |
| H1975 | Lung Cancer | Varies with study | [7] |
| H1299 | Lung Cancer | Varies with study | [7] |
| A549 | Lung Cancer | Varies with study | [7] |
Experimental Protocols
General Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxicity of this compound or zidovudine.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Zidovudine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound or zidovudine. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by zidovudine, the active metabolite of this compound.
Caption: Metabolic activation of this compound to its active form.
Caption: Mechanism of action of zidovudine leading to cancer cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low or no cytotoxic effect observed | - Insufficient drug concentration- Short incubation time- Cell line is resistant- Incomplete conversion of this compound to zidovudine | - Increase the concentration range of the drug.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the sensitivity of your cell line from literature or by using a positive control cytotoxic agent.- Allow for a longer incubation period to ensure prodrug conversion. Consider testing zidovudine directly to confirm cell line sensitivity. |
| High background in MTT/SRB assay | - Contamination (bacterial or fungal)- High cell seeding density- Reagent issues | - Check cell cultures for contamination.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.- Prepare fresh reagents. |
| Unexpected cell morphology changes | - DMSO toxicity- Off-target effects of the drug | - Ensure the final DMSO concentration is below cytotoxic levels (≤0.1%).- Review literature for known off-target effects of zidovudine in your cell type. |
| This compound stability in media | - this compound may have limited stability in aqueous solutions over extended periods. | - Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Minimize the time the drug is in culture medium before being added to the cells. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent growth inhibitory activity of zidovudine on cultured human breast cancer cells and rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiretroviral Drug Repositioning for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fosalvudine Tidoxil Assay Interference: Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter unexpected results when working with Fosalvudine Tidoxil in various experimental assays. The following information is intended to help identify and resolve potential sources of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a nucleoside reverse transcriptase inhibitor that has been investigated for its potential in treating HIV infections.[1][2] It is a prodrug, meaning it is converted into its active form within the body. For research purposes, it is typically supplied as a solid powder and is soluble in DMSO.[1]
Q2: Are there any known interferences of this compound with common assay reagents?
Currently, there is no specific documentation in the public domain detailing direct interference of this compound with common assay reagents. However, its chemical structure suggests potential for interactions that could affect assay performance.
Q3: What chemical properties of this compound might cause assay interference?
This compound possesses several chemical features that could potentially interfere with various assay formats:
-
Lipophilicity : The presence of long alkyl chains (decyloxy and dodecylthio groups) makes the molecule highly lipophilic. This can lead to non-specific binding to plasticware, proteins, or other assay components, potentially causing inaccurate quantification or inhibition of enzymatic reactions.
-
Phosphate Group : The phosphate moiety can interact with reagents that are sensitive to phosphate concentration, such as in certain kinase assays, or it may chelate metal ions that are essential for enzyme activity.
-
Thioether Linkage : The dodecylthio group could potentially interact with reagents that are sensitive to sulfur-containing compounds.
-
Fluorine Atom : The fluorine atom is generally stable but could be a consideration in highly sensitive or specific detection methods.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results that you suspect may be due to interference from this compound.
Issue 1: Inconsistent or non-reproducible results in enzymatic assays.
Enzymatic assays are sensitive to a variety of factors, and inconsistent results can arise from multiple sources.[3][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Non-specific Binding | Pre-treat pipette tips and microplates with a blocking agent (e.g., BSA) to reduce non-specific binding of the lipophilic this compound. |
| Enzyme Inhibition | Perform a control experiment to determine if this compound directly inhibits the enzyme's activity. This can be done by running the assay with and without the compound, but without the enzyme's substrate. |
| Reagent Incompatibility | Ensure that the assay buffer and other reagents are at the recommended temperature and pH, as deviations can alter enzyme activity.[3] |
| Sample Preparation | If using a sample matrix (e.g., plasma, cell lysate), consider that components of the matrix may interact with this compound.[5] It may be necessary to perform a sample clean-up or extraction. |
Issue 2: Unexpected peaks or altered retention times in HPLC analysis.
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying small molecules, but various factors can lead to unexpected results.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Contamination | "Ghost peaks" can result from contamination in the mobile phase, sample, or column.[7] Ensure high-purity solvents and reagents are used. |
| Poor Solubility | This compound may not be fully soluble in the mobile phase, leading to peak distortion or precipitation on the column. Adjust the mobile phase composition or sample solvent. |
| Strong Retention | The lipophilic nature of the compound may cause it to be strongly retained on the column, leading to broad peaks or carryover to subsequent injections.[2] A thorough column wash between injections may be necessary. |
| System Issues | Problems with the HPLC system, such as leaks, air bubbles, or pump pulsations, can also cause inconsistent results.[6][7] |
Issue 3: High background or false positives/negatives in immunoassays (e.g., ELISA).
Immunoassays rely on specific antibody-antigen interactions, which can be disrupted by interfering substances.[5][8]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Non-specific Binding | The lipophilicity of this compound may cause it to bind non-specifically to the assay plate or antibodies, leading to high background.[9] Ensure adequate blocking steps are included in the protocol. |
| Cross-reactivity | While unlikely to be a direct cross-reactant, this compound could alter the conformation of the target analyte or antibody, affecting their interaction.[5] |
| Matrix Effects | Components in the sample matrix can interfere with antibody binding.[5] Sample dilution or the use of a different sample preparation method may be required. |
| Reagent Issues | Ensure all reagents are properly prepared and stored, and that incubation times and temperatures are consistent.[10] |
Experimental Protocols
Protocol: Testing for this compound Interference in an Enzymatic Assay
This protocol provides a general workflow to assess whether this compound is interfering with your enzymatic assay.
-
Prepare Reagents : Prepare all assay buffers, enzyme, substrate, and this compound stock solutions according to your standard protocol. Ensure all solutions are at the optimal temperature for the assay.[3]
-
Set Up Control and Test Wells : In a microplate, set up the following conditions in triplicate:
-
Negative Control (No Enzyme) : Assay buffer + Substrate + Vehicle (DMSO)
-
Positive Control (Enzyme Activity) : Assay buffer + Substrate + Enzyme + Vehicle (DMSO)
-
Compound Control (No Enzyme) : Assay buffer + Substrate + this compound
-
Test Well : Assay buffer + Substrate + Enzyme + this compound
-
-
Incubation : Incubate the plate according to your standard protocol, monitoring the reaction kinetics if possible.
-
Data Acquisition : Measure the assay signal (e.g., absorbance, fluorescence) at the appropriate wavelength.
-
Data Analysis :
-
Compare the "Negative Control" and "Compound Control" to check for any intrinsic signal from this compound.
-
Compare the "Positive Control" and "Test Well" to determine if this compound inhibits or enhances the enzymatic reaction.
-
Visualizations
Caption: Chemical components of this compound.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
Best practices for storing and handling Fosalvudine Tidoxil
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Fosalvudine Tidoxil, along with troubleshooting guides and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of Alovudine.[1] As an NRTI, its primary mechanism of action is to inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[2][3] this compound acts as a chain terminator during the reverse transcription of viral RNA into DNA, thereby preventing the completion of the viral DNA strand and inhibiting viral replication.[2][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The following conditions are recommended:
| Storage Type | Temperature | Conditions | Duration |
| Short-term | 0 - 4°C | Dry, dark | Days to weeks |
| Long-term | -20°C | Dry, dark | Months to years |
This product is stable for a few weeks during ordinary shipping at ambient temperature.[5][6]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the solid powder in high-purity DMSO. For long-term storage of stock solutions, it is recommended to store them at -20°C. Some sources suggest that storing compounds in a DMSO/water (90/10) mixture at 4°C can also be a viable option for up to two years for many compounds.[7]
Q4: What are the known signaling pathways affected by this compound and other NRTIs?
This compound, as a nucleoside reverse transcriptase inhibitor, can have off-target effects and influence cellular signaling pathways. NRTIs have been shown to:
-
Induce mitochondrial toxicity by inhibiting mitochondrial DNA polymerase gamma, leading to mitochondrial DNA depletion.[2]
-
Upregulate proinflammatory cytokines in the central nervous system via Wnt5a signaling.[8]
-
Impair receptor tyrosine kinase (RTK) signaling in endothelial cells, which can attenuate angiogenesis and lymphangiogenesis.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no antiviral activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting: Ensure that this compound has been stored correctly (see storage table above). Prepare fresh stock solutions from solid powder if degradation is suspected. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Incorrect Assay Protocol.
-
Troubleshooting: Verify all steps in your antiviral assay protocol, including cell seeding density, virus multiplicity of infection (MOI), and incubation times. Refer to the detailed experimental protocols section below for guidance on standard antiviral assays.
-
-
Possible Cause 3: Cell Line Susceptibility.
-
Troubleshooting: Confirm that the cell line used is susceptible to the virus strain in your assay. Different cell lines can have varying levels of permissiveness to viral infection.
-
Issue 2: High cytotoxicity observed in cell culture experiments.
-
Possible Cause 1: High Compound Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. Use concentrations well below the CC50 for antiviral activity assays.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle control (medium with the same concentration of solvent but without the compound) to assess solvent toxicity.
-
-
Possible Cause 3: Mitochondrial Toxicity.
-
Troubleshooting: As NRTIs can cause mitochondrial toxicity, consider performing specific assays to assess mitochondrial function, such as measuring mitochondrial DNA content or mitochondrial membrane potential.
-
Issue 3: Poor solubility or precipitation of the compound in aqueous media.
-
Possible Cause 1: Low Aqueous Solubility.
-
Troubleshooting: this compound is soluble in DMSO. When diluting the DMSO stock solution into aqueous cell culture medium, ensure rapid mixing to prevent precipitation. It may be necessary to use a lower final concentration of the compound.
-
-
Possible Cause 2: Interaction with Media Components.
-
Troubleshooting: Some components of cell culture media can interact with compounds and reduce their solubility. If precipitation is observed, try using a different type of culture medium or a formulation with fewer potentially interacting components.
-
Experimental Protocols
Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This protocol is adapted from a general colorimetric reverse transcriptase assay and can be used to determine the inhibitory activity of this compound on HIV-1 reverse transcriptase.
Methodology:
-
Prepare Reagents:
-
Reconstitute a commercial HIV-1 reverse transcriptase enzyme according to the manufacturer's instructions.
-
Prepare a reaction buffer containing a template/primer hybrid (e.g., poly(A) x oligo(dT)15), dNTPs labeled with digoxigenin (DIG) and biotin, and other necessary salts and buffers.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further into the reaction buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the HIV-1 RT enzyme to each well.
-
Initiate the reaction by adding the reaction buffer containing the labeled dNTPs and template/primer.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD) and incubate.
-
Wash the plate again and add a peroxidase substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of this compound compared to the no-drug control.
-
Determine the IC50 value (the concentration that inhibits 50% of the RT activity).
-
Antiviral Activity Assay in Cell Culture (MTT Assay)
This protocol measures the ability of this compound to protect cells from the cytopathic effects of HIV infection using an MTT assay, which assesses cell viability.
Methodology:
-
Cell Seeding:
-
Seed a susceptible T-cell line (e.g., MT-4 cells) in a 96-well plate at a density of 4 x 10^4 cells/well.[9]
-
-
Compound Addition and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the wells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Include uninfected and untreated infected controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[10]
-
Add a solubilizing agent (e.g., acidic isopropanol or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each concentration of this compound.
-
Determine the EC50 value (the concentration that provides 50% protection against the viral cytopathic effect).
-
Visualizations
Caption: Inhibition of HIV reverse transcription by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 3. NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [healthline.com]
- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nucleoside/nucleotide reverse transcriptase inhibitors attenuate angiogenesis and lymphangiogenesis by impairing receptor tyrosine kinases signalling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside reverse transcriptase inhibitors (NRTIs) induce proinflammatory cytokines in the CNS via Wnt5a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Interpreting conflicting results in Fosalvudine Tidoxil research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosalvudine Tidoxil (also known as Fozivudine Tidoxil). The information provided is based on available clinical trial data and aims to help interpret potentially conflicting or unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that was investigated for the treatment of HIV infection.[1] It is a conjugate of a thioether lipid and zidovudine (ZDV), designed to deliver zidovudine monophosphate directly into cells.[2] This intracellular delivery is intended to enhance the drug's efficacy and improve its tolerability compared to the parent drug, zidovudine.[3] The active component, zidovudine, inhibits the HIV reverse transcriptase enzyme, which is crucial for viral replication.
Q2: I am seeing variable efficacy in my experiments. What could be the cause?
Variability in the efficacy of this compound, particularly in terms of viral load reduction, can be attributed to several factors, most notably the dosage and administration schedule. Early clinical trials have shown a clear dose-dependent response.
For instance, a Phase II study reported no significant decrease in HIV viral load at a dosage of 200 mg daily.[4] In contrast, more substantial reductions were observed at higher doses, such as a -0.67 log10 decrease in the 600 mg twice-daily group[4] and a -0.64 log decrease in a separate study with a 1200 mg/day dose.[2]
When designing or interpreting experiments, it is crucial to consider the dosage being used. Inconsistent results may arise from using a dose that is too low to elicit a significant antiviral effect.
Q3: My in-vitro results with this compound are not translating to my in-vivo models. Why might this be?
Discrepancies between in-vitro and in-vivo results are common in drug development. For this compound, a key factor is its pharmacokinetic profile. As a prodrug, its conversion to the active zidovudine monophosphate and its distribution in tissues are critical for its antiviral activity.
The plasma half-life of this compound is approximately 3.8 hours, which is significantly longer than that of zidovudine.[4] This suggests that the prodrug has a different pharmacokinetic profile, which could lead to different efficacy and toxicity profiles in vivo compared to what might be predicted from in-vitro studies using the parent drug. Furthermore, this compound was designed for high concentrations in lymphatic tissues[2], a factor that is not captured in standard in-vitro assays.
Q4: I have observed some mild toxicity in my experiments. Is this compound known to have tolerability issues?
This compound was generally reported as well-tolerated in early clinical trials.[2][3][4] However, some mild to moderate adverse events have been documented, and these could be perceived as conflicting tolerability signals.
In one study, a patient discontinued the drug due to a moderate increase in aminotransaminase activity, suggesting potential liver-related effects.[4] Another trial reported a single instance of loose stool that was considered a probable drug-related event.[3] While these events were not widespread, they indicate that this compound is not entirely devoid of side effects. Researchers should monitor for these potential toxicities in their experiments.
Troubleshooting Guide
Issue: Sub-optimal Viral Load Reduction
If you are observing a lower-than-expected reduction in viral load, consider the following:
-
Dosage: As detailed in the quantitative data summary below, the efficacy of this compound is highly dose-dependent. Ensure that the dosage used in your experiments is within the effective range reported in clinical trials (e.g., 800-1200 mg/day).
-
Dosing Frequency: The pharmacokinetics of the drug, with a half-life of approximately 3.8 hours, may necessitate a specific dosing schedule to maintain therapeutic concentrations.[4] Single daily doses may not be as effective as twice-daily dosing regimens.
-
Assay Sensitivity: Ensure that your viral load quantification assay has the necessary sensitivity and dynamic range to detect the expected changes.
Issue: Unexpected In-Vitro vs. In-Vivo Correlation
If your in-vivo results do not align with your in-vitro findings, consider:
-
Metabolism and Pharmacokinetics: this compound is a prodrug. Its metabolic activation and distribution to target tissues are critical for its in-vivo activity. These factors are not fully recapitulated in in-vitro models.
-
Toxicity: While generally well-tolerated, mild toxicities have been reported. These could impact the overall in-vivo response. Consider conducting detailed toxicology assessments in your animal models.
Quantitative Data Summary
The following tables summarize the key quantitative data from early clinical trials of this compound.
Table 1: Efficacy of this compound at Different Dosages
| Dosage Group | Viral Load Reduction (log10) | Study Reference |
| 200 mg daily | No significant decrease | Girard et al., 2000[4] |
| 400 mg daily | Decrease | Girard et al., 2000[4] |
| 200 mg twice daily | Decrease | Girard et al., 2000[4] |
| 800 mg daily | Decrease | Girard et al., 2000[4] |
| 400 mg twice daily | Decrease | Girard et al., 2000[4] |
| 600 mg twice daily | -0.67 | Girard et al., 2000[4] |
| 1200 mg/day | -0.64 | Bogner et al., 1997[2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Study Reference |
| Plasma Half-life (t1/2) | ~3.8 hours | Girard et al., 2000[4] |
| Time to Maximum Concentration (Cmax) | 4 to 8 hours | Bogner et al., 1997[3] |
| Mean AUC (normalized to 100 mg dose) | 8.6 mg x h/l | Bogner et al., 1997[3] |
| Mean Cmax (normalized to 100 mg dose) | 1.13 mg/l | Bogner et al., 1997[3] |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are not fully available in the public domain. However, the following provides a summary of the methodologies used in the key studies.
Phase II Placebo-Controlled Trial for HIV Infection (Girard et al., 2000)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 72 HIV-infected patients who had not previously received antiretroviral therapy.
-
Dosage Groups: 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice daily, and 600 mg twice daily.
-
Randomization: In each dosage group, 12 patients were randomized to receive either this compound or a placebo in a 10:2 ratio.
-
Duration: 4 weeks.
-
Endpoints: Safety, efficacy (HIV viral load), and pharmacokinetics.
Phase I/II Dose-Escalating Trial (Bogner et al., 1997)
-
Study Design: A randomized, placebo-controlled, dose-escalating trial.
-
Participants: HIV-infected patients with a CD4 count > 100 cells/mm3 and no prior antiretroviral treatment.
-
Dosage Groups: 400, 800, or 1200 mg/day.
-
Duration: 7 days.
-
Endpoints: Safety, tolerability, and efficacy (viral load reduction).
Visualizations
The following diagrams illustrate key concepts related to this compound research.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for this compound clinical trials.
Caption: Troubleshooting logic for interpreting conflicting results.
References
- 1. medkoo.com [medkoo.com]
- 2. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Antiviral Activity: Fosalvudine Tidoxil versus Tenofovir Against Hepatitis B Virus
A definitive head-to-head comparison of the in vitro antiviral activity of Fosalvudine Tidoxil and Tenofovir against Hepatitis B Virus (HBV) is not feasible at this time due to a lack of publicly available data on the anti-HBV activity of this compound.
This compound is identified as a nucleoside reverse transcriptase inhibitor that has been investigated for its potential against HIV infection. However, extensive searches of scientific literature and databases did not yield any specific in vitro studies evaluating its efficacy against HBV, including crucial metrics such as the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
In contrast, Tenofovir, in its prodrug forms Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), is a well-established and potent inhibitor of HBV replication. This guide will provide a comprehensive overview of the available in vitro data for Tenofovir, along with the detailed experimental protocols used to generate this data.
Tenofovir: In Vitro Anti-HBV Activity
Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NtRTI) that effectively suppresses HBV replication. Upon intracellular conversion to its active diphosphate metabolite, it competes with the natural substrate, deoxyadenosine triphosphate, and acts as a chain terminator when incorporated into the viral DNA, thus halting viral replication.[1][2][3]
Quantitative Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of Tenofovir and its prodrug TDF against HBV in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tenofovir | HepG2 2.2.15 | 1.1 | >100 | >90.9 | [4] |
| Tenofovir Disoproxil Fumarate (TDF) | HepAD38 | Potent Inhibition (Specific value not provided) | Not Toxic | - | |
| Tenofovir | HepG2 | - | 398 | - |
Experimental Protocols
The in vitro anti-HBV activity of Tenofovir is typically evaluated using the following methodologies:
Cell Lines
-
HepG2 2.2.15 Cells: A human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV particles. This is a widely used model for screening anti-HBV compounds.
-
HepAD38 Cells: Another human hepatoblastoma cell line containing an HBV genome under the control of a tetracycline-repressible promoter, allowing for controlled HBV replication.
Antiviral Activity Assay
The 50% effective concentration (EC50) is determined by treating HBV-producing cells with serial dilutions of the test compound. The primary endpoint is the quantification of extracellular HBV DNA.
Workflow:
-
Cell Seeding: HepG2 2.2.15 or HepAD38 cells are seeded in multi-well plates.
-
Compound Treatment: After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the antiviral drug.
-
Incubation: The cells are incubated for a defined period (e.g., 5-10 days), with the medium and drug being replenished every few days.
-
Supernatant Collection: At the end of the treatment period, the cell culture supernatant is collected.
-
HBV DNA Extraction: Viral DNA is extracted from the supernatant.
-
HBV DNA Quantification: The amount of HBV DNA is quantified using real-time PCR (qPCR).
-
EC50 Calculation: The EC50 value is calculated as the drug concentration that inhibits HBV DNA replication by 50% compared to untreated control cells.[4]
Cytotoxicity Assay
The 50% cytotoxic concentration (CC50) is determined to assess the drug's toxicity to the host cells.
Workflow:
-
Cell Seeding: The same cell line used for the antiviral assay (or a parental cell line like HepG2) is seeded in multi-well plates.
-
Compound Treatment: Cells are treated with the same range of drug concentrations.
-
Incubation: The incubation period is typically the same as for the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
CC50 Calculation: The CC50 value is the drug concentration that reduces cell viability by 50% compared to untreated control cells.
Visualizing the Mechanisms and Workflows
Mechanism of Action of Tenofovir
Caption: Mechanism of action of Tenofovir in inhibiting HBV replication.
Experimental Workflow for In Vitro Anti-HBV Assay
Caption: General experimental workflow for in vitro antiviral and cytotoxicity assays.
Conclusion
While Tenofovir has a well-documented and potent in vitro activity against HBV, there is a significant lack of publicly available data to perform a similar assessment for this compound. The primary focus of research on this compound appears to be on its potential as an anti-HIV agent. Therefore, for researchers, scientists, and drug development professionals considering antiviral strategies against HBV, Tenofovir remains a benchmark compound with a robust dataset supporting its efficacy and safety in vitro. Further research is required to determine if this compound has any clinically relevant activity against HBV.
References
- 1. Robust in vitro assay for analyzing the neutralization activity of serum specimens against hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay: Antiviral activity against HBV infected in human HepG2(2.2.15) cells assessed as inhibition of HBV DNA replication after 9 days by PCR relativ... - ChEMBL [ebi.ac.uk]
- 3. medkoo.com [medkoo.com]
- 4. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fosalvudine Tidoxil and Lamivudine in Antiviral Research
In the landscape of antiviral drug development, particularly for Human Immunodeficiency Virus (HIV), nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of combination therapy. This guide provides a detailed head-to-head comparison of two such agents: Fosalvudine Tidoxil and Lamivudine. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data.
Mechanism of Action
Both this compound and Lamivudine are nucleoside analogues that target the HIV reverse transcriptase enzyme, a critical component for viral replication.
This compound is a prodrug of Zidovudine (ZDV), also known as Azidothymidine (AZT). As a thymidine analogue, it undergoes intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by the reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated drug molecule leads to the termination of DNA chain elongation, thus inhibiting viral replication.
Lamivudine , a synthetic nucleoside analogue of cytidine, also requires intracellular phosphorylation to its active triphosphate metabolite, lamivudine triphosphate (L-TP).[1][2] L-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the viral DNA.[3] Once incorporated, it acts as a chain terminator due to the lack of a 3'-hydroxyl group, halting the viral DNA synthesis process.[1][2][] Lamivudine is a potent inhibitor of HIV-1 reverse transcriptase.[5]
Antiviral Activity and Cytotoxicity
Direct head-to-head in vitro studies comparing the antiviral efficacy and cytotoxicity of this compound and Lamivudine are limited in the public domain. However, data from independent studies provide insights into their respective profiles.
Table 1: In Vitro Anti-HIV Activity of Lamivudine
| Cell Line | HIV-1 Strain | EC50 (µM) | Reference |
| Various Cell Lines | Various Strains | 0.002 - 1.14 | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | LAV | 0.21 | [6] |
| MT-4 Cells | Various Strains | 0.015 (for AZT, the active form of this compound) | [7] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication.
Table 2: In Vitro Cytotoxicity of Lamivudine
| Cell Line | CC50 (µM) | Reference |
| HepG2 2.2.15 | > 100 | [8] |
CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of uninfected cells.
Pharmacokinetics
The pharmacokinetic profiles of this compound and Lamivudine determine their absorption, distribution, metabolism, and excretion, which are crucial for dosing and efficacy.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Lamivudine |
| Bioavailability | Not explicitly stated, but designed for improved oral delivery of ZDV. | ~82% in adults[2] |
| Time to Peak Plasma Concentration (Tmax) | 4 to 8 hours[10] | 0.5 to 1.5 hours[2] |
| Plasma Half-life (t1/2) | Approximately 3.8 hours[9] | 5 to 7 hours[2] |
| Metabolism | Prodrug converted to Zidovudine, then phosphorylated. | Minimal metabolism, primarily excreted unchanged.[1] |
| Excretion | Primarily renal. | Primarily renal via active organic cationic secretion.[1] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Example for Lamivudine)
Objective: To determine the concentration of the drug that inhibits 50% of viral replication (EC50).
Methodology:
-
Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Virus Infection: Stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain (e.g., LAV).
-
Drug Treatment: Immediately after infection, the cells are washed and resuspended in a culture medium containing serial dilutions of the test compound (Lamivudine).
-
Incubation: The treated and infected cells are incubated at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
Endpoint Measurement: The extent of viral replication is determined by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations, and the EC50 value is calculated using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug that is toxic to 50% of the cells (CC50).
Methodology:
-
Cell Seeding: Uninfected cells (e.g., HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The cells are incubated with the compound for a period that mirrors the antiviral assay (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are plotted against the drug concentrations to generate a dose-response curve and calculate the CC50 value.
HIV Reverse Transcriptase Assay
Objective: To measure the direct inhibitory effect of the drug's active triphosphate form on the HIV reverse transcriptase enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP such as ³H-dTTP), and the purified recombinant HIV-1 reverse transcriptase enzyme.
-
Inhibitor Addition: Serial dilutions of the active triphosphate form of the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated onto a filter membrane.
-
Quantification: The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 (50% inhibitory concentration) is determined.
Visualizing the Pathways and Workflows
Caption: Intracellular activation and mechanism of action.
Caption: General experimental workflows for in vitro assays.
Conclusion
Both this compound and Lamivudine are important nucleoside reverse transcriptase inhibitors with established roles in anti-HIV therapy. Lamivudine has been extensively characterized in vitro, demonstrating potent antiviral activity at concentrations that are significantly lower than those causing cytotoxicity. While direct in vitro comparative data for this compound is not as readily available, its clinical efficacy as a prodrug of Zidovudine is well-documented. The choice between these and other NRTIs in a therapeutic regimen depends on a multitude of factors including viral resistance profiles, patient tolerance, and combination with other antiretroviral agents. Further head-to-head preclinical and clinical studies would be beneficial to provide a more definitive comparative assessment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 5. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-HIV-1 activity of antiviral compounds, as quantitated by a focal immunoassay in CD4+ HeLa cells and a plaque assay in MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two NRTIs: A Comparative Analysis of Fosalvudine Tidoxil and Emtricitabine
In the landscape of antiretroviral therapy, nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of HIV treatment and prevention. This guide provides a detailed comparative analysis of two such agents: Emtricitabine, a widely used and well-established drug, and Fosalvudine Tidoxil, a less-developed investigational compound. This comparison is intended for researchers, scientists, and drug development professionals to highlight the differences in their developmental stages, mechanisms of action, and available clinical data.
At a Glance: this compound vs. Emtricitabine
| Feature | This compound | Emtricitabine |
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) |
| Development Stage | Investigational (Early Phase Clinical Trials) | Approved and Widely Marketed |
| Prodrug Of | Alovudine | Not applicable |
| Known Clinical Use | Potential for HIV-1 Infection Treatment | Treatment and Pre-Exposure Prophylaxis (PrEP) of HIV-1 Infection |
| Reported Efficacy | Reduction in HIV viral load in Phase I/II trials[1] | High rates of virologic suppression in numerous Phase III and post-marketing studies |
| Key Safety Concerns | Potential for mitochondrial toxicity (observed in rats)[2] | Generally well-tolerated; rare but serious side effects include lactic acidosis and hepatomegaly. Potential for renal and bone density changes with long-term use in combination regimens. |
Mechanism of Action: A Shared Pathway with a Twist
Both this compound and Emtricitabine are NRTIs and thus share a fundamental mechanism of action. They act as chain terminators of viral DNA synthesis by inhibiting the HIV enzyme reverse transcriptase. However, their activation pathways and specific chemical structures differ.
Emtricitabine, a synthetic nucleoside analog of cytidine, is phosphorylated by cellular enzymes to its active triphosphate form.[3] This active form competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, it prevents the addition of further nucleotides, thus halting viral replication.[3]
This compound is a prodrug of Alovudine.[4] As a prodrug, it is designed to be metabolized within the body to its active form, which then interferes with reverse transcriptase. One of the theoretical advantages of such a prodrug approach is to enhance the delivery and phosphorylation of the active compound within the target cells.
Pharmacokinetics: A Glimpse into Bioavailability and Half-life
Pharmacokinetic profiles are crucial for determining dosing regimens and predicting drug efficacy. While extensive data is available for Emtricitabine, the information for this compound is limited to early-phase clinical trials.
| Parameter | This compound (from Fozivudine Tidoxil trials) | Emtricitabine |
| Bioavailability | Measurable plasma concentrations achieved after oral administration.[5] | High (93% for capsules)[6] |
| Plasma Half-life | Approximately 3.78 hours[5] | Approximately 10 hours[6] |
| Time to Maximum Concentration (Tmax) | 4 to 8 hours[5] | 1 to 2 hours |
| Metabolism | Metabolized to its active form. | Minimal metabolism. |
| Excretion | Urinary excretion was measured.[5] | Primarily renal (approximately 86% unchanged in urine)[2] |
Clinical Efficacy and Safety: A Study in Contrasts
The clinical development and resulting data for Emtricitabine are vast, leading to its approval and widespread use. In contrast, the clinical data for this compound are from early-phase trials and do not support its advancement to later stages of development at this time.
Emtricitabine: Numerous large-scale, randomized, double-blind, placebo-controlled trials have demonstrated the efficacy and safety of Emtricitabine in combination with other antiretroviral agents for the treatment of HIV-1 infection. It has consistently shown high rates of virologic suppression. Furthermore, its use in pre-exposure prophylaxis (PrEP) has been proven to significantly reduce the risk of HIV acquisition. Common side effects are generally mild and can include headache, diarrhea, and nausea. More severe, but rare, adverse events include lactic acidosis and hepatomegaly with steatosis. Long-term use, particularly in combination with tenofovir disoproxil fumarate, has been associated with changes in renal function and bone mineral density.
This compound: Phase I and II trials of Fozivudine Tidoxil, a related compound, showed that it was generally well-tolerated and resulted in a reduction in HIV viral load.[1][7] The most significant viral load reduction observed was -0.67 log10 in the 600 mg twice-daily group in a Phase II study.[7] Reported adverse events included a moderate rise in aminotransaminase activity in one patient and a single case of loose stool that was considered likely drug-related.[5][7] A preclinical study in rats raised a significant safety concern, showing that this compound induced mitochondrial DNA depletion in the liver, indicating a potential for mitochondrial toxicity.[2]
Experimental Protocols
The evaluation of NRTIs like this compound and Emtricitabine involves a series of standardized in vitro and in vivo experiments.
In Vitro Antiviral Activity Assay:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4, CEM) are cultured in appropriate media.
-
Viral Infection: Cells are infected with a known quantity of HIV-1.
-
Drug Treatment: Infected cells are treated with serial dilutions of the test compound (this compound or Emtricitabine).
-
Endpoint Measurement: After a set incubation period (e.g., 5-7 days), the extent of viral replication is measured using methods such as p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay.
-
Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit viral replication by 50%.
Cytotoxicity Assay:
-
Cell Culture: Uninfected cells are cultured as described above.
-
Drug Treatment: Cells are treated with the same serial dilutions of the test compound.
-
Viability Measurement: After the incubation period, cell viability is assessed using methods like MTT assay or trypan blue exclusion.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, representing the drug concentration that causes a 50% reduction in cell viability. The therapeutic index is then determined as the ratio of CC50 to EC50.
Conclusion
This comparative guide illustrates the significant disparity in the available data and developmental status between this compound and Emtricitabine. Emtricitabine stands as a well-characterized, effective, and relatively safe NRTI that is a mainstay of modern HIV therapy and prevention. In contrast, this compound is an investigational agent with limited clinical data from early-phase trials. While it showed some promise in terms of viral load reduction, the preclinical signal of mitochondrial toxicity may have posed a significant hurdle to its further development. For researchers and drug development professionals, this comparison underscores the rigorous and lengthy process of bringing a new therapeutic agent to market, and the importance of a comprehensive safety and efficacy profile.
References
- 1. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. US10385067B2 - Sodium (2R,5S,13aR)-7,9-dioxo-10-((2,4,6-trifluorobenzyl)carbamoyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1â²,2â²:4,5]pyrazino[2,1-b][1,3]oxazepin-8-olate - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosalvudine Tidoxil: A Comparative Analysis of its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Fosalvudine Tidoxil, a noteworthy investigational nucleoside reverse transcriptase inhibitor (NRTI), has emerged as a promising candidate in the landscape of antiviral therapeutics. As a prodrug of zidovudine (AZT), it is designed to offer an improved pharmacological profile, potentially leading to enhanced efficacy and better tolerability. This guide provides a comprehensive comparison of this compound with other established antiviral agents, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Antiviral Activity
For a comparative perspective, the following table summarizes the in vitro anti-HIV-1 activity of the parent drug, zidovudine, and other representative NRTIs. It is important to note that these values can vary depending on the specific cell line, virus strain, and experimental conditions used.
| Antiviral Agent | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Zidovudine (AZT) | HIV-1 (IIIB) | MT-4 | 0.015 | >100 | >6667 | 9 |
| Lamivudine (3TC) | HIV-1 (NL4-3) | CEM-GFP | - | - | - | 4 |
| Tenofovir Disoproxil Fumarate (TDF) | HIV-1 (various) | Various | - | - | - | 23, 24 |
| Emtricitabine (FTC) | HIV-1 (various) | Various | - | - | - | 5 |
Note: EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile. Data for Lamivudine, TDF, and Emtricitabine are not presented with specific values as they are well-established and their potency is widely documented in various sources.
Mechanism of Action: A Prodrug Approach
This compound is a thioether lipid-zidovudine conjugate.[1] This prodrug design facilitates oral absorption and subsequent metabolic activation to the pharmacologically active form, zidovudine monophosphate, and ultimately zidovudine triphosphate (ZDV-TP). The mechanism of action of zidovudine is well-established.
Signaling Pathway of Zidovudine Activation and Action
The following diagram illustrates the intracellular conversion of zidovudine to its active triphosphate form and its subsequent inhibition of HIV reverse transcriptase.
Figure 1. Intracellular activation of Zidovudine and inhibition of HIV reverse transcription.
Experimental Protocols
The evaluation of the anti-HIV activity of this compound and other NRTIs typically involves in vitro cell-based assays. A general experimental workflow is described below.
In Vitro Anti-HIV Assay Workflow
Figure 2. General workflow for in vitro anti-HIV drug screening assays.
A common method for assessing the anti-HIV activity of compounds is the MTT assay, which measures the inhibition of the cytopathic effect of HIV on susceptible cell lines like MT-4.[2] Another approach involves using reporter cell lines, such as CEM-GFP, where the expression of Green Fluorescent Protein (GFP) is indicative of HIV replication, which can be quantified by flow cytometry.[3] The production of the HIV-1 p24 antigen in the cell culture supernatant is also a widely used marker for viral replication and can be measured by ELISA.
Antiviral Spectrum Beyond HIV
The primary focus of this compound development has been on its anti-HIV activity. As a prodrug of zidovudine, its spectrum is expected to be similar. Zidovudine has shown potent in vitro inhibitory activity against HIV and varying efficacy against other retroviruses.[4] However, most non-retroviruses tested have been found to be insensitive to zidovudine, with the exception of Epstein-Barr virus.[4] There is currently limited publicly available information on the activity of this compound against other viral pathogens such as Hepatitis B Virus (HBV) or Herpes Simplex Virus (HSV). Further research is warranted to explore the broader antiviral potential of this compound.
Conclusion
This compound represents a promising development in the field of NRTIs, with clinical data supporting its efficacy against HIV. Its prodrug design aims to improve upon the pharmacokinetic properties of zidovudine. While direct comparative in vitro potency data with other antivirals is not widely published, its mechanism of action is well-understood based on its conversion to zidovudine. The provided experimental workflows offer a framework for the continued evaluation of this compound and other novel antiviral candidates. Future studies are needed to fully elucidate its comparative potency and to explore its antiviral spectrum beyond HIV.
References
- 1. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. From in vitro EC₅₀ to in vivo dose-response for antiretrovirals using an HIV disease model. Part I: a framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fosalvudine Tidoxil's Anti-HIV Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosalvudine tidoxil (FZD), a thioether lipid conjugate of zidovudine (ZDV), is a nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of HIV infection. As a prodrug of ZDV, FZD is designed to offer an improved pharmacokinetic profile and potentially better tolerability. This guide provides a comparative analysis of the anti-HIV activity of this compound against other established NRTIs, supported by available experimental data.
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors
This compound, like other NRTIs, acts as a chain terminator in the reverse transcription process of the HIV life cycle.
Comparative In Vitro Anti-HIV Activity
For context, the following table presents typical in vitro anti-HIV-1 activity and cytotoxicity values for several widely used NRTIs in various cell lines. It is important to note that these values can vary depending on the specific cell line, virus strain, and experimental conditions.
| Drug | 50% Effective Concentration (EC50) (µM) | 50% Cytotoxic Concentration (CC50) (µM) | Cell Line |
| Zidovudine (AZT) | 0.01 | >100 | CEM |
| Lamivudine (3TC) | 0.5 - 1.5 | >100 | MT-4 |
| Tenofovir | 0.05 - 0.2 | >100 | MT-2 |
| Emtricitabine (FTC) | 0.007 - 0.01 | >50 | MT-2 |
| Abacavir (ABC) | 0.06 - 0.1 | >100 | MT-4 |
| Stavudine (d4T) | 0.009 - 0.04 | 20 - 50 | MT-4 |
Note: This table is a compilation from various sources and is intended for comparative purposes. Direct comparison requires head-to-head studies under identical conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anti-HIV activity and cytotoxicity of nucleoside analogues.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the production of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.
Workflow:
Detailed Steps:
-
Cell Preparation: Seed MT-4 cells (or another susceptible T-cell line) into a 96-well microtiter plate at a predetermined density.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) and reference NRTIs in cell culture medium and add them to the wells.
-
Infection: Add a standardized amount of HIV-1 stock to the wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
p24 ELISA:
-
Coat a new 96-well plate with a capture antibody specific for HIV-1 p24 antigen.
-
Add the collected cell culture supernatants to the coated wells and incubate.
-
Wash the wells to remove unbound materials.
-
Add a biotinylated detector antibody that also binds to p24.
-
Wash the wells and add streptavidin conjugated to horseradish peroxidase (HRP).
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: The concentration of p24 in each well is proportional to the absorbance. The 50% effective concentration (EC50) is calculated as the drug concentration that inhibits p24 production by 50% compared to untreated, infected control wells.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Workflow:
Detailed Steps:
-
Cell Preparation: Seed the same type of cells used in the antiviral assay into a 96-well plate at the same density.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for the same duration as the anti-HIV activity assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plates for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a wavelength of approximately 570 nm. The 50% cytotoxic concentration (CC50) is the drug concentration that reduces cell viability by 50% compared to untreated control wells.
Conclusion
This compound presents a promising alternative in the landscape of NRTIs for HIV therapy. Clinical findings suggest an efficacy comparable to its parent compound, zidovudine, with the potential for an improved safety profile. While comprehensive, direct comparative in vitro data with a broad panel of NRTIs is not extensively published, the established methodologies for assessing anti-HIV activity and cytotoxicity provide a robust framework for its continued evaluation. Further preclinical studies detailing these comparative metrics would be invaluable for a more complete understanding of its therapeutic potential relative to other available nucleoside analogues.
Reproducibility of Fosalvudine Tidoxil's Mitochondrial Toxicity Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mitochondrial toxicity of Fosalvudine Tidoxil and other nucleoside reverse transcriptase inhibitors (NRTIs). The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview for researchers in the field.
Comparative Analysis of Mitochondrial Toxicity
The primary mechanism of mitochondrial toxicity for many NRTIs is the inhibition of mitochondrial DNA polymerase gamma (pol-γ), leading to mitochondrial DNA (mtDNA) depletion and subsequent cellular dysfunction.[1][2][3] This can manifest as various clinical adverse effects, including lactic acidosis, hepatic steatosis, myopathy, and neuropathy.[4]
Quantitative Data Summary
The following tables summarize quantitative data on two key markers of mitochondrial toxicity: mtDNA depletion and lactate production, for this compound and a range of other NRTIs. It is important to note that experimental conditions such as cell type, drug concentration, and treatment duration vary across studies, which can influence the results.
Table 1: Comparison of Mitochondrial DNA (mtDNA) Depletion
| Drug | Model System | Concentration | Treatment Duration | mtDNA Content (% of Control) | Reference |
| This compound | Rat Liver (in vivo) | 15 mg/kg/day | 8 weeks | 62% | [5][6] |
| Rat Liver (in vivo) | 40 mg/kg/day | 8 weeks | 64% | [5][6] | |
| Rat Liver (in vivo) | 100 mg/kg/day | 8 weeks | 47% | [5][6] | |
| Didanosine (ddI) | Rat Liver (in vivo) | 100 mg/kg/day | 8 weeks | 48% | [5][6] |
| Human Renal Proximal Tubule Cells | 3 µM | - | ~50% | [7] | |
| Human Renal Proximal Tubule Cells | 40 µM | - | ~10% | [7] | |
| Zidovudine (AZT) | Human HepG2 Cells | 50 µM | - | No change or increased | [8] |
| Differentiating 3T3-F442a Cells | 1 µM & 10 µM | - | Significant increase | [9] | |
| Stavudine (d4T) | Differentiating 3T3-F442a Cells | 10 µM | - | Depletion | [9] |
| HIV-infected individuals' PBMCs | - | - | Lower than untreated | [10] | |
| Zalcitabine (ddC) | Human HepG2 Cells | 3 µM | 9 days | 8.2% ± 4.5% | [1] |
| Human HepG2 Cells | 0.3 µM | 9 days | 66.2% ± 5.6% | [1] | |
| Lamivudine (3TC) | - | - | - | Low potential for mtDNA synthesis inhibition | [1] |
| Tenofovir | Human HepG2, SkMCs, RPTECs | 3 to 300 µM | Up to 3 weeks | No significant changes | [1] |
Table 2: Comparison of Lactate Production
| Drug | Cell Line | Concentration | Increase in Lactate Production | Reference |
| Zidovudine (AZT) | HepG2 & SkMCs | 300 µM | >200% | [1] |
| Zalcitabine (ddC) | CEM cells | 0.2 µmol/l | Increased | [11] |
| Didanosine (ddI) | CEM cells | 200 µmol/l | Increased | [11] |
| Stavudine (d4T) | CEM cells | 5 µmol/l | Increased | [11] |
| Tenofovir | HepG2 & SkMCs | 300 µM | <20% | [1] |
Experimental Protocols
Measurement of Mitochondrial DNA (mtDNA) Depletion by Real-Time PCR
This method quantifies the relative amount of mtDNA compared to nuclear DNA (nDNA). A reduction in the mtDNA/nDNA ratio indicates mtDNA depletion.
1. DNA Extraction:
-
Total DNA is isolated from cells or tissues using a standard DNA extraction kit (e.g., DNeasy Blood & Tissue Kit).[12]
2. Real-Time PCR:
-
The abundance of mtDNA and nDNA is determined using a real-time PCR system.
-
Specific primers are used to amplify a region of the mitochondrial genome (e.g., a segment of a mitochondrial gene like ND1 or the D-Loop) and a single-copy nuclear gene (e.g., β-2-microglobulin or RNase P).[13][14]
-
The reaction mixture typically contains the DNA sample, forward and reverse primers for both mitochondrial and nuclear targets, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.[13]
-
The PCR cycling conditions generally involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[9]
3. Quantification:
-
The cycle threshold (Ct) values are determined for both the mitochondrial and nuclear amplicons.
-
The relative amount of mtDNA is calculated using the ΔΔCt method, where the difference in Ct values between the mitochondrial and nuclear DNA is compared between treated and control samples.
Lactate Production Assay
Increased lactate production is an indicator of a shift from aerobic respiration to anaerobic glycolysis, which can be a consequence of mitochondrial dysfunction.
1. Cell Culture and Treatment:
-
Cells are cultured in appropriate media and treated with the compounds of interest for a specified duration.
2. Sample Collection:
-
At the end of the treatment period, the cell culture medium is collected.
3. Lactate Measurement:
-
The concentration of L-lactate in the culture medium is determined using a commercially available lactate assay kit.
-
These kits are typically based on an enzymatic reaction where lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH.[15]
-
The resulting change in absorbance or fluorescence is measured using a microplate reader and is proportional to the lactate concentration.[15][16][17][18][19]
4. Data Analysis:
-
The lactate concentration in the media of treated cells is compared to that of untreated control cells to determine the percent increase in lactate production.
Visualizations
Signaling Pathway of NRTI-Induced Mitochondrial Toxicity
Caption: Mechanism of NRTI-induced mitochondrial toxicity.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: Workflow for comparing mitochondrial toxicity of NRTIs.
References
- 1. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture models for the investigation of NRTI-induced mitochondrial toxicity. Relevance for the prediction of clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial DNA Depletion in Rat Liver Induced by this compound, a Novel Nucleoside Reverse Transcriptase Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of mitochondrial toxicity in HIV-infected individuals by quantitative PCR compared to flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. academic.oup.com [academic.oup.com]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promega.com [promega.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. abcam.com [abcam.com]
Fosalvudine Tidoxil: A Comparative Analysis of its HIV Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
Fosalvudine Tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of Zidovudine (AZT), a cornerstone of antiretroviral therapy. Understanding its resistance profile is critical for its potential clinical application and for the development of next-generation HIV inhibitors. This guide provides a comparative analysis of the resistance profile of this compound, benchmarked against other widely used NRTIs.
Note on this compound Data: Direct in vitro resistance data for this compound against a comprehensive panel of NRTI-resistant HIV-1 strains is not extensively available in the public domain. As this compound is a prodrug that is intracellularly converted to Zidovudine monophosphate, its resistance profile is anticipated to be identical to that of Zidovudine. The data presented for this compound in this guide is therefore based on the well-established resistance profile of Zidovudine.
Quantitative Resistance Profile of NRTIs
The following tables summarize the in vitro phenotypic susceptibility of various HIV-1 strains with key resistance mutations to this compound (based on Zidovudine data) and other NRTIs. Data is presented as fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to a wild-type reference strain. An increase in fold change indicates reduced susceptibility (resistance).
Table 1: this compound (Zidovudine) Resistance Profile
| HIV-1 Mutant | Key Mutations | Fold Change in EC50/IC50 |
| TAMs Pathway 1 | M41L, L210W, T215Y | High-level resistance |
| TAMs Pathway 2 | D67N, K70R, T215F, K219Q/E | Moderate to high-level resistance |
| M184V | M184V | Increased susceptibility (hypersusceptibility) |
| K65R | K65R | Susceptible |
| Q151M Complex | Q151M + accessory mutations | High-level resistance |
Table 2: Lamivudine (3TC) Resistance Profile
| HIV-1 Mutant | Key Mutations | Fold Change in EC50/IC50 |
| M184V | M184V | >100-fold (High-level resistance)[1][2] |
| TAMs | Various | Minimal effect |
| K65R | K65R | Low-level resistance |
Table 3: Emtricitabine (FTC) Resistance Profile
| HIV-1 Mutant | Key Mutations | Fold Change in EC50/IC50 |
| M184V | M184V | >100-fold (High-level resistance)[1][2] |
| TAMs | Various | Higher fold-change than Lamivudine[3] |
| K65R | K65R | Low-level resistance |
Table 4: Abacavir (ABC) Resistance Profile
| HIV-1 Mutant | Key Mutations | Fold Change in EC50/IC50 |
| M184V | M184V | Low-level resistance (approx. 3.0-fold)[2] |
| K65R | K65R | Moderate resistance |
| L74V | L74V | Low-level resistance |
| TAMs | ≥3 TAMs + M184V | High-level resistance[4] |
Table 5: Tenofovir (TDF) Resistance Profile
| HIV-1 Mutant | Key Mutations | Fold Change in EC50/IC50 |
| K65R | K65R | Moderate resistance (approx. 2-fold)[5] |
| TAMs | M41L, L210W, T215Y | Moderate resistance (approx. 6.0-fold)[6] |
| M184V | M184V | Increased susceptibility (hypersusceptibility)[6] |
| K65R + M184V/I | K65R, M184V/I | Less than 1.5-fold (clinically less significant)[5] |
Experimental Protocols
The quantitative data presented above are typically generated using phenotypic resistance assays. The general principle involves measuring the ability of a virus to replicate in the presence of serial dilutions of an antiretroviral drug.
Phenotypic Resistance Assay (e.g., PhenoSense™ Assay)
Objective: To determine the concentration of an antiretroviral drug required to inhibit HIV-1 replication by 50% (IC50).
Methodology:
-
Sample Collection: Patient-derived plasma containing HIV-1 is collected. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.
-
RNA Extraction and RT-PCR: Viral RNA is extracted from the plasma. The reverse transcriptase (RT) gene (and protease gene for protease inhibitors) is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Generation: The amplified patient-derived RT gene is inserted into a proviral DNA vector that lacks the corresponding region of the RT gene. This vector also contains a reporter gene, such as luciferase.
-
Cell Transfection and Virus Production: The recombinant vector is transfected into a susceptible cell line (e.g., HEK293T cells). The cells then produce recombinant viruses containing the patient's RT gene.
-
Infection and Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of the antiretroviral drugs being tested.
-
Reporter Gene Assay: After a single round of replication, the expression of the reporter gene (e.g., luciferase activity) is measured. The light output is proportional to the extent of viral replication.
-
Data Analysis: The IC50 is calculated as the drug concentration that reduces reporter gene expression by 50% compared to a no-drug control. The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus.[7]
Visualizing Key Processes and Pathways
Experimental Workflow for Phenotypic Resistance Assay
Caption: Workflow of a phenotypic HIV drug resistance assay.
Signaling Pathway of NRTI Action and Resistance
Caption: NRTI action and resistance pathways in HIV-1.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential impact of thymidine analogue mutations on emtricitabine and lamivudine susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abacavir Resistance [natap.org]
- 5. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosalvudine Tidoxil and Next-Generation Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Fosalvudine Tidoxil, a zidovudine (AZT) prodrug, against two leading next-generation nucleoside reverse transcriptase inhibitors (NRTIs): Tenofovir Alafenamide (TAF) and Islatravir (ISL). While this compound showed initial promise in early-phase clinical trials, its development appears to have been discontinued. This comparison, therefore, serves as a retrospective analysis, highlighting the evolution of NRTI drug design and the significant advancements in antiviral efficacy, safety, and resistance profiles.
Executive Summary
Next-generation NRTIs such as Tenofovir Alafenamide and Islatravir offer substantial improvements over older nucleoside analogs and their prodrugs. These advancements include enhanced intracellular delivery of the active compound, leading to greater potency at lower doses and a corresponding reduction in systemic toxicity. Furthermore, agents like Islatravir introduce novel mechanisms of action that confer a higher barrier to resistance. This guide will delve into the preclinical and available clinical data for these compounds, offering a clear comparison of their key characteristics.
Data Presentation: Quantitative Comparison of NRTIs
The following tables summarize the available quantitative data for this compound (represented by its active metabolite, zidovudine, and related prodrugs) and the next-generation NRTIs, Tenofovir Alafenamide and Islatravir.
| Drug | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | HIV-1 RT | 120 | >1000 | >8333 |
| Zidovudine Prodrug (Pyrazinamide ester) | HIV-1 RT | <63.6 | >1000 | >15,723[1] |
| Tenofovir Alafenamide (TAF) | HIV-1 RT | 11.0 ± 3.4 (in CD4+ T-cells) [2] | >500 | >45,454 |
| Islatravir (ISL) | HIV-1 RT | 0.05 - 0.1 [3] | No cytotoxicity observed at 1.7 µM [3] | >17,000 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity. EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of cells in vitro. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
| Drug | Key Resistance Mutations | Fold Change in EC50 |
| Zidovudine (AZT) | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E | High-level resistance |
| Tenofovir Alafenamide (TAF) | K65R | 6.5-fold[4][5] |
| Islatravir (ISL) | M184I, M184V | >2-fold[6][7] |
Table 2: Resistance Profiles. This table highlights the primary mutations in the HIV-1 reverse transcriptase gene that confer resistance to each drug and the resulting change in antiviral susceptibility.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the intracellular activation pathways of this compound, Tenofovir Alafenamide, and Islatravir, as well as a generalized workflow for evaluating NRTI efficacy and resistance.
Intracellular Activation Pathways
Caption: Intracellular activation of this compound to Zidovudine Triphosphate.
Caption: Intracellular activation of Tenofovir Alafenamide to Tenofovir Diphosphate.
Caption: Intracellular activation of Islatravir to Islatravir Triphosphate.
Experimental Workflows
Caption: Generalized experimental workflows for NRTI evaluation.
Experimental Protocols
In Vitro Antiviral Activity Assay (MTT-based)
This assay determines the concentration of the NRTI required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Culture: Human T-lymphoid MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Infection: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used to infect MT-4 cells at a predetermined multiplicity of infection (MOI).
-
Drug Treatment: The test compound is serially diluted and added to the infected cell cultures in a 96-well plate. Control wells include virus-infected cells without the drug and uninfected cells.
-
Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 atmosphere.
-
MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8]
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is read using a spectrophotometer. The EC50 is calculated by determining the drug concentration that protects 50% of cells from virus-induced cytopathic effects.[9]
Cytotoxicity Assay (MTT-based)
This assay measures the concentration of the NRTI that is toxic to 50% of the host cells (CC50).
-
Cell Culture and Drug Treatment: Uninfected MT-4 cells are cultured and treated with the same serial dilutions of the test compound as in the antiviral assay.[9]
-
Incubation: The cells are incubated for the same duration as the antiviral assay (5 days).
-
MTT Staining and Data Analysis: The procedure is identical to the antiviral activity assay. The CC50 is the drug concentration that reduces the viability of uninfected cells by 50%.
Resistance Profiling (Sanger Sequencing)
This method identifies the genetic mutations in the HIV-1 reverse transcriptase that confer resistance to the NRTI.
-
In Vitro Selection of Resistant Virus: HIV-1 is cultured in the presence of the NRTI at an initial concentration close to the EC50. The concentration is gradually increased as viral replication resumes.
-
Viral RNA Extraction: When high-level resistance is achieved, the viral supernatant is collected, and viral RNA is extracted.
-
RT-PCR and DNA Sequencing: The reverse transcriptase-coding region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is then sequenced using the Sanger dideoxy chain termination method.[10][11]
-
Sequence Analysis: The obtained sequence is compared to the wild-type HIV-1 sequence to identify mutations. The significance of these mutations in conferring drug resistance is determined by referencing established HIV drug resistance databases (e.g., the Stanford University HIV Drug Resistance Database).[12]
Conclusion
The landscape of NRTI development has evolved significantly from early-generation compounds like zidovudine and its prodrugs. Next-generation NRTIs, such as Tenofovir Alafenamide and Islatravir, demonstrate superior potency, improved safety profiles due to more efficient intracellular targeting, and in the case of Islatravir, a novel mechanism of action that presents a higher barrier to the development of resistance. While this compound represented an important step in improving the therapeutic index of zidovudine, the advancements embodied by TAF and Islatravir highlight the ongoing progress in the field of antiretroviral drug development, offering more durable and better-tolerated treatment options for individuals living with HIV.
References
- 1. Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular islatravir pharmacology differs between species in an in vitro model: implications for preclinical study design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 11. HIV-1 Drug Resistance Genotyping in Resource Limited Settings: Current and Future Perspectives in Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Verification of Fosalvudine Tidoxil's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fosalvudine Tidoxil's mechanism of action with alternative nucleoside reverse transcriptase inhibitors (NRTIs). Due to the limited publicly available data from direct independent verification studies on this compound, this guide draws upon the well-established mechanism of its parent drug class and available comparative data for other NRTIs.
Executive Summary
This compound is a thioether lipid conjugate of zidovudine (ZDV), developed as a prodrug to improve the delivery and intracellular concentration of the active antiviral agent. Its mechanism of action is predicated on the intracellular conversion to its active triphosphate form, which then inhibits the viral reverse transcriptase, a critical enzyme for viral replication. This mechanism is consistent with the broader class of NRTIs. This guide presents available data comparing this compound and its parent compound, zidovudine, with other commonly used NRTIs like Tenofovir, Lamivudine, and Emtricitabine.
Mechanism of Action: Intracellular Activation and Reverse Transcriptase Inhibition
The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate metabolite. As a prodrug of alovudine (3'-deoxy-3'-fluorothymidine, FLT), its mechanism mirrors that of other thymidine analogue NRTIs.
Signaling Pathway of Zidovudine Activation
The intracellular phosphorylation cascade of zidovudine, the parent compound of this compound, is a well-understood process involving host cellular kinases. It is presumed that alovudine follows a similar phosphorylation pathway.
Caption: Intracellular phosphorylation of Zidovudine and inhibition of reverse transcriptase.
Comparative Performance Data
Direct, head-to-head, publicly available preclinical data comparing the in vitro antiviral potency of this compound with other NRTIs is limited. However, clinical data from studies comparing other NRTIs can provide context for their relative efficacy and safety.
Table 1: In Vitro Antiviral Activity of Zidovudine and Lamivudine
| Compound | 50% Effective Concentration (EC50) against HIV-1 | Reference |
| Zidovudine (ZDV) | 0.01 µM | [1] |
| Lamivudine (3TC) | 1 µM | [1] |
Table 2: Clinical Efficacy of NRTI Combinations in Antiretroviral-Naïve Patients
| Treatment Regimen | Proportion with HIV-1 RNA <50 copies/mL at Week 48 | Reference |
| Tenofovir-Emtricitabine (TDF-FTC) + Efavirenz | 80% | [1] |
| Zidovudine-Lamivudine (ZDV-3TC) + Efavirenz | 70% | [1] |
Table 3: Comparative Mitochondrial Toxicity of this compound in Rats
| Treatment Group | Mean Hepatic mtDNA (% of control) | Reference |
| This compound (15 mg/kg) | 62% | [2] |
| This compound (40 mg/kg) | 64% | [2] |
| This compound (100 mg/kg) | 47% | [2] |
| Didanosine (positive control, 100 mg/kg) | 48% | [2] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Non-Radioactive)
This protocol describes a general method for determining the inhibitory activity of a compound against HIV-1 RT.
Objective: To quantify the extent to which a test compound inhibits the enzymatic activity of recombinant HIV-1 Reverse Transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Template/Primer (e.g., poly(A)/oligo(dT))
-
Deoxynucleotide Triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP and Biotin-dUTP)
-
Test compound (e.g., this compound's active triphosphate)
-
Microtiter plates (streptavidin-coated)
-
Wash buffers
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
Workflow:
References
Fosalvudine Tidoxil: A Safer Alternative to Zidovudine? A Comparative Analysis of Safety Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the antiretroviral agents Fosalvudine Tidoxil and Zidovudine. This analysis is supported by available clinical trial data and outlines the experimental protocols used to assess key toxicities.
This compound, a thioether lipid-zidovudine conjugate, has been investigated as a potential alternative to Zidovudine, a cornerstone of early HIV therapy. While Zidovudine has demonstrated efficacy, its use is often limited by a significant and well-documented toxicity profile. This guide synthesizes the available safety data for both compounds to facilitate an evidence-based comparison.
Comparative Safety Data
The following tables summarize the incidence of key adverse events reported in clinical trials for Zidovudine. At present, detailed quantitative safety data from comparative Phase III trials for this compound are not widely published. Data for this compound is primarily derived from Phase I/II studies which indicated the drug was generally well-tolerated. One Phase II study reported a single discontinuation due to a moderate rise in aminotransaminase activity.
Table 1: Hematological Adverse Events with Zidovudine Monotherapy
| Adverse Event | Incidence in Asymptomatic HIV Infection (%) | Incidence in Mildly Symptomatic HIV Infection (CD4 <500/mm³) (%) |
| Anemia (Hemoglobin <8.0 g/dL) | 1 | 5 |
| Neutropenia (Granulocyte count <750 cells/mm³) | 2 | 4 |
Source: Data compiled from publicly available Zidovudine prescribing information and clinical trial publications.
Table 2: Common Adverse Reactions Reported for Zidovudine in Adults
| Adverse Reaction | Incidence (%) |
| Nausea/Vomiting | 18.8 - 89 |
| Diarrhea | 7 - 78 |
| Headache | 15 - 38 |
| Bone Marrow Suppression | Up to 45 |
Source: StatPearls, National Institutes of Health.[1]
Key Differences in Toxicity Mechanisms
The primary dose-limiting toxicity of Zidovudine is myelosuppression, leading to anemia and neutropenia.[2][3] This is attributed to the inhibition of human DNA polymerase gamma in mitochondria, which impairs mitochondrial DNA synthesis. This compound was designed to deliver Zidovudine monophosphate intracellularly, potentially bypassing some of the metabolic steps that contribute to Zidovudine's toxicity.
Caption: Hypothesized metabolic pathways and their impact on mitochondrial toxicity.
Experimental Protocols
The assessment of hematological and mitochondrial toxicity is crucial in the preclinical and clinical development of nucleoside reverse transcriptase inhibitors (NRTIs). The following are summaries of key experimental methodologies.
Hematotoxicity Assessment: Colony-Forming Unit (CFU) Assay
The CFU assay is a standard in vitro method to evaluate the effect of a compound on hematopoietic progenitor cells.
Objective: To determine the concentration-dependent inhibitory effect of a drug on the proliferation and differentiation of bone marrow progenitor cells into specific hematopoietic lineages (e.g., erythroid, myeloid).
Methodology:
-
Cell Source: Human bone marrow mononuclear cells are isolated.
-
Culture: Cells are cultured in a semi-solid medium (e.g., methylcellulose) containing specific growth factors to promote the formation of distinct cell colonies.
-
Drug Exposure: The cells are exposed to a range of concentrations of the test compound (e.g., this compound, Zidovudine).
-
Incubation: Cultures are incubated for approximately 14 days to allow for colony formation.
-
Quantification: The number of colonies of each lineage (e.g., CFU-E for erythroid, CFU-GM for granulocyte-macrophage) is counted and compared to untreated controls.
-
Endpoint: The IC50 value (the concentration at which 50% of colony formation is inhibited) is calculated to quantify the drug's hematotoxicity.
Mitochondrial Toxicity Assessment: Mitochondrial DNA (mtDNA) Quantification
This assay measures the impact of a drug on the mitochondrial genome, a key target for NRTI-induced toxicity.
Objective: To quantify changes in mtDNA content in cells following exposure to a drug.
Methodology:
-
Cell Culture: A suitable human cell line (e.g., HepG2, CEM) is cultured in the presence of varying concentrations of the test compound for a defined period.
-
DNA Extraction: Total DNA (both nuclear and mitochondrial) is extracted from the cells.
-
Quantitative PCR (qPCR): Real-time qPCR is performed using specific primers for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) to determine the copy number of each.
-
Data Analysis: The ratio of mtDNA to nuclear DNA (nDNA) is calculated. A decrease in this ratio in drug-treated cells compared to controls indicates mitochondrial DNA depletion.
Caption: Generalized workflows for assessing hematological and mitochondrial toxicity.
Conclusion
References
Meta-analysis of Fosalvudine Tidoxil Clinical Trial Data: A Comparative Guide
This guide provides a comprehensive comparison of Fosalvudine Tidoxil with other established antiretroviral agents. The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis of its performance based on available clinical trial data.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators.
Table 1: Efficacy of this compound in HIV-1 Infected, Antiretroviral-Naïve Patients (Phase II)
| Dosage Group | N | Mean Baseline HIV-1 RNA (log10 copies/mL) | Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) |
| 200 mg daily | 10 | Not Reported | No significant change |
| 400 mg daily | 10 | Not Reported | Decrease |
| 200 mg twice daily | 10 | Not Reported | Decrease |
| 800 mg daily | 10 | Not Reported | Decrease |
| 400 mg twice daily | 10 | Not Reported | Decrease |
| 600 mg twice daily | 10 | Not Reported | -0.67[1] |
| Placebo | 12 | Not Reported | No significant change |
Table 2: Pharmacokinetic Parameters of this compound (Phase I)
| Parameter | Value (after 100 mg dose) |
| Mean AUC | 8.6 mg·h/L[2] |
| Mean Cmax | 1.13 mg/L[2] |
| t1/2 | 3.78 h[2] |
Table 3: Comparison of Efficacy and Safety with Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in HIV Treatment
| Drug | Trial | Key Efficacy Outcomes | Key Safety/Tolerability Findings |
| This compound | Phase I/II | -0.64 log10 reduction in viral load at 1200 mg/day for 7 days.[3] | Excellent tolerability up to 1800 mg single doses; one instance of loose stool reported.[2] Well tolerated in a 4-week study, with one discontinuation due to a moderate rise in aminotransferases.[1] |
| Zidovudine (AZT) | Multicenter, Double-Blind, Placebo-Controlled | Delayed disease progression in patients with <500 CD4 cells/mm³. Significant decrease in HIV antigen levels.[4][5][6] | Serious anemia (5%) and neutropenia (4%) were observed.[4][5][6] |
| Tenofovir Disoproxil Fumarate (TDF) | Gilead Study 907 (Treatment-Experienced) | ~0.6 log10 copies/mL decrease in HIV RNA sustained over 48 weeks.[7] | Well tolerated, with adverse events comparable to placebo.[7] |
| Tenofovir Disoproxil Fumarate (TDF) | Study 903 (Treatment-Naïve) | 78% achieved HIV RNA <50 copies/mL at 96 weeks. Mean CD4 increase of 261 cells/mm³.[7] | Less elevation in fasting triglycerides and cholesterol compared to stavudine.[7] |
Table 4: Efficacy of Entecavir in Chronic Hepatitis B (as an example of a nucleoside analog for a different viral target)
| Patient Population | Trial | Key Efficacy Outcomes at Week 48 |
| HBeAg-positive, nucleos(t)ide-naïve children | Phase III, Randomized, Placebo-Controlled | HBV DNA <50 IU/mL: 49.2% (Entecavir) vs. 3.3% (Placebo). ALT Normalization: 67.5% (Entecavir) vs. 23.3% (Placebo). HBeAg Seroconversion: 24.2% (Entecavir) vs. 10.0% (Placebo).[8] |
| Treatment-naïve adults (Real-world data) | ENUMERATE study | HBV DNA undetectable: 34.6% (HBeAg+) and 81.9% (HBeAg-). ALT Normalization: 37.2% (HBeAg+) and 39.6% (HBeAg-).[9] |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials were not available in the public domain at the time of this review. The following descriptions are based on summaries from the trial abstracts and standard methodologies for HIV clinical trials.
This compound Phase I/II Trial Methodology
-
Study Design: A 7-day, randomized, placebo-controlled, dose-escalating trial was conducted.[3]
-
Participants: HIV-infected patients with a CD4 count > 100 cells/mm³ who had not received prior antiretroviral treatment were included.[3] Exclusion criteria included active opportunistic infections.[3]
-
Intervention: Patients received one of three daily doses of this compound (400, 800, or 1200 mg) or a placebo for one week.[3]
-
Efficacy Assessment: The primary efficacy endpoint was the change in HIV-1 viral load, measured at baseline and after 7 days of treatment.[3]
-
Safety and Tolerability Assessment: Safety was monitored through clinical observation and laboratory tests. Tolerability was assessed by recording adverse events.[3]
-
Pharmacokinetic Analysis: Blood samples were collected to determine steady-state pharmacokinetic parameters.[3]
General Methodology for Key Experiments
-
HIV-1 Viral Load Quantification: Viral load is typically quantified from plasma samples using nucleic acid amplification techniques such as reverse transcription polymerase chain reaction (RT-PCR). The results are reported as the number of HIV-1 RNA copies per milliliter of plasma.
-
CD4+ T-Cell Count: The absolute number of CD4+ T-lymphocytes per cubic millimeter of blood is measured using flow cytometry. This involves staining whole blood with fluorescently labeled monoclonal antibodies specific for CD4 and other lymphocyte markers.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor and a typical workflow for monitoring patients in an HIV clinical trial.
Caption: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Journal of acquired immune deficiency syndromes : JAIDS. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
- 3. Journal of acquired immune deficiency syndromes (1999) [vivo.weill.cornell.edu]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entecavir - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fosalvudine Tidoxil: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[2] They can provide specific guidance based on local, state, and federal regulations.
Personal Protective Equipment (PPE): Always handle Fosalvudine Tidoxil with appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
Containment: Ensure any waste containing this compound is securely contained in a labeled, sealed, and non-reactive container to prevent accidental spills or exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste characterization to final removal.
Step 1: Hazardous Waste Determination
The cornerstone of proper chemical disposal is determining whether the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA). Since no specific Safety Data Sheet (SDS) with disposal information is available for this compound, a hazardous waste determination must be conducted.
-
Consult Institutional EHS: Your primary point of contact should be your institution's EHS office. They are equipped to guide you through the hazardous waste determination process.
-
Assume Hazardous Nature: In the absence of definitive data, it is best practice to manage the waste as hazardous. This is the most conservative and protective approach.
-
Check for Hazardous Characteristics: Evaluate if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
-
-
Review Listed Wastes: While this compound is not explicitly on the P- or U-lists of hazardous wastes, it is crucial to ensure no other components in the waste stream are listed.
Step 2: Waste Segregation and Accumulation
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the accumulation start date.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 3: Disposal through a Licensed Contractor
Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management company.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures and contracts with approved vendors.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.
-
Incineration: The preferred method of disposal for many pharmaceutical wastes, especially those with unknown environmental impacts, is high-temperature incineration by a licensed facility.[2]
Disposal of Empty Containers
Empty containers that once held this compound should also be managed carefully:
-
Triple Rinsing: If the container held a P-listed acute hazardous waste, it would require triple rinsing. As a conservative measure, this practice can be adopted for this compound containers. The rinsate should be collected and disposed of as hazardous waste.
-
Defacing Labels: Before disposing of the rinsed container in the regular trash, completely deface or remove the original label to prevent any misunderstanding of its contents.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound have been published, the protocol provided above is based on the standard operating procedures for the disposal of research-grade chemicals and investigational drugs where a definitive hazardous profile is not available.[3]
Quantitative Data
There is no quantitative data available regarding the specific disposal parameters for this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Fosalvudine Tidoxil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fosalvudine Tidoxil. The following procedural steps and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of Alovudine, intended for research use only in the study of HIV infection.[1][2] While it is shipped as a non-hazardous chemical, proper handling is essential due to its pharmacological activity and potential for toxicity.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, particularly when working with the solid, powdered form.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Protects skin from direct contact with the compound.[3][4] |
| Body Protection | Laboratory Coat | Should be clean and fully buttoned. | Shields skin and personal clothing from spills and contamination.[3][4] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 | Protects eyes from splashes and airborne particles.[3][4] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a primary containment device to prevent inhalation.[5] |
| Foot Protection | Closed-toe Shoes | - | Prevents injuries from spills and dropped items.[3] |
Operational Plan for Handling
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Use dedicated spatulas and weighing boats.
-
Clean all surfaces with an appropriate solvent (e.g., 70% ethanol) before and after handling.
2. Solution Preparation:
-
This compound is soluble in DMSO.[1]
-
When preparing stock solutions, add the solvent to the vial containing the powdered compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Storage:
-
Short-term (days to weeks): Store in a dry, dark environment at 0 - 4°C.[1]
-
Long-term (months to years): For optimal stability, store at -20°C.[1]
-
Stock solutions should also be stored at 0 - 4°C for short-term use or -20°C for long-term storage.[1]
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused portions of stock solutions and experimental media containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
2. Decontamination:
-
Non-disposable equipment, such as spatulas and glassware, should be decontaminated by soaking in a suitable solvent (e.g., ethanol) to remove any residual compound before routine washing. The solvent used for decontamination should also be disposed of as hazardous liquid waste.
-
Work surfaces in the fume hood should be thoroughly wiped down with an appropriate cleaning agent.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.
The logical relationship for the disposal process is outlined in the diagram below.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 763903-67-9 [m.chemicalbook.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
